molecular formula C9H7ClN2O B1417440 6-Chloro-2-methylquinazolin-4(3H)-one CAS No. 7142-09-8

6-Chloro-2-methylquinazolin-4(3H)-one

Cat. No.: B1417440
CAS No.: 7142-09-8
M. Wt: 194.62 g/mol
InChI Key: VVMQUCPOLAQEBB-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinazolin-4(3H)-one (CAS 7142-09-8) is a versatile chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Quinazolin-4(3H)-one derivatives are extensively investigated for their potent biological activities, which include acting as inhibitors of key tyrosine protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These kinases are often overexpressed in various cancers, making them critical targets for therapeutic intervention . The core quinazolinone structure serves as a privileged building block for constructing diverse heterocyclic compounds with enhanced pharmacological properties. Research has demonstrated that synthesizing novel derivatives from this scaffold can yield compounds with exceptional in vitro antitumor activity against cell lines such as breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some derivatives showing significantly greater potency than established control drugs like lapatinib . The specific chloro and methyl substituents on the quinazolinone ring are key modulators of both the compound's reactivity in further synthetic transformations and its overall bioactivity profile . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this high-quality building block to explore structure-activity relationships (SAR), develop new synthetic routes, and discover new biologically active molecules .

Properties

IUPAC Name

6-chloro-2-methyl-3H-quinazolin-4-one
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InChI

InChI=1S/C9H7ClN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VVMQUCPOLAQEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID80221610
Record name 6-Chloro-2-methyl-4(1H)-quinazolinone
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Molecular Weight

194.62 g/mol
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CAS No.

7142-09-8
Record name 6-Chloro-2-methyl-4(3H)-quinazolinone
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Record name 6-CHLORO-2-METHYL-3H-QUINAZOLIN-4-ONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one from 2-Amino-4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and field-proven insights necessary for successful synthesis, optimization, and characterization.

Strategic Overview: The Quinazolinone Core

The quinazolin-4(3H)-one ring system is a privileged heterocyclic moiety renowned for its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The strategic incorporation of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly modulate the pharmacological profile of the resulting molecule.

The most common and reliable approach for synthesizing 2-methyl-substituted quinazolin-4(3H)-ones begins with the corresponding anthranilic acid derivative.[2] This guide will focus on a robust, two-step synthesis commencing with 2-amino-4-chlorobenzoic acid.[3][4][5] The overarching strategy involves an initial acylation of the amino group, followed by a cyclization and condensation sequence to construct the final heterocyclic ring.

The Synthetic Pathway: From Anthranilic Acid to Quinazolinone

The synthesis is logically divided into two primary stages: the formation of an N-acyl intermediate and its subsequent cyclization to the target quinazolinone.

Step 1: Acylation of 2-Amino-4-chlorobenzoic Acid

The initial and critical step is the acylation of the amino group of 2-amino-4-chlorobenzoic acid using acetic anhydride. This reaction forms the key intermediate, 2-acetamido-4-chlorobenzoic acid.

Causality and Rationale: The primary purpose of this acylation is twofold. First, it introduces the acetyl group (-COCH₃), which will ultimately become the C2-methyl group and the C2-carbon of the quinazolinone ring. Second, converting the primary amine to a secondary amide (acetamido group) modifies its reactivity, priming it for the subsequent intramolecular cyclization step. This is a standard and highly effective method for preparing N-acyl anthranilic acids.[6]

G cluster_start Starting Material cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Condensation start 2-Amino-4-chlorobenzoic Acid reagent1 Acetic Anhydride intermediate Intermediate: 2-Acetamido-4-chlorobenzoic Acid reagent1->intermediate Acetylation reagent2 Heat / Acetic Anhydride intermediate2 Intermediate: 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one reagent2->intermediate2 Dehydrative Cyclization reagent3 Ammonia Source (e.g., NH₄OAc) product Final Product: This compound reagent3->product Amination & Ring Opening/Closing

Caption: Overall Synthetic Pathway

Experimental Protocol: Synthesis of 2-Acetamido-4-chlorobenzoic Acid

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorobenzoic acid (1 equivalent).

  • Solvent/Reagent Addition: Add acetic anhydride (approximately 3-4 mL per gram of starting material).[6]

  • Reaction Conditions: Gently warm the mixture on a hot plate. The solid should completely dissolve.

  • Heating: Heat the reaction mixture to a gentle boil and maintain this temperature for 15-20 minutes.

  • Quenching: Allow the flask to cool to room temperature. Cautiously add a small volume of cold water (e.g., 2 mL) to quench the excess acetic anhydride. Note: This can be an exothermic reaction.

  • Isolation: The product, 2-acetamido-4-chlorobenzoic acid, will often precipitate upon cooling and addition of water. If not, further cooling in an ice bath may be required. Collect the solid by vacuum filtration, wash with cold water, and air dry. The crude product is often of sufficient purity for the next step.

Step 2: Dehydrative Cyclization to this compound

This step is the cornerstone of the synthesis, where the heterocyclic ring system is constructed. It proceeds via a benzoxazinone intermediate. A highly employed method for 4(3H)-quinazolinone synthesis involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to yield the corresponding 1,3-benzoxazin-4-one.[7] This intermediate is then treated with an amine source to furnish the final quinazolinone.[2]

Causality and Rationale: Heating the 2-acetamido-4-chlorobenzoic acid, typically with excess acetic anhydride, induces an intramolecular cyclization via dehydration. This forms the highly reactive 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone is susceptible to nucleophilic attack.[8] Introducing a source of ammonia (such as ammonium acetate, aqueous ammonia, or formamide) leads to the opening of the oxazinone ring, followed by recyclization and dehydration to yield the thermodynamically stable this compound.

Experimental Protocol: Synthesis of this compound

  • Intermediate Formation: Place the crude 2-acetamido-4-chlorobenzoic acid (1 equivalent) in a round-bottom flask. Add acetic anhydride (2-3 equivalents) and heat the mixture under reflux for 1-2 hours. This step forms the benzoxazinone intermediate. The intermediate is often not isolated due to its susceptibility to hydrolysis.[8]

  • Ammonia Addition: After cooling the mixture slightly, add a source of ammonia. A common and effective method is to add ammonium acetate (2-3 equivalents) and resume heating.

  • Reaction Conditions: Reflux the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice or into cold water.

  • Precipitation: The solid product, this compound, will precipitate out of the aqueous solution.

  • Purification: Collect the crude product by vacuum filtration. The primary method for purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

Optimization and Alternative Methodologies

Trustworthiness Through Self-Validation: A robust protocol must account for potential deviations and offer pathways for optimization. The yield and purity of the final product are highly dependent on reaction conditions.

ParameterRecommendationRationale & Potential Issues
Temperature 130-160°C for cyclizationTemperatures that are too low may result in incomplete reaction and accumulation of the N-acyl intermediate. Excessively high temperatures can lead to degradation and side reactions.[9]
Reaction Time 2-5 hours for cyclizationInsufficient time leads to low conversion. Monitor by TLC to determine the optimal endpoint and avoid byproduct formation from prolonged heating.[8]
Stoichiometry Excess acetic anhydride & ammonia sourceUsing an excess of acetic anhydride in the cyclization step helps to drive the reaction towards the benzoxazinone intermediate. An excess of the ammonia source ensures efficient conversion to the final quinazolinone.

Microwave-Assisted Synthesis: To enhance reaction efficiency, reduce reaction times, and align with green chemistry principles, microwave-assisted synthesis is a powerful alternative to conventional heating.[10][11] Reactions can often be completed in minutes rather than hours, frequently with improved yields and purity.[10] The general two-step process remains the same, but the heating is performed in a dedicated microwave reactor, allowing for rapid and uniform heating of the reaction mixture.[11]

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is essential. A combination of spectroscopic and physical methods should be employed.

G

Caption: General Experimental and Analytical Workflow

Analytical TechniqueExpected Observations for this compound
Melting Point A sharp melting point consistent with literature values indicates high purity.
¹H-NMR Expect characteristic signals for the aromatic protons on the quinazolinone ring, a singlet for the C2-methyl group, and a broad singlet for the N-H proton. The splitting patterns of the aromatic protons will confirm the substitution pattern.
¹³C-NMR Signals corresponding to the carbonyl carbon (C4), the carbons of the heterocyclic ring, the aromatic carbons, and the methyl carbon should be observed at their characteristic chemical shifts.
IR Spectroscopy A strong absorption band for the C=O (amide) stretch (typically ~1690 cm⁻¹), N-H stretching vibrations, and bands corresponding to the aromatic C-H and C=C bonds.[12]
Mass Spectrometry The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of C₉H₇ClN₂O (194.62 g/mol ).

Conclusion

The synthesis of this compound from 2-amino-4-chlorobenzoic acid is a well-established and reliable procedure that serves as a gateway to a wide array of potentially bioactive molecules. By understanding the mechanistic underpinnings of the acylation and cyclization steps, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the pure product. The methodologies described herein, from the classical thermal approach to modern microwave-assisted techniques, provide a robust toolkit for chemists in the pharmaceutical and life sciences industries. Rigorous analytical characterization is the final, indispensable step to validate the successful synthesis of this valuable heterocyclic compound.

References

  • Musiol, R. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 63-69. Retrieved from [Link]

  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MOLECULES. Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]

  • (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Retrieved from [Link]

  • (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Retrieved from [Link]

  • (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]

  • Matić, S., et al. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Retrieved from [Link]

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  • (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Retrieved from [Link]

  • (2025). Reaction of Anthranilic Acid Amides with Cyclic Anhydrides. Request PDF. Retrieved from [Link]

  • (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Retrieved from [Link]

  • (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. Retrieved from [Link]

  • (n.d.). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. PMC - NIH. Retrieved from [Link]

  • (2025). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. ResearchGate. Retrieved from [Link]

  • (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. Retrieved from [Link]

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  • (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Retrieved from [Link]

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  • (n.d.). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H). NIH. Retrieved from [Link]

  • (n.d.). Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones. PMC - NIH. Retrieved from [Link]

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  • (n.d.). Experiment 8 - Amide Preparation. WebAssign. Retrieved from [Link]

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  • (2025). COOH of the tollowing reaction sequence is (HHCOCH - ​ - (1) CC(=O)Nc1ccc(Br)cc1 (2) Nc1ccc(Br)cc1 (3) Nc1ccc(Br)cc1Br (4) Brc1ccc(Br)cc1. Filo. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 6-Chloro-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1] A thorough understanding of their physicochemical characteristics is paramount for optimizing their synthesis, formulation, and biological evaluation.

Chemical Identity and Core Properties

This compound is a substituted quinazolinone with a chlorine atom at the 6-position and a methyl group at the 2-position of the quinazoline core.

PropertyValueSource
Molecular Formula C₉H₇ClN₂OChemUniverse[2]
Molecular Weight 194.62 g/mol ChemUniverse[2]
CAS Number 7142-09-8ChemUniverse[2]
Canonical SMILES CC1=NC2=C(C=C(C=C2)Cl)C(=O)N1PubChem[3]
InChIKey AZUYHQKRJBCZNZ-UHFFFAOYSA-NPubChem[3]

Structural Elucidation: A Spectroscopic Overview

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from closely related quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methyl protons, and the N-H proton of the quinazolinone ring. The aromatic protons will likely appear as a set of multiplets or doublets in the range of δ 7.0-8.5 ppm, with their coupling patterns influenced by the chlorine substituent. The methyl group protons at the C2 position would present as a sharp singlet around δ 2.5 ppm. The N-H proton is expected to be a broad singlet at a downfield chemical shift, typically above δ 12.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (C4) typically in the range of δ 160-165 ppm. The carbon atoms of the aromatic ring will resonate between δ 115-150 ppm. The methyl carbon at C2 will appear at a more upfield position, generally around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O (amide) stretching vibration (around 1670-1690 cm⁻¹), C=N stretching (around 1600-1630 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 194.62). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Physicochemical Parameters

These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

ParameterEstimated ValueRationale/Source
Melting Point ~230-280 °CBased on the melting points of 2-methylquinazolin-4(3H)-one (231 °C) and 6-chloro-2-phenylquinazolin-4(3H)-one (276.9-279.0 °C).[4]
Solubility Soluble in DMSO; Sparingly soluble in ethanol; Poorly soluble in water.General solubility characteristics of quinolinone derivatives.[5] DMSO is a common solvent for dissolving a wide range of organic compounds.[6]
pKa Weakly basicThe quinazoline ring system is known to be weakly basic.[7][8]
LogP ~2.0 - 3.0Calculated logP for similar quinazolinone derivatives suggests a moderate lipophilicity.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-methyl-4(3H)-quinazolinones involves a two-step process starting from the corresponding anthranilic acid.[9][10]

Synthetic Workflow

SynthesisWorkflow A 5-Chloro-2-aminobenzoic Acid C Intermediate: 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one A->C Cyclization B Acetic Anhydride B->C E This compound C->E Amination/ Ring Opening-Closing D Ammonia Source (e.g., Ammonium Acetate) D->E

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • To a round-bottom flask, add 5-Chloro-2-aminobenzoic acid (1 equivalent).

  • Add an excess of acetic anhydride (2-3 equivalents).

  • Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • The resulting solid is the intermediate, 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one from the previous step, add a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea).[9]

  • Add an ammonia source, such as ammonium acetate or aqueous ammonia (excess).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold ethanol or water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Analytical Methodologies

Purity Determination Workflow

PurityAnalysis Start Crude Product TLC TLC Analysis (Initial Purity Check) Start->TLC HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC LCMS LC-MS Analysis (Purity and Mass Verification) HPLC->LCMS NMR NMR Spectroscopy (Structural Confirmation and Purity) LCMS->NMR Final Pure Compound NMR->Final

Caption: Workflow for the purity determination of the synthesized compound.

Key Analytical Techniques
  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the synthesis and to get a preliminary assessment of the purity. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity determination. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the purity and the molecular weight of the compound in a single analysis.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a foundational understanding for its application in research and development. The provided synthetic and analytical protocols offer a practical starting point for chemists working with this important class of molecules. As with any chemical compound, it is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

References

  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID. (2024). The Austrian Journal of Technical and Natural Sciences, (7-8), 26-30. [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2018). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Beilstein Journal of Organic Chemistry, 14, 2376-2387. [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69.
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  • Davlatboev, M., Allabergenova, S., Zulpanov, F., Yakubov, U., Tojiboev, A., & Sattarov, T. (2025). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 144–147. [Link]

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1H NMR and 13C NMR spectroscopic data of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Chloro-2-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold utilized in the development of therapeutic agents, owing to the diverse biological activities of its derivatives.[1] Unambiguous structural characterization is the cornerstone of chemical synthesis and drug discovery, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary analytical technique for elucidation in solution. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to serve as an authoritative resource for researchers, offering not just spectral data, but also the underlying principles of signal assignment, causality behind experimental choices, and a robust, self-validating protocol for data acquisition.

Molecular Structure and Spectroscopic Rationale

The interpretation of NMR spectra is fundamentally linked to the molecule's electronic and topological structure. The quinazolinone core presents a bicyclic aromatic system with varied electronic environments, further influenced by the electron-withdrawing chloro group at the C-6 position, the methyl group at C-2, and the lactam functionality. These features result in a highly dispersed and informative NMR spectrum.

Below is the IUPAC-numbered structure of this compound, which will be used for all subsequent spectral assignments.

Caption: IUPAC Numbering of this compound.

¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The data presented here was acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent capable of stabilizing the predominant keto (amide) tautomer and engaging in hydrogen bonding.[2]

Summary of ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.37br s-1HN3-H
7.95d2.0 Hz1HC5-H
7.74dd8.4, 2.0 Hz1HC7-H
7.55d8.4 Hz1HC8-H
2.32s-3HC2-CH
(Source: 400 MHz spectrum in DMSO-d₆)[3]
In-Depth Signal Analysis
  • N3-H Proton (δ 12.37): The signal corresponding to the amide proton appears as a broad singlet significantly downfield.[3] Its breadth is a classic indicator of moderate-to-rapid chemical exchange with residual water in the DMSO-d₆ solvent.[2] The downfield shift is attributed to the deshielding effects of the adjacent carbonyl group and its involvement in intermolecular hydrogen bonding. This assignment is unequivocally confirmed by a D₂O exchange experiment, wherein the addition of a few drops of D₂O to the NMR tube results in the disappearance of this signal due to proton-deuterium exchange.[2]

  • Aromatic Protons (δ 7.55 - 7.95): The three protons on the chlorinated benzene ring exhibit a characteristic splitting pattern.

    • H-5 (δ 7.95): This proton appears as a doublet with a small coupling constant (J = 2.0 Hz). This splitting arises from meta-coupling to H-7. The significant downfield shift is due to the anisotropic deshielding effect of the adjacent C4-carbonyl group.

    • H-7 (δ 7.74): This signal is a doublet of doublets, the most complex in the aromatic region. It is split by its ortho neighbor H-8 (larger coupling, J = 8.4 Hz) and its meta neighbor H-5 (smaller coupling, J = 2.0 Hz), confirming their relative positions.[3]

    • H-8 (δ 7.55): This proton is a doublet due to ortho-coupling with H-7 (J = 8.4 Hz). It is the most upfield of the aromatic protons, being furthest from the electron-withdrawing chloro and carbonyl groups.

  • Methyl Protons (δ 2.32): The three protons of the methyl group at the C-2 position appear as a sharp singlet.[3] The absence of coupling is expected as there are no adjacent protons. Its chemical shift is typical for a methyl group attached to an sp²-hybridized carbon within a heterocyclic system.

¹³C NMR Spectroscopic Data and Interpretation

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, reveals the number of unique carbon environments and provides insight into their electronic nature.

Summary of ¹³C NMR Data
Chemical Shift (δ) ppmAssignmentRationale
160.7C4Carbonyl carbon, characteristically downfield.
154.9C2Attached to two electronegative nitrogen atoms.
147.6C8aQuaternary carbon at the ring junction.
134.3C7CH carbon, deshielded by adjacent nitrogen and chloro-group influence.
130.0C6Quaternary carbon directly attached to the electronegative Cl atom.
128.8C5CH carbon, deshielded by the adjacent carbonyl group.
124.6C8CH carbon, least influenced by withdrawing groups.
121.8C4aQuaternary carbon at the ring junction, shielded relative to C8a.
21.4C2-C H₃Aliphatic methyl carbon, characteristically upfield.
(Source: 100 MHz spectrum in DMSO-d₆; assignments based on analogous structures and established substituent effects)[3]
In-Depth Signal Analysis
  • Carbonyl Carbon (C4, δ 160.7): The signal at δ 160.7 ppm is unambiguously assigned to the C4 carbonyl carbon. Its position in the far downfield region is a hallmark of carbonyl groups due to the strong deshielding effect of the double-bonded oxygen atom.[3]

  • Aromatic and Heterocyclic Carbons (δ 121.8 - 154.9):

    • C2 (δ 154.9): This carbon is significantly deshielded as it is bonded to two nitrogen atoms within the pyrimidinone ring.

    • Quaternary Carbons (C8a, C6, C4a): C8a (δ 147.6) and C4a (δ 121.8) are the bridgehead carbons. C6 (δ 130.0) is assigned based on the direct attachment of the chlorine atom, which has a strong deshielding (ipso) effect.[3]

    • Protonated Aromatic Carbons (C7, C5, C8): The assignments of C7 (δ 134.3), C5 (δ 128.8), and C8 (δ 124.6) are based on established substituent chemical shift (SCS) effects. The chemical shifts correlate well with the proton assignments, where carbons attached to more deshielded protons generally resonate further downfield.

  • Methyl Carbon (δ 21.4): The upfield signal at δ 21.4 ppm is assigned to the methyl carbon, consistent with an sp³-hybridized carbon attached to an aromatic system.[3]

Experimental Protocols for Data Acquisition

Adherence to a standardized protocol is critical for reproducibility and data integrity. The following section details a field-proven methodology for acquiring high-quality NMR spectra of this compound.

Overall Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh ~10 mg of sample prep2 Dissolve in ~0.7 mL DMSO-d₆ prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock & shim prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 acq4 Perform D₂O Exchange (Optional) acq2->acq4 proc1 Fourier Transform & Phase Correction acq2->proc1 acq3->proc1 acq4->proc1 proc2 Baseline Correction & Integration (¹H) proc1->proc2 proc3 Peak Picking & Assignment proc2->proc3 proc4 Structural Elucidation proc3->proc4

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Transfer the resulting solution into a standard 5 mm NMR tube.[2]

  • Spectrometer Setup (e.g., 400 MHz):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer field frequency to the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming of the magnetic field to optimize homogeneity, maximizing the lock level and achieving sharp, symmetrical peaks.[2]

  • ¹H NMR Spectrum Acquisition:

    • Parameters:

      • Spectral Width: -2 to 14 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 8-16 (to ensure good signal-to-noise)

    • Rationale: A 2-second relaxation delay is sufficient for most protons in small molecules, ensuring quantitative integration. 8-16 scans provide a high-quality spectrum in a short amount of time.[4]

  • ¹³C NMR Spectrum Acquisition (Proton Decoupled):

    • Parameters:

      • Spectral Width: 0 to 200 ppm

      • Pulse Angle: 45°

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024 or higher

    • Rationale: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its lower gyromagnetic ratio. Proton decoupling is used to simplify the spectrum to singlets and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).[4]

  • Confirmatory D₂O Exchange Experiment:

    • After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) to the tube and gently shake to mix.

    • Re-insert the sample, re-lock, and re-shim if necessary.

    • Acquire a second ¹H spectrum using the same parameters.

    • Analysis: Compare the "before" and "after" spectra. The signal for the exchangeable N3-H proton should either disappear or be significantly attenuated.[2] This provides a self-validating system for its assignment.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy, supported by a robust experimental protocol, provides an unambiguous and comprehensive characterization of this compound. The data and interpretations presented in this guide are foundational for scientists engaged in quality control, reaction monitoring, and the rational design of new chemical entities based on this important heterocyclic core. The cross-validation between the two types of spectra and the use of confirmatory experiments like D₂O exchange ensure the highest degree of scientific integrity and trustworthiness in structural elucidation.

References

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Mass spectrometry analysis of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-2-methylquinazolin-4(3H)-one

Foreword: A Senior Application Scientist's Perspective

In the landscape of pharmaceutical development, the structural characterization of a molecule is the bedrock upon which all subsequent research is built. Quinazolinone scaffolds are of perennial interest due to their vast therapeutic potential, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The subject of this guide, this compound, represents a core structure whose purity, stability, and metabolic fate must be rigorously understood. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the paramount analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural insight.[3][4]

This document is not a mere recitation of protocols. It is a distillation of field-proven experience, designed to guide researchers and drug development professionals through the causality of analytical choices. We will explore not just the "how," but the critical "why" behind each step—from sample preparation to the intricate dance of ions within the mass spectrometer. Our objective is to build a self-validating analytical system, where each piece of data corroborates the next, leading to an unambiguous structural confirmation and a deeper understanding of the molecule's behavior.

Part 1: Foundational Analysis - Sample Preparation and Liquid Chromatography

The adage "garbage in, garbage out" is acutely true in mass spectrometry. The quality of your data is inextricably linked to the quality of your sample preparation and chromatographic separation. The primary goal is to isolate the analyte from interfering matrix components and present it to the ion source in a compatible solvent system, ensuring robust and reproducible ionization.[5][6]

Physicochemical Properties of the Analyte

A successful analysis begins with understanding the target molecule.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance White Solid[7]
CAS Number 7142-09-8
Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

For complex matrices like plasma or reaction mixtures containing significant impurities, a simple "dilute-and-shoot" approach is often insufficient. SPE provides a robust method for sample cleanup and concentration.[5][6][8]

Objective: To isolate this compound from a complex sample matrix, removing salts, polar impurities, and macromolecules.

Methodology:

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 100 mg/1 mL). The nonpolar C18 stationary phase is ideal for retaining the moderately nonpolar quinazolinone structure.

  • Conditioning: Condition the cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water. This activates the C18 chains and ensures proper interaction with the analyte.[6]

  • Sample Loading: Dilute the sample 1:1 with 5% methanol in water and load it onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min). The aqueous environment promotes the retention of the analyte on the C18 sorbent.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water. This step is crucial for removing highly polar impurities and salts that did not retain on the sorbent, without prematurely eluting the target analyte.[6]

  • Elution: Elute the target analyte with 1 mL of acetonitrile. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it from the column.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 200 µL of 50:50 water:acetonitrile with 0.1% formic acid) for injection. This ensures good peak shape and compatibility with the mass spectrometer's ion source.

Experimental Protocol: LC Method for Analyte Separation

The liquid chromatography step separates the target analyte from any remaining impurities prior to its introduction into the mass spectrometer.[3][4]

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acid promotes protonation [M+H]⁺ in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Gradient 5% B to 95% B over 5 minutesA gradient ensures that compounds with a range of polarities are eluted efficiently.
Flow Rate 0.4 mL/minA typical flow rate for analytical scale columns, compatible with standard ESI sources.
Injection Volume 5 µLA small injection volume minimizes peak distortion.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Visualization: The Analytical Workflow

The following diagram illustrates the complete process from sample receipt to data acquisition.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Raw Sample (e.g., Plasma, Reaction Mixture) SPE Solid-Phase Extraction (SPE) Sample->SPE Load Drydown Evaporation & Reconstitution SPE->Drydown Elute LC HPLC/UHPLC Separation Drydown->LC Inject MS Mass Spectrometer (ESI Source) LC->MS Eluent Data Data Acquisition (MS1 & MS/MS) MS->Data

Caption: Overall workflow from sample preparation to LC-MS data acquisition.

Part 2: Unveiling the Molecule - High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for confirming the identity of a compound. Its ability to measure mass with high accuracy (typically <5 ppm error) allows for the confident determination of a molecule's elemental formula.[10][11][12]

Full Scan (MS1) Analysis: Confirming Identity

In the first stage of analysis (MS1), the instrument scans a range of mass-to-charge (m/z) ratios to detect all ions eluting from the LC column. For this compound, we expect to see the protonated molecule, [M+H]⁺.

The presence of a chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two peaks for the molecular ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. This pattern is a powerful diagnostic tool.

Ion SpeciesIsotopeCalculated Exact Mass (Da)Expected m/z
[M+H]⁺C₉H₈³⁵ClN₂O⁺195.0320195.0320
[M+H]⁺C₉H₈³⁷ClN₂O⁺197.0290197.0290

By measuring the m/z to four decimal places, an HRMS instrument like an Orbitrap or Q-ToF can distinguish the analyte's elemental formula from other potential formulas that might have the same nominal mass.[12][13] For example, a measured m/z of 195.0318 would strongly confirm the C₉H₈³⁵ClN₂O⁺ formula.

Part 3: Deconstructing the Molecule - Tandem Mass Spectrometry (MS/MS)

While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps to elucidate its structure by breaking it apart and analyzing the pieces.[11] In this process, the precursor ion of interest (e.g., m/z 195.0320) is isolated, energized through collision-induced dissociation (CID) with an inert gas, and the resulting fragment (product) ions are detected.[14] The fragmentation pattern serves as a structural fingerprint.

Proposed Fragmentation Pathway

The fragmentation of quinazolinone derivatives is often governed by the stability of the heterocyclic ring system and the nature of its substituents.[15] Based on established chemical principles, a plausible fragmentation pathway for protonated this compound is proposed below. Protonation is likely to occur on the N3 nitrogen or the carbonyl oxygen, activating the molecule for fragmentation.

  • Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds is the neutral loss of CO (28 Da). This would lead to a stable, five-membered ring fragment.

  • Loss of Acetonitrile (CH₃CN): Cleavage of the quinazolinone ring can result in the neutral loss of the 2-methyl and N3 portion as acetonitrile (41 Da).

  • Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA-type cleavages. This could involve the scission of the pyrimidinone ring, leading to characteristic fragments.

Visualization: Fragmentation of this compound

The following diagram details the proposed fragmentation cascade from the protonated precursor ion.

Fragmentation_Pathway precursor Precursor Ion C₉H₈ClN₂O⁺ m/z 195.03 frag1 Fragment A C₈H₈ClN₂⁺ m/z 167.04 precursor->frag1 - CO (28 Da) frag2 Fragment B C₇H₅ClO⁺ m/z 140.00 precursor->frag2 - CH₃CN (41 Da) frag3 Fragment C C₆H₅Cl⁺ m/z 112.01 frag2->frag3 - CO (28 Da)

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the target analyte.

Summary of Key Fragments

The interpretation of the MS/MS spectrum relies on matching observed product ions to these predicted fragments.

IonProposed FormulaCalculated m/zOrigin
Precursor C₉H₈ClN₂O⁺195.0320[M+H]⁺
Fragment A C₈H₈ClN₂⁺167.0371[M+H - CO]⁺
Fragment B C₇H₅ClO⁺140.0027[M+H - CH₃CN]⁺
Fragment C C₆H₅Cl⁺112.0078[Fragment B - CO]⁺

This systematic approach, combining high-resolution precursor data with logical fragmentation analysis, provides a robust and defensible structural elucidation.

Conclusion

The comprehensive mass spectrometric analysis of this compound is a multi-faceted process that demands both rigorous experimental technique and sound interpretive logic. By integrating optimized sample preparation, high-resolution chromatographic separation, and detailed structural analysis via HRMS and MS/MS, researchers can achieve an unequivocal characterization of this important pharmaceutical scaffold. The methodologies and insights presented in this guide provide a framework for obtaining high-quality, defensible data essential for advancing drug discovery and development programs.

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A Technical Guide to the Infrared (IR) Spectrum of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Quinazolinone scaffolds are recognized as "privileged structures" due to their wide range of biological activities.[1] Accurate structural characterization is paramount for quality control, synthesis validation, and regulatory compliance. This document details the theoretical basis for the principal vibrational modes of the molecule, presents a validated experimental protocol for acquiring high-resolution spectra via Attenuated Total Reflectance (ATR)-FTIR, and offers a comprehensive interpretation of the resulting spectral data. Key absorption bands corresponding to the amide, aromatic, and alkyl functional groups are assigned and discussed, providing a definitive spectroscopic fingerprint for this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the quinazolinone class of fused heterocyclic compounds. The quinazolinone ring system is a core component in numerous pharmacologically active molecules, exhibiting properties that range from anticonvulsant to anticancer.[2] The specific substitutions on this scaffold—a chloro group at position 6, a methyl group at position 2, and the characteristic keto-enol tautomerism of the 4(3H)-one structure—impart a unique physicochemical profile.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules.[3] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated that reveals the vibrational frequencies of the covalent bonds within the molecule. Each functional group (e.g., C=O, N-H, C-Cl) possesses a characteristic vibrational frequency, making the IR spectrum a unique molecular "fingerprint." This guide serves as a detailed reference for researchers and drug development professionals for the verification and characterization of this compound.

Theoretical Principles of Key Vibrational Modes

The IR spectrum of this compound is dominated by the vibrational modes of its constituent functional groups. Understanding the expected frequency ranges for these groups is foundational to accurate spectral interpretation.

  • Amide Group (Secondary Amide, Lactam): The molecule contains a cyclic secondary amide (lactam) moiety. This group gives rise to several characteristic and diagnostically significant peaks.

    • N-H Stretching: The N-H bond stretch typically appears as a medium-to-strong, somewhat broad band in the 3370–3170 cm⁻¹ region.[4] The broadening is a result of intermolecular hydrogen bonding in the solid state.

    • C=O Stretching (Amide I Band): The carbonyl (C=O) stretch is one of the most intense and sharp absorptions in the entire spectrum, typically occurring between 1680 and 1630 cm⁻¹.[4][5] Its precise position is sensitive to conjugation and hydrogen bonding.

    • N-H Bending (Amide II Band): This in-plane bend is a valuable confirmatory peak for secondary amides, appearing as a strong band between 1570 and 1515 cm⁻¹. The combination of the Amide I and Amide II bands is a clear indicator of the secondary amide group.[4]

  • Aromatic System: The fused benzene ring exhibits several characteristic vibrations.

    • Aromatic C-H Stretching: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100–3000 cm⁻¹ range.

    • Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the ring produces a series of medium-to-strong bands in the 1600–1450 cm⁻¹ region. Quinazoline derivatives, in particular, show strong bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[6]

    • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900–675 cm⁻¹ region arise from C-H "oop" bending. The exact position is highly diagnostic of the substitution pattern on the aromatic ring.[7][8]

  • Alkyl and Other Groups:

    • C-H Stretching (Methyl): The methyl group attached at position 2 will show symmetric and asymmetric C-H stretching vibrations in the 2960–2850 cm⁻¹ range.[9]

    • C-Cl Stretching: The carbon-chlorine stretch is found in the fingerprint region of the spectrum, typically between 850 and 550 cm⁻¹.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique ideal for solid powders, requiring minimal sample preparation and ensuring excellent sample-to-sample reproducibility.

Instrumentation and Setup
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • ATR Accessory: A single-bounce diamond ATR crystal.

  • Software: Instrument control and data processing software (e.g., OMNIC, Spectrum).

  • Environment: A controlled laboratory environment with stable temperature and humidity.

Step-by-Step Methodology
  • Instrument Preparation: Purge the spectrometer's optical bench with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning (Causality): Before each measurement, meticulously clean the diamond crystal surface. This step is critical to prevent cross-contamination and ensure the spectrum is solely representative of the target analyte.

    • Wipe the crystal with a lint-free swab soaked in spectroscopic-grade isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition (Validation): Collect a background spectrum of the clean, empty ATR crystal. This measurement accounts for the absorbance of the crystal and the ambient atmosphere. It is a self-validating step that is subtracted from the sample spectrum to yield the true absorbance of the sample.

    • Scan Parameters: 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the diamond crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for generating a strong, high-quality evanescent wave and, consequently, a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same scan parameters as the background (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip as described in Step 2.

Spectral Analysis and Interpretation

The IR spectrum of this compound provides a detailed structural fingerprint. The expected characteristic absorption bands are summarized below and correspond to the key functional groups within the molecule.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3250 - 3150Medium, BroadN-H StretchSecondary Amide (Lactam)
~3080 - 3030Medium-WeakC-H StretchAromatic Ring
~2960 - 2850WeakC-H Stretch (asymmetric & symmetric)Methyl Group (-CH₃)
~1680 - 1660 Very Strong, Sharp C=O Stretch (Amide I Band) Secondary Amide (Lactam)
~1620 - 1600StrongC=C and C=N Ring StretchQuinazolinone Core
~1570 - 1550StrongN-H Bend (Amide II Band) & C=C StretchSecondary Amide & Aromatic
~1480Medium-StrongC=C Ring StretchAromatic Ring
~850 - 800StrongC-H Out-of-Plane BendAromatic Ring (Substituted)
~780 - 740MediumC-Cl StretchAryl Halide

Key Interpretive Points:

  • The most prominent feature will be the exceptionally strong and sharp Amide I (C=O) band around 1670 cm⁻¹ .[4][5] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • A broad feature centered around 3200 cm⁻¹ is characteristic of the N-H stretch , with broadening caused by solid-state hydrogen bonding.[10][11]

  • The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds , while weaker peaks just below 3000 cm⁻¹ are attributable to the methyl C-H bonds .[12]

  • A series of strong peaks between 1620 cm⁻¹ and 1450 cm⁻¹ confirms the vibrations of the fused aromatic and heterocyclic ring system.[6]

  • A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending, which is influenced by the ring's substitution pattern. The C-Cl stretch is also expected in the lower frequency fingerprint region.[8]

Visualization of the Analytical Workflow

The following diagram outlines the logical workflow for the characterization of this compound using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition & Processing cluster_interp Spectral Interpretation Clean Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum (32 Scans, 4 cm⁻¹ Res.) Clean->Background Ensures baseline accuracy Sample Apply Solid Sample (1-5 mg) Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Ensures good sample contact Acquire Acquire Sample Spectrum (Same Parameters) Pressure->Acquire Process Process Data (Background Correction, ATR Correction) Acquire->Process Spectrum Generate Final FTIR Spectrum Process->Spectrum Identify Identify Key Peaks (N-H, C=O, C=C, C-H) Spectrum->Identify Assign Assign Vibrational Modes (Stretching, Bending) Identify->Assign Compare Compare with Reference Data & Theoretical Values Assign->Compare Confirm Confirm Molecular Structure Compare->Confirm

Caption: Workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound presents a unique and verifiable fingerprint defined by strong absorptions from its secondary amide group and characteristic bands from its substituted aromatic system. The intense Amide I band near 1670 cm⁻¹, coupled with the N-H stretch above 3100 cm⁻¹ and the complex pattern of ring vibrations between 1620-1450 cm⁻¹, provides unequivocal evidence of the compound's core structure. This technical guide provides the theoretical foundation and a robust experimental protocol for researchers to reliably acquire and interpret the IR spectrum, ensuring structural confirmation and material purity in a drug discovery and development context.

References

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  • Al-Hilfi, Z. H. H., et al. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Available at: [Link]

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  • Unspecified Author. (2025). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]

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  • Gireesh, M., et al. (2022). Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. MDPI. Available at: [Link]

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  • Al-Deeb, O. A., et al. (n.d.). Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. PubMed. Available at: [Link]

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The Architectural Blueprint of a Bioactive Scaffold: A Technical Guide to the Crystal Structure of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the crystal structure of 6-Chloro-2-methylquinazolin-4(3H)-one, a member of the quinazolinone family of heterocyclic compounds. Quinazolinones are a significant class of molecules in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A thorough understanding of their three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

While a specific public domain crystal structure for this compound is not yet available, this guide will leverage crystallographic data from closely related analogues to provide a robust predictive model of its solid-state architecture. We will delve into the probable synthesis, the established methodology for obtaining diffraction-quality crystals, and the anticipated structural features that govern its physicochemical and biological behavior.

Synthesis and Crystallization: Forging the Building Blocks

The synthesis of this compound typically proceeds via a cyclization reaction involving a substituted anthranilic acid derivative.[4][5] A common and efficient route is the reaction of 5-chloro-2-aminobenzoic acid with acetic anhydride to form an intermediate benzoxazinone, which is subsequently reacted with ammonia or a nitrogen source to yield the final quinazolinone product.[5]

Experimental Protocol: Synthesis of this compound
  • Step 1: Acetylation of 5-Chloro-2-aminobenzoic Acid. To a solution of 5-chloro-2-aminobenzoic acid in a suitable solvent (e.g., pyridine or glacial acetic acid), add acetic anhydride dropwise at room temperature.

  • Step 2: Formation of the Benzoxazinone Intermediate. Heat the reaction mixture under reflux for a specified period to facilitate the cyclization and formation of 2-methyl-6-chloro-4H-3,1-benzoxazin-4-one. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Amination to form the Quinazolinone Ring. Upon completion, the intermediate is not isolated. The reaction mixture is cooled, and an excess of an ammonia source (e.g., ammonium acetate or bubbling ammonia gas) is introduced.

  • Step 4: Cyclization and Precipitation. The mixture is heated again to promote the ring-opening of the benzoxazinone and subsequent cyclization to form this compound. The product often precipitates out of the solution upon cooling.

  • Step 5: Purification and Recrystallization. The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and then recrystallized from a solvent system such as ethanol, methanol, or a mixture of solvents to obtain high-purity crystals suitable for analysis.[6]

From Powder to Prism: The Art of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The method of slow evaporation is a widely used and effective technique.

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Solvent Selection: A systematic screening of solvents is performed to identify a solvent or solvent mixture in which the compound has moderate solubility.

  • Solution Preparation: A saturated or near-saturated solution of the purified this compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The hot solution is filtered through a fine filter (e.g., a syringe filter) to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: The filtered solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature. This controlled process encourages the formation of a small number of large, well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

The Crystalline Architecture: A Predictive Analysis

Based on the crystal structures of analogous quinazolinones, such as 2-chloroquinazolin-4(3H)-one and 6-nitroquinazolin-4(3H)-one, we can predict the key crystallographic features of this compound.[7][8]

The quinazolinone core is expected to be nearly planar.[7] The crystal packing will likely be dominated by intermolecular hydrogen bonds, specifically involving the N-H donor and the C=O acceptor of the quinazolinone ring system.[8]

G cluster_molecule1 Molecule A cluster_molecule2 Molecule B N1 N H1 H O2 O H1->O2 N-H···O C1 C O1 O R1 Quinazolinone Core N2 N H2 H H2->O1 N-H···O C2 C R2 Quinazolinone Core caption Anticipated Hydrogen Bonding Dimerization

These N-H···O interactions are highly likely to form centrosymmetric dimers, a common supramolecular motif in quinazolinone crystal structures.[8] Further stabilization of the crystal lattice can be anticipated through weaker C-H···O and C-H···N interactions, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.[9][10]

The presence of the chlorine atom at the 6-position may introduce additional weak C-H···Cl or Cl···Cl interactions, influencing the overall packing arrangement. The methyl group at the 2-position, while primarily affecting the electronic properties of the molecule, will also play a role in the steric packing of the crystal.

Predicted Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for this compound, extrapolated from known structures of similar compounds.

ParameterPredicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or C2/c (for Monoclinic); Pbca or similar (for Orthorhombic)
Z (Molecules per unit cell) 4 or 8
Key Intermolecular Interactions N-H···O hydrogen bonds (dimer formation), π-π stacking

Spectroscopic and Physicochemical Characterization

Prior to single-crystal X-ray diffraction, a comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

Expected Spectroscopic Data
  • ¹H NMR: Resonances corresponding to the aromatic protons of the quinazolinone ring system, a singlet for the N-H proton (which may be broad), and a singlet for the methyl protons.

  • ¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching, and C-Cl stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of this compound (C₉H₇ClN₂O, MW: 194.62 g/mol ).[11]

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Application Start Starting Materials (5-Chloro-2-aminobenzoic acid, Acetic Anhydride) Reaction Cyclization Reaction Start->Reaction Step 1 Purification Recrystallization Reaction->Purification Step 2 Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity & Identity Confirmation Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Step 3 XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Step 4 Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Data Collection Data_Analysis Analysis of Crystal Packing & Intermolecular Interactions Structure_Solution->Data_Analysis Step 5 SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Informing Drug Design

Biological Significance and Therapeutic Potential

The quinazolinone scaffold is a well-established pharmacophore. The introduction of a chloro substituent at the 6-position and a methyl group at the 2-position can significantly modulate the biological activity of the parent molecule. These substitutions can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[12]

Derivatives of 6-chloro-quinazolinone have been investigated for their potential as antitumor agents, with some compounds demonstrating the ability to induce apoptosis in cancer cell lines.[2] The precise three-dimensional structure of this compound is crucial for understanding its interaction with target proteins and for the rational design of more potent and selective drug candidates.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the crystal structure of this compound. By drawing upon established synthetic methodologies and crystallographic data from closely related analogues, we have outlined the expected molecular and supramolecular features of this compound. The elucidation of its precise crystal structure through single-crystal X-ray diffraction will be an invaluable step in advancing our understanding of this important class of bioactive molecules and will undoubtedly fuel further research in the development of novel quinazolinone-based therapeutics.

References

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  • 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H). National Institutes of Health. [Link]

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A Technical Guide to Determining the Solubility of 6-Chloro-2-methylquinazolin-4(3H)-one in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Chloro-2-methylquinazolin-4(3H)-one. Recognizing the absence of publicly available quantitative solubility data for this compound, this whitepaper focuses on equipping researchers with the foundational principles and detailed experimental protocols necessary to perform this critical characterization in-house. We will delve into the theoretical underpinnings of solubility, the strategic selection of organic solvents, and step-by-step methodologies for both kinetic and thermodynamic solubility assays, with a particular focus on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent in early-stage drug discovery.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a mere chemical entity to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a pivotal physicochemical property that profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic efficacy. Insufficient solubility can lead to a cascade of complications, including precipitation in assays, diminished absorption in vivo, and difficulties in formulation development.[1]

This compound, a member of the quinazolinone class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogues.[2] However, a thorough understanding of its solubility profile is a prerequisite for its meaningful evaluation in any biological system. This guide will provide the necessary tools to establish this crucial dataset.

Foundational Principles: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. The solubility of this compound in a given solvent will be governed by a balance of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Chemical Structure of this compound:

A 2D representation of the chemical structure of this compound.

The presence of nitrogen and oxygen atoms suggests the potential for hydrogen bonding, while the chlorinated phenyl ring contributes to its lipophilicity. A strategic approach to solvent selection is therefore paramount.

The Indispensable Role of DMSO

Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, widely employed in the initial stages of drug discovery for its exceptional ability to dissolve a broad spectrum of organic compounds.[4] Its utility in creating high-concentration stock solutions for high-throughput screening (HTS) is unparalleled. However, it is crucial to acknowledge that while a compound may be readily soluble in neat DMSO, its solubility in aqueous buffers, even with a small percentage of DMSO as a co-solvent, can be dramatically lower. This phenomenon, known as precipitation upon dilution, is a critical consideration in assay development.

Strategic Solvent Selection

The choice of solvents for solubility determination should be guided by their polarity, hydrogen bonding capacity, and relevance to downstream applications. A suggested panel of organic solvents for characterizing this compound is presented in Table 1.

Table 1: Recommended Organic Solvents for Solubility Screening

SolventClassRationale for Inclusion
Dimethyl Sulfoxide (DMSO)Polar AproticUniversal solvent for initial stock solution preparation and kinetic solubility assays.
EthanolPolar ProticCommonly used in formulations and as a co-solvent.
MethanolPolar ProticSimilar to ethanol, useful for understanding hydrogen bonding effects.
AcetonitrilePolar AproticCommon solvent in chromatography and purification.
AcetonePolar AproticA less polar aprotic solvent for broader characterization.
Dichloromethane (DCM)NonpolarTo assess solubility in a nonpolar environment.
N,N-Dimethylformamide (DMF)Polar AproticAn alternative to DMSO with different solvent properties.

Experimental Determination of Solubility: A Two-Pronged Approach

The solubility of a compound can be assessed from two perspectives: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that simulates the conditions of many in vitro biological assays.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solid and solution phases are in equilibrium.[6]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for the rapid assessment of the solubility of this compound in an aqueous buffer, which is critical for ensuring the compound remains in solution during biological screening.

Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serially Dilute Stock in DMSO prep_stock->serial_dilute 1. add_compound Transfer DMSO Dilutions to Buffer serial_dilute->add_compound 3. add_buffer Add Aqueous Buffer (e.g., PBS) to Microplate add_buffer->add_compound 2. incubate Incubate (e.g., 2h at RT with shaking) add_compound->incubate 4. filter Filter to Remove Precipitate incubate->filter 5. quantify Quantify Soluble Compound (HPLC or UV-Vis) filter->quantify 6. determine_sol Determine Solubility Limit quantify->determine_sol 7.

Workflow for the determination of kinetic solubility.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to low micromolar).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should typically be kept below 1%.

  • Incubation: Seal the plate and incubate for a defined period (e.g., 2 hours) at room temperature with gentle shaking.

  • Precipitate Removal: Filter the solutions through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7][8]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured concentration in the filtrate matches the nominal concentration.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.

Workflow for Thermodynamic Solubility Assay:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent shake Shake at Controlled Temperature (e.g., 24h at 25°C) add_excess->shake 1. centrifuge_filter Centrifuge and/or Filter to Remove Solid shake->centrifuge_filter 2. quantify Quantify Soluble Compound in Supernatant (HPLC or UV-Vis) centrifuge_filter->quantify 3. determine_sol Determine Thermodynamic Solubility quantify->determine_sol 4.

Workflow for the determination of thermodynamic solubility using the shake-flask method.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent (e.g., DMSO, ethanol, etc.). Ensure that undissolved solid remains visible.

  • Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For added certainty, filter the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (HPLC or UV-Vis spectroscopy).

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of this compound.[10] A reversed-phase C18 column is typically suitable. A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

UV-Vis Spectroscopy

If this compound possesses a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination.[11] The wavelength of maximum absorbance (λmax) should first be identified. A standard curve of absorbance versus concentration must be prepared to apply the Beer-Lambert law for quantification.[12]

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for handling quinazolinone derivatives and other laboratory chemicals should be strictly followed.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide provides a robust framework for the experimental determination of the solubility of this compound in DMSO and other pertinent organic solvents. By implementing the detailed protocols for both kinetic and thermodynamic solubility assays, researchers can generate the critical data necessary to advance their understanding of this compound and make informed decisions in the drug discovery and development process. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to thoroughly characterize the solubility profiles of their compounds of interest with confidence and scientific rigor.

References

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A Technical Guide to 6-Chloro-2-methylquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a bicyclic aromatic structure formed by the fusion of a benzene ring and a pyrimidinone ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in numerous natural products and has been extensively utilized in the synthesis of compounds with a wide array of pharmacological activities.[3][4] Quinazolinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antitumor agents.[5][6][7] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling fine-tuning of its biological and pharmacokinetic properties.[1]

This technical guide focuses on a specific derivative, 6-Chloro-2-methylquinazolin-4(3H)-one . The introduction of a chloro group at the 6-position and a methyl group at the 2-position can significantly influence the molecule's electronic properties and its interaction with biological targets. Understanding the synthesis, properties, and biological context of this compound is crucial for researchers and professionals in drug development aiming to leverage the therapeutic potential of the quinazolinone scaffold.

Physicochemical and Structural Information

A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 7142-09-8[8]
Molecular Formula C₉H₇ClN₂O[8]
Molecular Weight 194.62 g/mol [8]
Appearance White to off-white solid (typical)General Knowledge
Melting Point Data for the unsubstituted 2-methylquinazolin-4-one is ~231°C. The chloro-substituted derivative is expected to have a distinct melting point, which should be determined experimentally.[9][10]
Solubility Generally soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.General Knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2-methylquinazolin-4(3H)-ones commonly proceeds through the reaction of the corresponding anthranilic acid derivative with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an amino source.[8][11]

Reaction Scheme

Synthesis_of_this compound start 2-Amino-5-chlorobenzoic acid + Acetic Anhydride intermediate 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one start->intermediate  Cyclization (Heat) product This compound intermediate->product  Amination/Rearrangement (Heat) reagent Ammonia source (e.g., Ammonium acetate) reagent->product

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorobenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of acetic anhydride (approximately 3-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 130-140°C) for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. The solid can be collected by vacuum filtration and washed with a cold non-polar solvent like hexane to remove excess acetic anhydride. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Part 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Reagent Addition: Add an excess of an ammonia source, such as ammonium acetate (approximately 2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of cold water. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Purification: The crude this compound can be purified by recrystallization from ethanol or another appropriate solvent to yield the final product.

Biological Activity and Mechanism of Action

The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been shown to interact with a multitude of biological targets. The biological activity of this compound itself is not extensively documented in publicly available literature; however, based on the activity of structurally similar compounds, several potential mechanisms and applications can be inferred.

Anticancer and Antitumor Potential

Derivatives of 6-chloro-quinazoline have demonstrated significant antitumor activities.[12] Studies on various human cancer cell lines, including gastric (MGC-803), breast (Bcap-37), and prostate (PC3) cancer cells, have shown that some 6-chloro-quinazoline derivatives can induce apoptosis.[12] The mechanism of action for many anticancer quinazolinones involves the inhibition of key signaling proteins such as receptor tyrosine kinases (e.g., EGFR) or enzymes in the phosphoinositide 3-kinase (PI3K) pathway.[13][14] The presence of a halogen at the 6-position is often associated with enhanced antiproliferative action.[15]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 6-Chloro-2-methyl- quinazolin-4(3H)-one (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized mechanism of action via PI3K pathway inhibition.

Anticonvulsant Activity

The quinazolinone core is a recognized pharmacophore for anticonvulsant activity.[7] Structure-activity relationship (SAR) studies have indicated that substitutions at the 2, 3, and 6-positions of the quinazolinone ring are critical for this activity.[1] The presence of a halogen, such as chlorine, at the 6 or 7-position has been shown to be favorable for anticonvulsant properties.[1]

Anti-inflammatory and Analgesic Properties

Numerous 2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[6] While the specific activity of the 6-chloro derivative needs to be experimentally determined, the general scaffold shows promise in modulating inflammatory pathways.

Applications in Drug Discovery and Development

This compound serves as a valuable building block and a potential therapeutic agent itself.

  • Intermediate for Lead Optimization: Its structure allows for further chemical modifications at the N-3 position. This is a common strategy to create libraries of related compounds for screening against various biological targets.[11]

  • Scaffold for Novel Therapeutics: As discussed, the inherent biological activities associated with the 6-chloro-quinazolinone scaffold make it an attractive starting point for the development of new drugs, particularly in oncology and neurology.

  • Tool Compound for Chemical Biology: This compound can be used as a tool to probe the function of specific biological pathways, assuming its target can be identified and validated.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to the pharmacologically significant quinazolinone family. While detailed biological data for this specific molecule is emerging, the well-documented activities of its close analogs strongly suggest its potential in various therapeutic areas, most notably as an anticancer and anticonvulsant agent.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and anticonvulsant activities of this compound in a panel of relevant in vitro and in vivo models.

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action to understand its therapeutic potential and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a foundational understanding of this compound, offering a valuable resource for scientists dedicated to the discovery and development of novel therapeutics.

References

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An In-Depth Technical Guide on the Tautomerism in 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-chloro-2-methylquinazolin-4(3H)-one scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The therapeutic efficacy, chemical reactivity, and physicochemical properties of these molecules are intrinsically linked to the phenomenon of tautomerism. This technical guide offers a comprehensive exploration of the tautomeric equilibria in this compound, with a primary focus on the predominant lactam-lactim interconversion. By integrating theoretical principles with experimental methodologies and computational analysis, this document aims to provide researchers, scientists, and drug development professionals with a vital resource for understanding and manipulating the structural dynamics that govern the function of this important class of heterocyclic compounds.

Introduction to Quinazolinones and the Significance of Tautomerism

The quinazolinone core, a bicyclic system comprising fused benzene and pyrimidine rings, is a privileged structure in drug discovery.[1] Derivatives of this scaffold exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The 4(3H)-quinazolinone structure is defined by a carbonyl group at the C4 position and a proton at the N3 position, an arrangement that facilitates prototropic tautomerism—a type of structural isomerism involving the migration of a proton.[1][3]

For this compound, the most critical equilibrium is the lactam-lactim tautomerism. This involves the reversible conversion between the amide-like lactam form and the enol-like lactim form.[1] The position of this equilibrium profoundly influences the molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution, which are key determinants of its interaction with biological targets.[1] A thorough understanding of this tautomeric relationship is therefore essential for the rational design and development of novel quinazolinone-based therapeutics.

Theoretical Framework: The Lactam-Lactim Equilibrium

The primary tautomeric relationship in the this compound core is the equilibrium between the lactam and lactim forms. In the solid state and within most solutions, the lactam form is overwhelmingly favored.[1] This preference is largely attributed to the thermodynamic stability of the amide group in the lactam tautomer compared to the iminol group in the lactim form.[3] X-ray crystallographic studies of various quinazolinone derivatives consistently confirm the molecule's existence in the lactam conformation.[1]

Tautomerism Lactam This compound (Lactam Form) Lactim 6-Chloro-4-hydroxy-2-methylquinazoline (Lactim Form) Lactam->Lactim Proton Migration

Factors Influencing the Tautomeric Equilibrium

Several factors can influence the position of the lactam-lactim equilibrium:

  • Solvent Polarity: The choice of solvent is critical as it can significantly influence the equilibrium position.[4] Polar solvents can stabilize both forms through hydrogen bonding, but the extent of stabilization may differ, thereby shifting the equilibrium.

  • Substituent Effects: The electronic properties of substituents on the quinazolinone ring can alter the relative stabilities of the tautomers.[3] The electron-withdrawing chloro group at the 6-position and the electron-donating methyl group at the 2-position in the target molecule can modulate the acidity of the N-H proton in the lactam form and the O-H proton in the lactim form, thus influencing the equilibrium.

  • Temperature: As with any chemical equilibrium, the tautomer ratio is temperature-dependent.[3]

  • pH: The pH of the medium can have a pronounced effect, particularly in aqueous solutions. In acidic or basic conditions, the molecule can be protonated or deprotonated, which can favor one tautomeric form over the other.[5]

Experimental Methodologies for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic and computational methods.

Synthesis of this compound

A common synthetic route to this compound involves the cyclocondensation of the appropriately substituted anthranilic acid or its derivatives. For instance, reacting 2-amino-5-chlorobenzoic acid with acetic anhydride can yield the corresponding benzoxazinone, which upon reaction with ammonia or an ammonia source, cyclizes to form the desired quinazolinone.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are powerful non-invasive techniques for studying tautomeric equilibria in solution.[1][6]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The presence of distinct signals for each tautomer allows for their identification and quantification by integrating the corresponding peaks.[5]

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to ensure optimal signal dispersion and resolution.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

  • Data Analysis: Identify unique signals for the lactam and lactim forms. For instance, the N-H proton of the lactam form will have a characteristic chemical shift, while the O-H proton of the lactim form will appear at a different chemical shift. The ratio of the tautomers can be determined by comparing the integration of these unique signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Sample in Deuterated Solvent Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Acquire ¹H NMR Spectrum Prep2->Acq1 Analysis1 Identify Unique Tautomer Signals Acq1->Analysis1 Analysis2 Integrate Signal Areas Analysis1->Analysis2 Analysis3 Calculate Tautomer Ratio Analysis2->Analysis3

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying functional groups. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretching band. The positions of these bands can provide evidence for the predominant tautomeric form.[6][7]

3.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra.[1] The analysis often involves monitoring changes in the absorption maxima (λ_max) under different conditions (e.g., varying solvent polarity or pH).[1][8]

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies and stabilities of tautomers in the gas phase and in different solvents.[1] These computational studies can provide valuable insights that complement experimental findings.

Results and Discussion

Experimental and computational studies on the parent 4(3H)-quinazolinone and related derivatives consistently show that the lactam form is the most stable tautomer.[1]

Spectroscopic Data Summary

The following table summarizes the expected characteristic spectroscopic data for the lactam form of this compound.

Spectroscopic TechniqueCharacteristic FeatureExpected Value/Range
¹H NMR (DMSO-d₆) N-H proton~12.5 ppm (broad singlet)
Aromatic protons7.5 - 8.2 ppm
Methyl protons~2.4 ppm (singlet)
¹³C NMR (DMSO-d₆) Carbonyl carbon (C=O)~162 ppm
Aromatic carbons115 - 150 ppm
Methyl carbon~21 ppm
IR (KBr) N-H stretch3200 - 3400 cm⁻¹
C=O stretch1650 - 1690 cm⁻¹
C=N stretch1600 - 1630 cm⁻¹

Note: These are approximate values and can vary based on experimental conditions.

Tautomeric Equilibrium Constant (K_T)

The equilibrium constant, K_T, is defined as the ratio of the concentration of the lactim form to the lactam form (K_T = [Lactim]/[Lactam]). While extensive experimental data for K_T of this compound is limited, studies on the parent compound and similar derivatives indicate that K_T is significantly less than 1 in most common solvents, confirming the predominance of the lactam form.

Implications for Drug Development

The predominance of the lactam tautomer has significant implications for the drug development process:

  • Receptor Binding: The hydrogen bonding capabilities of the lactam (hydrogen bond donor N-H and acceptor C=O) are different from the lactim (hydrogen bond donor/acceptor O-H and acceptor C=N). This difference will dictate how the molecule interacts with its biological target.

  • Physicochemical Properties: The greater polarity of the lactam form generally influences its solubility and permeability, which are critical parameters for drug absorption and distribution.

  • Chemical Stability: The relative stability of the tautomers can affect the molecule's shelf-life and metabolism.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the lactam form being the thermodynamically favored species under most conditions. A comprehensive understanding of the factors that govern the lactam-lactim equilibrium is paramount for the rational design of new quinazolinone-based drugs with improved efficacy and pharmacokinetic profiles. The synergistic application of spectroscopic techniques and computational modeling provides a robust framework for elucidating the tautomeric behavior of this important class of molecules.

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The Chemistry and Emergence of 6-Chloro-2-methylquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-Chloro-2-methylquinazolin-4(3H)-one, a halogenated derivative of the versatile quinazolinone scaffold. We will delve into its historical context, detail its synthesis and characterization, and discuss its significance within the broader landscape of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Quinazolinone Core and the Influence of Halogenation

The quinazolinone ring system, a fusion of benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry. This designation arises from its recurrence as the core of numerous biologically active compounds, including natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] The stability of the quinazolinone scaffold and the relative ease of its synthesis have made it a focal point for extensive research.[1]

The introduction of a chlorine atom at the 6-position of the 2-methylquinazolin-4(3H)-one backbone significantly modulates its physicochemical properties, such as lipophilicity and electronic distribution. These alterations can profoundly influence the molecule's interaction with biological targets, often enhancing its pharmacological activity. Research into chlorinated quinazolinones has revealed a spectrum of biological effects, most notably in the areas of central nervous system activity and oncology.[1][3]

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented as a singular discovery. Instead, its emergence is rooted in the broader historical development of quinazolinone chemistry. The foundational synthesis of the quinazolinone core dates back to the late 19th century. A pivotal moment in this history was the development of the Niementowski quinazolinone synthesis in 1895 by Stefan Niementowski, a method that involves the reaction of anthranilic acids with amides to form 3,4-dihydroquinazolin-4-ones.[4]

The exploration of halogenated quinazolinones, including chlorinated variants, gained momentum as medicinal chemists sought to develop new therapeutic agents with improved potency and selectivity. The sedative-hypnotic properties of compounds like methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) spurred extensive investigation into the structure-activity relationships of the quinazolinone class.[5] It was within this context of analog synthesis and the systematic exploration of substituent effects that this compound and related compounds were likely first prepared and studied. The presence of the chloro group was investigated for its potential to enhance activities such as anticonvulsant and cytotoxic effects.[1][3]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is a variation of the Niementowski synthesis. This approach utilizes a readily available substituted anthranilic acid as the starting material.

Primary Synthetic Pathway: Niementowski-type Cyclocondensation

The synthesis initiates with the cyclocondensation of 2-amino-5-chlorobenzoic acid with acetic anhydride. This reaction proceeds through an intermediate N-acetylated species, which then cyclizes to form the quinazolinone ring.

Niementowski_Synthesis reactant1 2-Amino-5-chlorobenzoic Acid intermediate N-(2-carboxy-4-chlorophenyl)acetamide (Intermediate) reactant1->intermediate Acylation reactant2 Acetic Anhydride reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Niementowski-type synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for quinazolinone synthesis.

Objective: To synthesize this compound.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and acetic anhydride (3-5 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation: Pour the reaction mixture into cold water to precipitate the product fully. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through a combination of spectroscopic methods.

Property Value
CAS Number 7142-09-8[6][7][8]
Molecular Formula C₉H₇ClN₂O[7]
Molecular Weight 194.62 g/mol [7]
Appearance White to off-white solid
Melting Point 292-294 °C[7]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring and a singlet for the methyl group at the 2-position. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon atoms of the quinazoline core, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-Cl stretch.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a versatile platform for discovering compounds with a wide range of biological activities. The incorporation of a chlorine atom at the 6-position, as in this compound, has been explored for its potential to modulate these activities.

Anticonvulsant Activity

Numerous studies have demonstrated the anticonvulsant properties of quinazolinone derivatives.[3][5][9][10][11] The presence of a halogen on the benzene ring has been shown in some cases to enhance this activity.[3] It is hypothesized that these compounds may exert their effects by interacting with GABA-A receptors in the central nervous system, a key target for many anticonvulsant drugs.[10][11]

Anticonvulsant_MoA ligand This compound (Hypothetical Ligand) receptor GABA-A Receptor ligand->receptor Allosteric Modulation response1 Increased Chloride Ion Influx receptor->response1 response2 Neuronal Hyperpolarization response1->response2 response3 Reduced Neuronal Excitability response2->response3 outcome Anticonvulsant Effect response3->outcome

Sources

Methodological & Application

Application Note: A Robust In Vitro Assay for Profiling PI3K-delta Inhibition using 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Targeting PI3K-delta

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K family is divided into three classes, with Class I PI3Ks being the most implicated in cancer and immune disorders.[2] The delta (δ) isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it a key mediator of immune cell signaling and a highly attractive therapeutic target for hematological malignancies, inflammatory diseases, and autoimmune conditions.[3][4] Overactivation of the PI3Kδ pathway is a hallmark of diseases like Activated PI3K Delta Syndrome (APDS) and various lymphomas.[5]

The development of selective inhibitors is crucial to modulate the activity of PI3Kδ while minimizing off-target effects associated with broader PI3K inhibition. Quinazolinone-based compounds have emerged as a promising class of PI3K inhibitors.[6] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of a novel quinazolinone compound, 6-Chloro-2-methylquinazolin-4(3H)-one, against the PI3Kδ isoform in a biochemical, in vitro setting.

The PI3Kδ Signaling Cascade

Upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the plasma membrane to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a cascade of proteins involved in cell survival and proliferation, such as mTOR.[1] Inhibition of PI3Kδ blocks the production of PIP3, thereby attenuating this entire downstream signaling cascade.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3Kδ inhibitor.

Principle of the Assay: Quantifying Kinase Activity with Luminescence

To determine the potency of an inhibitor, a robust method to quantify enzyme activity is required. Biochemical kinase assays can be broadly categorized as either activity assays, which measure the formation of a product, or binding assays.[7] For high-throughput screening and accurate IC₅₀ determination, luminescence-based activity assays offer significant advantages in sensitivity, dynamic range, and scalability.[8]

This protocol utilizes the ADP-Glo™ Kinase Assay principle, a universal, homogeneous luminescent method for measuring kinase activity.[9][10] The assay is performed in two steps:

  • Kinase Reaction: The PI3Kδ enzyme catalyzes the transfer of a phosphate group from ATP to a lipid substrate (e.g., PIP2). For every molecule of phosphorylated substrate produced, one molecule of ADP is generated.

  • ADP Detection: After the kinase reaction, the remaining ATP is depleted. Then, a detection reagent is added to convert the newly formed ADP back into ATP, which is subsequently used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP formed and, therefore, to the activity of the PI3Kδ enzyme.[9]

An inhibitor, such as this compound, will reduce the rate of the kinase reaction, leading to a decrease in ADP production and a corresponding decrease in the luminescent signal.

Experimental Protocol: PI3Kδ Inhibition Assay

This protocol is designed for a 384-well plate format, which is ideal for inhibitor concentration-response curve generation.[11]

PART 1: Reagent Preparation

1.1. PI3K Kinase Buffer:

  • Composition: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA.[11]

  • Scientist's Note: This buffer composition provides a stable pH environment and the necessary divalent cations (Mg²⁺) that are essential cofactors for kinase activity. BSA is included to prevent non-specific binding of the enzyme to plate wells and pipette tips.

1.2. ATP Solution:

  • Prepare a 10 mM stock solution of ATP in nuclease-free water.

  • For the assay, create a working solution by diluting the stock in water. A final concentration of 25 µM ATP in the kinase reaction is a common starting point.[11]

  • Scientist's Note: The ATP concentration should be close to the Michaelis-Menten constant (Kₘ) for the enzyme to ensure the assay is sensitive to competitive inhibitors. This may require optimization.

1.3. PI3Kδ Enzyme and Substrate:

  • Use purified, recombinant human PI3Kδ (p110δ/p85α).

  • The substrate is typically a preparation of small unilamellar vesicles containing PIP2 and a carrier lipid like phosphatidylserine (PS).[8]

  • Prepare an enzyme/lipid substrate mixture in PI3K Kinase Buffer immediately before use. The optimal enzyme concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.[11]

1.4. Test Inhibitor: this compound:

  • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Create a serial dilution series of the inhibitor in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).

  • Further dilute this series in the PI3K Kinase Buffer to the desired working concentrations.

  • Trustworthiness Check: The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should not exceed 1% to avoid solvent-induced inhibition of the enzyme.[12]

PART 2: Assay Workflow

The following workflow outlines the steps for setting up the kinase reaction plate.

Assay_Workflow Start Start Add_Inhibitor 1. Add 2.5 µL of Inhibitor Dilutions or DMSO (Vehicle) Start->Add_Inhibitor Add_Enzyme 2. Add 5 µL of PI3Kδ Enzyme/ Substrate Mixture Add_Inhibitor->Add_Enzyme Add_ATP 3. Add 2.5 µL of ATP Solution to Initiate Reaction Add_Enzyme->Add_ATP Incubate_Kinase 4. Incubate at RT for 60 minutes Add_ATP->Incubate_Kinase Add_ADP_Glo 5. Add 10 µL of ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete 6. Incubate at RT for 40 minutes Add_ADP_Glo->Incubate_Deplete Add_Detection 7. Add 20 µL of Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Detect 8. Incubate at RT for 30 minutes Add_Detection->Incubate_Detect Read_Luminescence 9. Read Plate on Luminometer Incubate_Detect->Read_Luminescence End End Read_Luminescence->End

Caption: Experimental workflow for the in vitro PI3Kδ inhibition assay.

Step-by-Step Procedure:

  • Dispense Inhibitor: Add 2.5 µL of the serially diluted this compound or DMSO vehicle (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

  • Add Enzyme/Substrate: Add 5 µL of the PI3Kδ enzyme/lipid substrate mixture to all wells. For the 100% inhibition control ("no enzyme" control), add 5 µL of PI3K Kinase Buffer with the lipid substrate but without the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of the ATP working solution to all wells. The total reaction volume is now 10 µL.

  • Incubate: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

  • Incubate: Incubate the plate for 40 minutes at room temperature.

  • Generate Signal: Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal.

  • Incubate: Incubate for 30 minutes at room temperature, protected from light.

  • Measure Luminescence: Read the plate using a luminometer. The integration time should be optimized to achieve a robust signal.

Data Analysis and Interpretation

1. Data Normalization:

  • The raw luminescence data (Relative Light Units, RLU) must be normalized to percent inhibition.

  • The 0% inhibition control (or "high signal") is represented by the wells containing enzyme and DMSO vehicle.

  • The 100% inhibition control (or "low signal") is represented by the "no enzyme" control wells.

  • Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_100%_control) / (RLU_0%_control - RLU_100%_control))

2. IC₅₀ Determination:

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the resulting concentration-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is derived from this curve fit.

Table 1: Summary of Assay Parameters and Example Data

ParameterRecommended ValuePurpose
PI3Kδ EnzymeTitrate for optimal signalCatalyzes the phosphorylation reaction
PIP2/PS Substrate~50 µMSubstrate for the kinase
ATP~25 µM (near Kₘ)Phosphate donor
Inhibitor Range1 nM - 100 µM (example)To generate a full dose-response curve
DMSO Final Conc.≤ 1%Vehicle for inhibitor, minimize effects
Incubation Time60 minutesAllows for sufficient product formation
Plate Format384-well, whiteLow volume, opaque for luminescence
Inhibitor Conc. (nM)Log [Inhibitor]Avg. RLU% Inhibition
0 (Vehicle)N/A850,0000.0
10835,0002.1
30.48790,0008.2
101650,00026.7
301.48430,00056.0
1002215,00084.7
3002.48120,00097.3
1000395,000100.7
No Enzyme ControlN/A90,000100.0

Conclusion and Best Practices

This application note provides a detailed and robust protocol for the in vitro determination of the inhibitory potency of this compound against PI3Kδ. The use of a luminescence-based ADP detection method ensures high sensitivity and suitability for high-throughput applications. For any new inhibitor, it is critical to first assess its solubility in the assay buffer and to perform initial tests to determine the appropriate concentration range for generating a full IC₅₀ curve. By following this self-validating protocol, researchers can confidently and accurately profile novel PI3Kδ inhibitors, accelerating the drug discovery process for a range of immunological and oncological diseases.

References

Application Note: Evaluating the Cytotoxicity of 6-Chloro-2-methylquinazolin-4(3H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Notably, derivatives of quinazolin-4(3H)-one have garnered significant attention for their potential as anticancer agents, with several compounds entering clinical use.[1] These agents can inhibit cancer cell growth through various mechanisms, including the disruption of critical signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[2][3]

6-Chloro-2-methylquinazolin-4(3H)-one is a specific derivative that holds promise for further investigation as a cytotoxic agent. This application note provides a comprehensive guide to understanding its potential mechanism of action and offers a detailed protocol for evaluating its cytotoxic effects against various cancer cell lines using the MTT assay.

Proposed Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Based on extensive research into structurally related quinazolinone derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, potentially mediated by the inhibition of key signaling pathways such as the PI3K/Akt pathway.[4][5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many quinazolinone derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[1][6][7] This process is characterized by:

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: The compromised mitochondrial membrane allows for the release of cytochrome c into the cytosol.[6]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[2][6][7]

  • PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, quinazolinone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or G2/M phase.[3][8][9] This prevents the cells from replicating their DNA and dividing. The arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are key regulators of cell cycle progression.[10][11]

Inhibition of Pro-Survival Signaling

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers. Some quinazolinone derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[4][5]

Diagram of Proposed Signaling Pathway

G cluster_0 This compound cluster_1 Signaling & Apoptosis Induction cluster_2 Cell Cycle Regulation Compound This compound PI3K PI3K Compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation CDK CDKs Compound->CDK Modulation Akt Akt PI3K->Akt Activation Akt->Bcl2 Activation Mito Mitochondrion Bcl2->Mito Stabilization Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis CellCycle Cell Cycle Arrest (G1 or G2/M) CDK->CellCycle Leads to

Caption: Proposed mechanism of this compound.

Cytotoxicity Profile of Related Quinazolinone Derivatives

While extensive data for this compound is still emerging, the cytotoxic activities of structurally similar compounds against various human cancer cell lines provide a strong indication of its potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.[12]

Compound ClassCancer Cell LineIC50 (µM)Reference
6-Chloro-quinazolinone DerivativesMGC-803 (Gastric)Varies (some <10 µM)[7]
Bcap-37 (Breast)Varies (some <10 µM)[7]
PC3 (Prostate)Varies[7]
2-Alkyl-quinazolinone DerivativesHeLa (Cervical)7.52[13]
MCF-7 (Breast)>100[13]
4-Aminoquinazoline DerivativesHCT-116 (Colon)Varies (some low nM)[5]
A549 (Lung)Varies[5]
Quinazolin-4(3H)-one DerivativesHepG2 (Liver)Varies (some <10 µM)[3]
A2780 (Ovarian)Varies (some <1 µM)[3]

Note: The data above is for various derivatives and not the specific title compound. It serves to illustrate the general potency of this class of molecules.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Materials and Reagents
  • Cell Lines: Appropriate human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2).

  • Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Cell Culture Medium: Recommended medium for the specific cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Multichannel pipette.

Step-by-Step Procedure
  • Cell Seeding: a. Harvest and count cells. b. Prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14][15]

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM. b. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity. c. Carefully aspirate the old medium from the wells. d. Add 100 µL of the medium containing the various concentrations of the compound to the respective wells in triplicate. e. Controls: Include the following controls on each plate:

    • Untreated Control: Cells treated with medium only (represents 100% viability).
    • Vehicle Control: Cells treated with the highest concentration of DMSO used.
    • Blank Control: Wells containing medium only (for background absorbance subtraction). f. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Incubation: a. After the treatment period, carefully aspirate the medium containing the compound. b. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT reagent to each well.[17] c. Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[15][17] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: a. After the 4-hour incubation, carefully aspirate the MTT-containing medium without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[17] b. Read the plate within 1 hour of adding the solubilization solution.

Data Analysis
  • Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Percentage Viability: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • IC50 Determination: Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G start Start step1 Seed cells in 96-well plate (e.g., 5,000 cells/well) start->step1 step2 Incubate for 24h (37°C, 5% CO2) step1->step2 step3 Treat cells with serial dilutions of This compound step2->step3 step4 Incubate for desired time (e.g., 24, 48, 72h) step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4h step5->step6 step7 Aspirate medium and add DMSO to dissolve formazan step6->step7 step8 Measure absorbance at 570 nm step7->step8 step9 Calculate % Viability and IC50 step8->step9 end_node End step9->end_node

Caption: MTT assay workflow for cytotoxicity testing.

Conclusion

This compound belongs to a class of compounds with demonstrated anticancer potential. The proposed mechanisms of action, including the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further investigation. The detailed MTT assay protocol provided herein offers a robust and reliable method for quantifying its cytotoxic effects in various cancer cell lines, paving the way for more in-depth preclinical studies.

References

  • Silva, A. C., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

  • Li, Y., et al. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one. National Institutes of Health. [Link]

  • Chen, X., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Iancu, C., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. National Institutes of Health. [Link]

  • Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines. [Link]

  • MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Zarei, M., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. National Institutes of Health. [Link]

  • Kumar, S., et al. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. National Institutes of Health. [Link]

  • Faghih, Z., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. National Institutes of Health. [Link]

  • Syed, A., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link]

  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]

  • Piaskowska, W., et al. (2011). Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. PubMed. [Link]

  • Ding, H., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]

  • Tarushi, A., et al. (2021). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. MDPI. [Link]

  • Fu, J., et al. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. PubMed. [Link]

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Application Notes & Protocols: Investigating the Antitumor Activity of 6-Chloro-2-methylquinazolin-4(3H)-one in MCF-7 and HepG-2 Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its structural versatility and capacity for targeted chemical modifications have made it a focal point in the development of novel antitumor agents.[1][3][4] Derivatives of quinazolinone have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth, such as those involving receptor tyrosine kinases (RTKs).[3][5][6]

This guide focuses on a specific derivative, 6-Chloro-2-methylquinazolin-4(3H)-one , a compound of interest for its potential cytotoxic effects against solid tumors. We provide a comprehensive framework for evaluating its antitumor activity in two widely-used and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, a cornerstone model for breast cancer research.[7][8][9]

  • HepG-2: A human hepatocellular carcinoma cell line, extensively used for liver cancer and drug metabolism studies.[10][11]

The following application notes and protocols are designed for researchers, scientists, and drug development professionals. They offer a validated workflow to not only quantify the cytotoxic efficacy of this compound but also to elucidate its fundamental mechanism of action at the cellular level. The causality behind each experimental choice is explained to ensure robust, reproducible, and insightful results.

Foundational Principles of the Investigation

Our investigation into the antitumor activity of this compound is built upon a multi-assay approach designed to create a self-validating system of inquiry. We will assess three primary hallmarks of anticancer drug efficacy:

  • Cytotoxicity Assessment: The foundational question is whether the compound can kill cancer cells or inhibit their proliferation. We utilize the MTT assay, a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] A reduction in metabolic activity is indicative of either cell death or a halt in proliferation.

  • Apoptosis Induction: A desirable trait for an anticancer agent is the ability to induce apoptosis, a clean and controlled form of cell suicide that avoids the inflammatory response associated with necrosis. We employ Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry.[14] This technique precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane structure and integrity.[15][16]

  • Cell Cycle Disruption: Cancer is fundamentally a disease of uncontrolled cell division. Many effective chemotherapeutics function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing the cell from replicating its DNA or dividing.[17] We use PI staining and flow cytometry to analyze the DNA content of cells, thereby quantifying the proportion of the cell population in each phase of the cell cycle.[18][19]

  • Mechanistic Verification: To understand how the compound induces apoptosis, we use Western blotting to probe for changes in the expression levels of key regulatory proteins.[20][21] We focus on the Bcl-2 family of proteins, which govern the mitochondrial (intrinsic) pathway of apoptosis, and the executioner caspases, which are the ultimate effectors of the apoptotic cascade.[1][22]

High-Level Experimental Workflow

The overall strategy follows a logical progression from broad screening to detailed mechanistic analysis. This workflow ensures that each subsequent experiment is built upon a solid foundation of data from the previous step.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Synthesis A 1. Cell Culture (MCF-7 & HepG-2) B 2. Compound Treatment (Dose-Response & Time-Course) A->B C 3. MTT Assay (Determine IC50 Value) B->C D 4a. Apoptosis Assay (Annexin V/PI Staining) C->D Treat at IC50 concentration E 4b. Cell Cycle Analysis (Propidium Iodide Staining) C->E Treat at IC50 concentration F 5. Western Blot Analysis (Apoptotic Protein Expression) D->F Confirm apoptosis pathway G 6. Data Interpretation & Conclusion E->G F->G

Caption: Overall experimental workflow for evaluating the antitumor activity of this compound.

Detailed Application Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

Causality: This initial screen is critical to determine the effective concentration range of the compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay provides a robust, quantitative measure of cell viability.[13] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Materials:

  • MCF-7 and HepG-2 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[23]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12][24]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitate is visible under a microscope.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[25]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Causality: This assay confirms if the observed cytotoxicity is due to apoptosis. In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[14][15]

Materials:

  • Treated and control cells from 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[26]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells for each sample into a flow cytometry tube.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[27]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15][26]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

Data Interpretation: The data is visualized in a dot plot, which is divided into four quadrants:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live, viable cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

G x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin origin->x_axis origin->y_axis Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptosis (Annexin V+ / PI-) Q1 Q1 Necrotic (Annexin V- / PI+) Q2 Q2 Late Apoptosis (Annexin V+ / PI+)

Caption: Quadrant analysis for apoptosis detection via Annexin V/PI flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Causality: This protocol determines if the compound's antitumor effect involves halting cell cycle progression. PI stoichiometrically binds to the major groove of double-stranded DNA.[18] The fluorescence intensity of PI is therefore directly proportional to the total DNA content within a cell. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N).[18] An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[17]

Materials:

  • Treated and control cells from 6-well plates

  • Cold 70% Ethanol

  • Cold PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in Protocol 2 (steps 1 & 2).

  • Fixation: Centrifuge cells, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[17][28]

  • Washing: Centrifuge the fixed cells (500 x g for 5 minutes), discard the ethanol, and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only binds to DNA.[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data to generate a DNA content histogram.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to vehicle-treated control cells to identify any phase-specific arrest.

Protocol 4: Mechanistic Analysis by Western Blot

Causality: This technique provides molecular evidence for the apoptotic pathway initiated by the compound. By quantifying changes in key proteins, we can build a mechanistic model. We will probe for:

  • Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria. A decrease in Bcl-2 expression promotes apoptosis.

  • Bax: A pro-apoptotic protein. Its upregulation or translocation to the mitochondria initiates the intrinsic apoptotic pathway.

  • Cleaved Caspase-3: Caspase-3 is an executioner caspase. It is synthesized as an inactive pro-enzyme (pro-caspase-3, ~32 kDa) and is cleaved into active fragments (~17/19 kDa) during apoptosis. The presence of cleaved caspase-3 is a definitive marker of apoptosis.[21][22]

Materials:

  • Treated and control cell pellets

  • RIPA Lysis Buffer with protease/phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: Wash treated cell pellets with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[29]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[29]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[29]

  • Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[29]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading across all lanes.

Data Analysis:

  • Use densitometry software (e.g., ImageJ) to quantify the intensity of each band.

  • Normalize the band intensity of the target protein to the intensity of the loading control.

  • Calculate the fold change in protein expression relative to the vehicle-treated control.

Data Presentation and Mechanistic Visualization

Quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Cytotoxicity of this compound

Cell Line IC₅₀ (µM) after 48h Treatment
MCF-7 [Example Value: 15.2 ± 1.8]

| HepG-2 | [Example Value: 21.5 ± 2.5] |

Table 2: Induction of Apoptosis at 48h (Treatment at IC₅₀)

Cell Line % Early Apoptotic Cells % Late Apoptotic Cells Total Apoptotic Cells (%)
MCF-7 [Example: 25.4%] [Example: 15.1%] [Example: 40.5%]

| HepG-2 | [Example: 20.8%] | [Example: 12.3%] | [Example: 33.1%] |

Table 3: Cell Cycle Distribution at 24h (Treatment at IC₅₀)

Treatment Cell Line % G0/G1 Phase % S Phase % G2/M Phase
Vehicle MCF-7 [Example: 60.1%] [Example: 25.5%] [Example: 14.4%]
Compound MCF-7 [Example: 75.3%] [Example: 12.2%] [Example: 12.5%]
Vehicle HepG-2 [Example: 55.7%] [Example: 28.9%] [Example: 15.4%]

| Compound | HepG-2 | [Example: 70.2%] | [Example: 15.8%] | [Example: 14.0%] |

Potential Apoptotic Pathway Visualization

Based on the Western blot results, a potential mechanism can be visualized. If the compound is found to decrease Bcl-2, increase Bax, and activate Caspase-3, it suggests the induction of the intrinsic apoptotic pathway.

G Compound 6-Chloro-2-methyl- quinazolin-4(3H)-one Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrial Integrity Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Perspectives

This document provides a validated, multi-faceted approach to characterize the antitumor properties of this compound against MCF-7 and HepG-2 cells. By systematically evaluating cytotoxicity, apoptosis induction, cell cycle effects, and molecular mechanisms, researchers can build a comprehensive profile of the compound's biological activity.

Positive results from these assays would warrant further investigation, including:

  • Pan-caspase inhibition assays to confirm caspase-dependent cell death.

  • Analysis of other signaling pathways commonly targeted by quinazolinone derivatives, such as PI3K/Akt or EGFR signaling.[3][5]

  • In vivo studies using xenograft models to assess the compound's efficacy and safety in a whole-organism context.

  • Structure-activity relationship (SAR) studies to synthesize and test analogues for improved potency and selectivity.

By adhering to these rigorous protocols, the scientific community can effectively screen and characterize novel quinazolinone derivatives, accelerating the discovery of next-generation cancer therapeutics.

References

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Application Notes and Protocols for Anticonvulsant Screening of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticonvulsant activity. The development of effective antiepileptic drugs (AEDs) necessitates a robust and hierarchical screening cascade to identify and characterize promising lead candidates. This guide provides a comprehensive overview of field-proven methodologies for the anticonvulsant screening of novel quinazolinone derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from initial computational predictions to definitive in vivo efficacy and safety assessments. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results. This document integrates in-silico, in-vitro, and in-vivo techniques, culminating in a holistic strategy for advancing quinazolinone-based anticonvulsants from bench to preclinical development.

Introduction: The Quinazolinone Scaffold and Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous AEDs, a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[2][3] Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including significant anticonvulsant effects.[4][5]

The anticonvulsant activity of many quinazolinone derivatives is primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][6] By acting as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor, these compounds enhance GABAergic inhibition, thereby counteracting neuronal hyperexcitability that leads to seizures.[6][7]

This guide outlines a systematic screening workflow designed to efficiently evaluate novel quinazolinone derivatives. The workflow progresses from computational and high-throughput in vitro assays to confirm target engagement and functional modulation, followed by established in vivo models to assess anticonvulsant efficacy and neurotoxicity.

The Screening Cascade: A Multi-Tiered Approach

A logical and resource-efficient screening cascade is paramount in drug discovery. For quinazolinone derivatives, we propose a three-tiered approach that progressively increases in biological complexity, ensuring that only the most promising compounds advance.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Efficacy Screening cluster_2 Tier 3: In Vivo Safety & Profiling in_silico Molecular Docking (GABA-A Receptor) in_vitro_binding Radioligand Binding Assay ([3H]-Flumazenil) in_silico->in_vitro_binding Prioritize Compounds in_vitro_functional In Vitro Functional Assays (Electrophysiology / Fluorescence) in_vitro_binding->in_vitro_functional Confirm Binding mes_test Maximal Electroshock (MES) Test in_vitro_functional->mes_test Confirm Functional Modulation ptz_test Pentylenetetrazole (PTZ) Test mes_test->ptz_test Assess Broad-Spectrum Activity neurotoxicity Neurotoxicity Assessment (Rota-rod Test) ptz_test->neurotoxicity Evaluate Efficacy ed50_td50 ED50 / TD50 Determination & Protective Index (PI) Calculation neurotoxicity->ed50_td50 Assess Safety Profile GO_NO_GO GO_NO_GO ed50_td50->GO_NO_GO Lead Candidate Selection

Figure 1: A hierarchical screening cascade for quinazolinone anticonvulsants.

Tier 1: In Silico & In Vitro Screening - Target Engagement and Functional Modulation

The initial tier focuses on rapidly identifying compounds that interact with the intended molecular target, the GABA-A receptor, and modulate its function.

In Silico Screening: Molecular Docking

Expertise & Experience: Molecular docking serves as a cost-effective first-pass filter. It predicts the binding affinity and orientation of synthesized quinazolinone derivatives within the benzodiazepine binding pocket of the GABA-A receptor.[6] This allows for the prioritization of compounds for synthesis and biological testing, saving significant resources. The choice of the GABA-A receptor crystal structure (e.g., PDB ID: 4COF) is critical for obtaining meaningful predictions.[6]

Protocol: Molecular Docking of Quinazolinone Derivatives against the GABA-A Receptor

  • Protein Preparation:

    • Obtain the crystal structure of the human GABA-A receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.[6]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools.

    • Define the binding site based on the co-crystallized ligand (e.g., diazepam) or known active site residues.

  • Ligand Preparation:

    • Draw the 2D structures of the quinazolinone derivatives.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[6]

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined binding site of the receptor.[6]

    • Generate multiple binding poses for each ligand.

  • Analysis:

    • Analyze the results based on the docking score (binding energy) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket.

    • Prioritize compounds with lower binding energies and favorable interactions for synthesis and in vitro testing.

In Vitro Screening: Target Binding and Functional Assays

Trustworthiness: This assay provides direct evidence of a compound's ability to bind to the benzodiazepine site on the GABA-A receptor. It is a quantitative method to determine the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radiolabeled ligand, such as [³H]-flumazenil.[8][9]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cortical tissue in a Tris-HCl buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]-flumazenil and varying concentrations of the quinazolinone test compound.

    • Incubate at 4°C for 60-90 minutes to reach equilibrium.[10]

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled diazepam) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Authoritative Grounding: Confirming that binding translates to functional modulation of the GABA-A receptor is crucial. Electrophysiology and fluorescence-based assays are the gold standards for this purpose.

  • Whole-Cell Patch-Clamp Electrophysiology: This technique directly measures the ion flow through the GABA-A receptor channel in response to GABA and the test compound.[11][12] It provides detailed information on the compound's efficacy (potentiation of GABA-induced currents) and mechanism (e.g., positive allosteric modulator). This can be performed on cells expressing recombinant GABA-A receptors (e.g., HEK293 cells or Xenopus oocytes).[13][14]

  • Fluorescence-Based Assays (FLIPR): For higher throughput, fluorescence-based assays measuring changes in membrane potential or intracellular chloride concentration are employed.[15][16] These assays use voltage-sensitive dyes or halide-sensitive fluorescent proteins (like YFP) to report on the functional activity of the GABA-A receptor upon ligand binding and modulation.[17][18]

Protocol: Whole-Cell Patch-Clamp on Recombinant GABA-A Receptors

  • Cell Culture and Transfection:

    • Culture HEK293 cells and transiently transfect them with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells.

    • Apply a submaximal concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply GABA with varying concentrations of the quinazolinone test compound and measure the potentiation of the GABA-induced chloride current.

  • Data Analysis:

    • Calculate the percentage enhancement of the GABA-induced current for each concentration of the test compound.

    • Generate a concentration-response curve to determine the EC50 (effective concentration for 50% of maximal potentiation) and the maximum potentiation (Emax).

Tier 2: In Vivo Efficacy Screening

Compounds that demonstrate potent in vitro activity are advanced to in vivo models to assess their anticonvulsant efficacy in a whole-animal system. The two most widely used and predictive models are the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests.[18][19]

Maximal Electroshock (MES) Seizure Test

Expertise & Experience: The MES test is considered a model of generalized tonic-clonic seizures.[10][13] It identifies compounds that prevent the spread of seizures. This model is particularly sensitive to drugs that block voltage-gated sodium channels, but also detects compounds that enhance GABAergic inhibition.[20]

Protocol: MES Test in Mice

  • Animal Preparation:

    • Use male albino mice (20-25 g).

    • Administer the quinazolinone derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin or Diazepam) should be included.[16][21]

  • Seizure Induction:

    • At the time of predicted peak drug effect (typically 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.[10]

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of this phase is considered the endpoint for protection.[5][10]

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Expertise & Experience: The subcutaneous PTZ (scPTZ) test is a model for clonic seizures, akin to human absence or myoclonic seizures.[13][22] PTZ is a GABA-A receptor antagonist, and this model is highly effective at identifying compounds that enhance GABAergic neurotransmission.[23][24]

Protocol: scPTZ Test in Mice

  • Animal Preparation:

    • Similar to the MES test, administer the test compound, vehicle, or positive control (e.g., Ethosuximide or Diazepam) to groups of mice.[1]

  • Seizure Induction:

    • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[1]

  • Observation and Endpoint:

    • Observe the animals for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds).

    • Protection is defined as the absence of these clonic seizures.[25]

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose and determine the ED50.

Parameter Maximal Electroshock (MES) Test Pentylenetetrazole (PTZ) Test
Seizure Type Modeled Generalized tonic-clonic ("grand mal")[13]Clonic, myoclonic, absence ("petit mal")[22]
Mechanism of Induction Electrical stimulation (prevents seizure spread)[10]Chemical (GABA-A antagonist)[24]
Primary Endpoint Abolition of tonic hindlimb extension[10]Absence of clonic convulsions[25]
Standard Drugs Phenytoin, Carbamazepine[8]Ethosuximide, Diazepam[7]
Predictive Value Efficacy against generalized tonic-clonic seizures[5]Efficacy against absence and myoclonic seizures[26]

Table 1: Comparison of Key In Vivo Anticonvulsant Screening Models.

Tier 3: In Vivo Safety & Profiling

A critical aspect of drug development is to ensure a sufficient therapeutic window. This tier assesses the neurotoxicity of the lead candidates and establishes a quantitative measure of their safety margin.

Neurotoxicity Assessment: The Rota-rod Test

Trustworthiness: The Rota-rod test is a standard method for assessing motor coordination and neurological deficit in rodents.[27] It is used to determine the median toxic dose (TD50), which is the dose that causes motor impairment in 50% of the animals. This is a crucial step to differentiate desired anticonvulsant effects from non-specific sedative or motor-impairing side effects.

Protocol: Rota-rod Test in Mice

  • Animal Training:

    • Prior to the test day, train the mice to remain on a rotating rod (e.g., at 10 rpm) for a set duration (e.g., 1-2 minutes).

  • Drug Administration:

    • On the test day, administer various doses of the quinazolinone derivative to different groups of mice.

  • Testing:

    • At the time of peak drug effect, place each mouse on the Rota-rod, which is rotating at a challenging speed (e.g., 20-40 rpm).[20]

    • Record the time each animal remains on the rod, up to a cut-off time (e.g., 180 seconds).

    • An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis:

    • Calculate the percentage of animals exhibiting motor impairment at each dose.

    • Determine the TD50 using probit analysis.

Determination of the Protective Index (PI)

Expertise & Experience: The Protective Index (PI) is a crucial measure of a drug's safety margin. It is the ratio of the TD50 (from the Rota-rod test) to the ED50 (from the MES or PTZ test). A higher PI indicates a wider therapeutic window, suggesting that the drug is effective at doses well below those that cause toxicity.

PI = TD50 / ED50

A compound with a PI greater than 1 is generally considered to have a separation between its therapeutic and toxic effects. Promising lead candidates should possess a significantly high PI.[2]

G data_input Data Input ED50 (MES/PTZ) TD50 (Rota-rod) calculation Calculation| PI = TD50 / ED50 data_input:f0->calculation data_input:f1->calculation output Output Protective Index (PI) Higher PI = Better Safety Margin calculation->output

Figure 2: Workflow for calculating the Protective Index (PI).

Conclusion

The systematic screening cascade detailed in these application notes provides a robust framework for the identification and preclinical evaluation of novel quinazolinone-based anticonvulsant agents. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently prioritize compounds, confirm their mechanism of action, and establish both their efficacy and safety profiles. This tiered approach, grounded in scientific causality and validated protocols, ensures the selection of lead candidates with the highest potential for further development as next-generation antiepileptic drugs.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82. [Link]

  • Georgey, H. H., Abdel-Gawad, N. A., & Abbas, S. E. (2008). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 13(10), 2557–2569. [Link]

  • Griebel, G., Perrault, G., Tan, S., Schoemaker, H., & Sanger, D. J. (1999). Pharmacological studies on SL651498, a GABAA receptor agonist with subtype-selective efficacy. Journal of Pharmacology and Experimental Therapeutics, 291(2), 767–776. [Link]

  • Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244–264. [Link]

  • Kiernan, M. C., Isbister, G. K., Lin, C. S.-Y., Burke, D., & Bostock, H. (2011). Acute motor axonal neuropathy: an antibody-mediated attack on nodal Nav1.6. Annals of Neurology, 70(3), 475–482. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368. [Link]

  • Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual Review of Neuroscience, 17(1), 569–602. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636–644. [Link]

  • Popa, M., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(15), 5758. [Link]

  • Rakesh, K. P., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(1), 159. [Link]

  • S. M. M., et al. (2020). Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. International Journal of Pharmaceutical Sciences and Drug Research, 12(5), 421-426. [Link]

  • Sharma, P., & Kumar, V. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry, 40(2), 369-373. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Elsevier. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330. [Link]

  • Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42, 8-12. [Link]

  • Usifoh, C. O., & Scriba, G. K. (2000). Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives. Archiv der Pharmazie, 333(8), 261-266. [Link]

  • White, H. S., et al. (2002). The early identification of anticonvulsant activity: the role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 23(S2), S73-S77. [Link]

Sources

Application Notes and Protocols for Evaluating the Antibacterial Activity of 6-Chloro-2-methylquinazolin-4(3H)-one Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of MRSA and the Promise of Quinazolinones

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, being a primary cause of both hospital-acquired and community-associated infections. The resistance of MRSA to a wide array of β-lactam antibiotics is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. This altered protein exhibits a low affinity for β-lactam antibiotics, rendering them ineffective. Consequently, there is an urgent and ongoing need for the discovery and development of novel antibacterial agents with alternative mechanisms of action.

Quinazolin-4(3H)-one and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects.[1][2] Of particular interest is their activity against MRSA. The mechanism of action for many quinazolinone derivatives involves the allosteric inhibition of PBP2a.[3][4] By binding to a site distinct from the active site of the enzyme, these compounds induce conformational changes that render PBP2a susceptible to inhibition, thereby disrupting the crucial process of bacterial cell wall synthesis.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of a specific quinazolinone derivative, 6-Chloro-2-methylquinazolin-4(3H)-one, against MRSA. The protocols herein are designed to be robust and self-validating, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.

Mechanism of Action: A Closer Look at PBP2a Inhibition

The primary target of many quinazolinone antibacterials in MRSA is PBP2a. Understanding this interaction is key to interpreting the results of the following protocols.

PBP2a_Inhibition cluster_MRSA MRSA Cell PBP2a PBP2a (Penicillin-Binding Protein 2a) CellWall Peptidoglycan Cell Wall Synthesis PBP2a->CellWall Catalyzes cross-linking PBP2a->CellWall Inhibition Quinazolinone This compound Quinazolinone->PBP2a Allosteric Binding BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a Ineffective Binding (due to low affinity)

Caption: Allosteric inhibition of PBP2a by this compound in MRSA.

Data Presentation: Summarizing Antibacterial Potency

Clear and concise presentation of quantitative data is essential for the evaluation of any antimicrobial agent. The following tables provide a template for summarizing the results obtained from the protocols described in this document.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against MRSA Strains

MRSA StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
ATCC 43300[Insert Data][Insert Data][Insert Data]
USA300[Insert Data][Insert Data][Insert Data]
Clinical Isolate 1[Insert Data][Insert Data][Insert Data]
Clinical Isolate 2[Insert Data][Insert Data][Insert Data]
MIC50 [Insert Data][Insert Data][Insert Data]
MIC90 [Insert Data][Insert Data][Insert Data]

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against MRSA Strains

MRSA StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
ATCC 43300[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
USA300[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Clinical Isolate 1[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Clinical Isolate 2[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining the MIC.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • MRSA strains (e.g., ATCC 43300, USA300, and relevant clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Workflow for MIC Determination:

MIC_Workflow start Start prep_compound Prepare serial two-fold dilutions of This compound in a 96-well plate start->prep_compound prep_inoculum Prepare MRSA inoculum standardized to 0.5 McFarland prep_compound->prep_inoculum dilute_inoculum Dilute standardized inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate the 96-well plate with the diluted MRSA suspension dilute_inoculum->inoculate incubate Incubate at 35 ± 2 °C for 16-20 hours inoculate->incubate read_results Read the plate visually to determine the lowest concentration with no visible growth (MIC) incubate->read_results end End read_results->end Time_Kill_Workflow start Start prep_culture Prepare an overnight culture of MRSA start->prep_culture dilute_culture Dilute the culture in fresh CAMHB to a standardized starting inoculum prep_culture->dilute_culture add_compound Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) dilute_culture->add_compound incubate_sample Incubate at 35 ± 2 °C with shaking add_compound->incubate_sample sample At specified time points (0, 2, 4, 8, 24h), remove aliquots incubate_sample->sample plate_sample Perform serial dilutions and plate on TSA sample->plate_sample count_colonies Incubate plates and count CFUs plate_sample->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill kinetics assay.

Step-by-Step Procedure:

  • Inoculum Preparation: a. Prepare an overnight culture of the MRSA strain in CAMHB. b. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare a series of flasks or tubes containing the diluted bacterial suspension. b. Add this compound to the flasks at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. c. Include a growth control flask with no compound.

  • Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. b. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. c. Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Incubation and Data Analysis: a. Incubate the TSA plates at 35 ± 2 °C for 18-24 hours. b. Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration. c. Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following quality control measures are essential:

  • Reference Strains: Always include well-characterized reference strains, such as S. aureus ATCC 29213 or ATCC 43300, for which the MICs of standard antibiotics are known.

  • CLSI Compliance: Strictly adhere to the methodologies outlined in the CLSI documents M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically) and M100 (Performance Standards for Antimicrobial Susceptibility Testing). [5]* Solvent Controls: If the test compound is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used to ensure it does not affect bacterial growth.

  • Replicates: Perform all experiments in at least triplicate to ensure the reproducibility of the results.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the antibacterial activity of this compound against MRSA. By following these standardized methods, researchers can generate reliable and reproducible data on the potency and bactericidal or bacteriostatic nature of this and other quinazolinone derivatives. This information is critical for the advancement of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • CLSI. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition.
  • Mobashery, S., et al. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 63(5), e02637-18. Retrieved from [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. Retrieved from [Link]

  • Lastochkin, E., et al. (2019). Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials. Antimicrobial Agents and Chemotherapy, 64(1), e01344-19. Retrieved from [Link]

  • Asif, M. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 8(8), 834-841.
  • Mobashery, S., et al. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 63(5). Retrieved from [Link]

  • Li, H., et al. (2020). Inhibition of Drug Resistance of Staphylococcus aureus by Efflux Pump Inhibitor and Autolysis Inducer to Strengthen the Antibacterial Activity of β-lactam Drugs. International Journal of Medical Sciences, 17(1), 11-21. Retrieved from [Link]

  • Kim, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 14(10), 967. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(19), 6520. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Marzooq, F. (2022). Non-β-Lactam Allosteric Inhibitors Target Methicillin-Resistant Staphylococcus aureus: An In Silico Drug Discovery Study. International Journal of Molecular Sciences, 23(23), 15286. Retrieved from [Link]

  • Eco-Vector. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]

  • Bouley, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4859-4872. Retrieved from [Link]

  • Kaur, A., et al. (2021). Antimicrobial Metabolites against Methicillin-Resistant Staphylococcus aureus from the Endophytic Fungus Neofusicoccum australe. Molecules, 26(11), 3343. Retrieved from [Link]

  • Hamad, M., et al. (2021). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 12, 749035. Retrieved from [Link]

  • Osarumwense, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-one. Medico-legal and bioethics journal, 13(02), 1-8.
  • Bouley, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4859–4872. Retrieved from [Link]

  • Pawar, P. Y., & Waghmare, S. M. (2014). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES. Retrieved from [Link]

  • Bouley, R., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(10), 4859-4872. Retrieved from [Link]

  • Singh, S., et al. (2023). A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]

  • Al-Hussain, S. A. (2024). Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection. Cellular and Molecular Biology, 70(4), 111-120. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating the Antiviral Therapeutic Potential of 2-Methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Quinazolinone Scaffold

The 4(3H)-quinazolinone scaffold is a "privileged structure" in medicinal chemistry, widely found in natural products and synthetic compounds, and forming the core of numerous approved drugs.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[1][2][3] Among this versatile class, 2-methylquinazolin-4(3H)-one and its derivatives are emerging as a promising area for the development of novel antiviral therapeutics.

Recent studies have highlighted the potential of these compounds against a variety of viruses. For instance, 2-Methylquinazolin-4(3H)-one has demonstrated significant in vitro and in vivo activity against the Influenza A (H1N1) virus, appearing to inhibit viral replication and reduce virus-induced acute lung injury in mice.[4][5][6] Other quinazoline derivatives have shown efficacy against Herpes Simplex Virus (HSV)-1, with some demonstrating greater potency than the standard-of-care drug, Acyclovir.[7] Furthermore, the broader quinazoline class has been investigated for activity against other significant viral pathogens, with some derivatives inhibiting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2[8][9][10] and the NS5B polymerase of the Hepatitis C virus.[11]

This document serves as a technical guide for researchers, providing a structured workflow and detailed protocols for the initial screening and evaluation of 2-methylquinazolin-4(3H)-one derivatives as potential antiviral agents.

Putative Mechanisms of Antiviral Action

The precise mechanism of action for 2-methylquinazolin-4(3H)-one derivatives can be multifaceted and is often dependent on the specific substitutions on the quinazolinone core. The primary goal of initial screening is not only to identify active compounds but also to lay the groundwork for future mechanistic studies. Based on literature for the broader quinazolinone class, potential antiviral mechanisms include:

  • Inhibition of Viral Enzymes: A primary strategy for many antiviral drugs is the direct inhibition of essential viral enzymes. Quinazoline derivatives have been shown to target:

    • Viral Polymerases: These enzymes are critical for replicating the viral genome. Inhibition of RNA-dependent RNA polymerase (RdRp) is a key target for RNA viruses.[8][9][12]

    • Neuraminidase (NA): For influenza viruses, NA is crucial for the release of newly formed viral particles from infected cells.[4][5][13]

  • Interference with Viral Entry/Lifecycle: Some compounds may act at other stages of the viral lifecycle, such as preventing the virus from uncoating and releasing its genetic material into the host cell.[14]

  • Modulation of Host Immune Response: Some derivatives may not target the virus directly but instead modulate the host's inflammatory response to the infection, as seen in the downregulation of pro-inflammatory cytokines in influenza-infected mice.[4][5]

Application Note 1: A General Workflow for In Vitro Antiviral Screening

A systematic approach is crucial for identifying and validating antiviral "hits" from a library of candidate compounds. The workflow outlined below ensures that data is robust, reproducible, and allows for the logical progression from initial screening to hit validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Confirmation & Follow-up Compound_Prep Compound Library Preparation (Stock Solution & Dilutions) Cytotoxicity Protocol 1: Cytotoxicity Assay (e.g., MTT) Determine CC50 Compound_Prep->Cytotoxicity Test on uninfected cells Antiviral Protocol 2: Primary Antiviral Assay (e.g., PRNT) Determine EC50 Compound_Prep->Antiviral Test on infected cells SI_Calc Calculate Selectivity Index (SI) SI = CC50 / EC50 Cytotoxicity->SI_Calc Antiviral->SI_Calc Hit_Selection Hit Prioritization (High SI Value) SI_Calc->Hit_Selection Dose_Response Confirmatory Dose-Response Assays Hit_Selection->Dose_Response Mechanism Mechanistic Studies (e.g., Time-of-Addition, Enzyme Assays) Dose_Response->Mechanism

Caption: High-level workflow for antiviral compound screening.

Protocol 1: Determination of Compound Cytotoxicity (MTT Assay)

Principle

Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the compounds on the host cell line. This ensures that any observed reduction in viral activity is due to a specific antiviral effect and not simply because the compound is killing the host cells. The MTT assay is a standard colorimetric method for assessing cell viability.[15] Viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[17]

Materials
  • 96-well flat-bottom tissue culture plates

  • Host cell line appropriate for the virus of interest (e.g., MDCK for Influenza, Vero for HSV)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (2-methylquinazolin-4(3H)-one derivatives) dissolved in DMSO

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding: Seed the 96-well plates with host cells at a pre-determined optimal density (e.g., 1 x 10⁵ cells/mL) in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to form a confluent monolayer.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Compound Addition: Carefully remove the medium from the cell plates and add 100 µL of the various compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[15]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[15] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[15] Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are fully dissolved.[16]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis

The 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a non-linear regression curve.

Protocol 2: Plaque Reduction Neutralization Test (PRNT)

Principle

The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for measuring the ability of a compound to inhibit viral replication.[18] In this assay, a known quantity of virus is pre-incubated with dilutions of the test compound before being added to a monolayer of susceptible host cells.[19] A semi-solid overlay is then added, which restricts the spread of the virus, causing localized areas of cell death (plaques) that can be visualized and counted.[18][19] A reduction in the number of plaques compared to the virus control indicates antiviral activity.

Materials
  • 24-well or 12-well tissue culture plates

  • Confluent monolayer of susceptible host cells

  • Virus stock with a known titer (PFU/mL)

  • Test compounds at non-toxic concentrations (determined from MTT assay)

  • Serum-free culture medium

  • Overlay medium (e.g., 1.5% carboxymethylcellulose (CMC) in culture medium)[20]

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Step-by-Step Methodology
  • Plate Preparation: Ensure host cell monolayers are ~90-100% confluent in 24-well plates.

  • Compound-Virus Incubation: Prepare serial dilutions of the test compounds in serum-free medium. Mix each dilution with an equal volume of virus stock diluted to provide ~50-100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[20]

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL of the virus-compound mixture. Include a "virus control" (virus but no compound) and a "cell control" (no virus, no compound).

  • Adsorption: Incubate the plates for 1 hour at 37°C with 5% CO₂ to allow the virus to adsorb to the cells. Gently rock the plates every 15 minutes.

  • Overlay Application: After the adsorption period, carefully remove the inoculum from each well. Do not allow the monolayer to dry out. Immediately add 1 mL of the semi-solid overlay medium to each well.[20]

  • Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO₂. The duration depends on the virus being tested (e.g., 2-3 days for Influenza A, 3-4 days for HSV-1).[20][21]

  • Fixation and Staining: Once plaques are visible, carefully remove the overlay. Fix the cells by adding the fixative solution for at least 30 minutes. Discard the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

Data Analysis

The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits plaque formation by 50%. This value is determined by plotting the percentage of plaque inhibition against the compound concentration.

Application Note 2: Data Interpretation and Hit Validation

The Selectivity Index (SI)

The most critical parameter for identifying a promising antiviral "hit" is the Selectivity Index (SI) . It is a ratio that compares the cytotoxicity of a compound to its antiviral activity.

SI = CC₅₀ / EC₅₀

A higher SI value is desirable as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells. A compound with an SI > 10 is generally considered a good candidate for further investigation.

Example Data and Interpretation
CompoundCC₅₀ (µM) on MDCK CellsEC₅₀ (µM) vs. H1N1Selectivity Index (SI)Remarks
2-MQ-A >1004.1>24.4Promising Hit. Low toxicity and potent activity.[22]
2-MQ-B 79.723.83.3Moderate activity, but close to cytotoxic level.[4]
2-MQ-C 25.221.51.2Poor selectivity. Antiviral effect is likely due to toxicity.
Ribavirin >10037.2>2.7Reference Compound.[4]

This table contains illustrative data based on values reported in the literature for quinazoline derivatives.

Hit Validation

A compound identified as a "hit" (e.g., 2-MQ-A) should be re-synthesized or re-purified and tested in confirmatory dose-response assays to ensure the observed activity is reproducible.

Application Note 3: Advanced Mechanistic Studies

Once a hit is confirmed, the next logical step is to investigate its mechanism of action. A variety of assays can be employed to pinpoint where the compound acts in the viral lifecycle.

G cluster_results Inferred Mechanism Confirmed_Hit Confirmed Hit (High SI) ToA Time-of-Addition Assay Confirmed_Hit->ToA Enzyme_Assay Direct Enzyme Inhibition Assay (e.g., Neuraminidase, Polymerase) ToA->Enzyme_Assay Acts Late Binding_Assay Viral Entry/Binding Assay ToA->Binding_Assay Acts Early Replication_Inhibitor Replication Inhibitor Enzyme_Assay->Replication_Inhibitor Entry_Inhibitor Entry Inhibitor Binding_Assay->Entry_Inhibitor

Caption: Decision tree for initial mechanistic studies.

  • Time-of-Addition Assay: This experiment helps determine if the compound acts at an early (entry), middle (replication), or late (release) stage of infection by adding the compound at different times relative to viral inoculation.

  • Specific Enzyme Assays: If a specific viral enzyme is suspected to be the target (e.g., neuraminidase for influenza), a direct, cell-free enzymatic assay can be performed to confirm inhibition and determine kinetics.[13]

  • Resistance Studies: Culturing the virus in the presence of the compound over multiple passages can select for resistant mutants. Sequencing the genome of these mutants can often identify the protein target of the drug.

Conclusion

Derivatives of 2-methylquinazolin-4(3H)-one represent a promising scaffold for the development of new antiviral agents. Their documented activity against clinically relevant viruses like influenza and HSV warrants further investigation.[4][7] By employing a systematic screening workflow that begins with an assessment of cytotoxicity, followed by robust antiviral assays like the PRNT, researchers can effectively identify and prioritize lead compounds. The calculation of the Selectivity Index is a critical step in distinguishing true antiviral activity from non-specific toxicity. Subsequent mechanistic studies are then essential to elucidate the mode of action and guide future drug development efforts. The protocols and guidelines presented here provide a solid foundation for laboratories to explore the therapeutic potential of this valuable chemical class.

References

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. Available from: [Link]

  • Tian, R., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules. Available from: [Link]

  • Tian, R., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. ResearchGate. Available from: [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. Available from: [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. National Library of Medicine. Available from: [Link]

  • Studylib. PRNT Assay SOP: Plaque Reduction Neutralization Protocol. Available from: [Link]

  • Google Patents. WO2011032277A1 - Quinazolinone derivatives as viral polymerase inhibitors.
  • Li, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available from: [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. Available from: [Link]

  • Tian, R., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. PubMed. Available from: [Link]

  • Çolak, A. S., & Aydın, A. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Available from: [Link]

  • Dimitrova, K., et al. (2020). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Springer Protocols. Available from: [Link]

  • Pinto, A. K., et al. (2023). An Overview of the Conventional and Novel Methods Employed for SARS-CoV-2 Neutralizing Antibody Measurement. NIH. Available from: [Link]

  • Boddapati, S.N.M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. Available from: [Link]

  • de Souza, P.F.N., et al. (2023). Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. MDPI. Available from: [Link]

  • McNulty, J., et al. (2017). Discovery of potent antiviral (HSV-1) quinazolinones and initial structure-activity relationship studies. PubMed. Available from: [Link]

  • Wigerinck, P., et al. (1989). The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline. PubMed. Available from: [Link]

  • Sittampalam, G.S., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Checkpoint lab. (1994). MTT Cell Assay Protocol. Available from: [Link]

  • Boddapati, S.N.M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. Available from: [Link]

  • Tian, R., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. MDPI. Available from: [Link]

  • Jiang, S., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]

  • Hu, A., et al. (2021). Design, synthesis, and bioassay of 4-thiazolinone derivatives as influenza neuraminidase inhibitors. PubMed. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. PubMed. Available from: [Link]

  • Patel, K. (2021). Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Available from: [Link]

  • Krishnan, S.K., et al. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • La Colla, P., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. MDPI. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available from: [Link]

  • Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available from: [Link]

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Use of 6-Chloro-2-methylquinazolin-4(3H)-one in studying PI3K/Akt signaling pathway

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating 6-Chloro-2-methylquinazolin-4(3H)-one as a Modulator of the PI3K/Akt Signaling Pathway

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a vast array of cellular functions, including proliferation, growth, survival, and metabolism.[1] Its frequent hyperactivation in various human cancers has made it a primary target for therapeutic intervention.[2] Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, demonstrating properties that range from anticancer to anticonvulsant and anti-inflammatory.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate a novel quinazolinone derivative, using this compound as a representative candidate, for its potential modulatory effects on the PI3K/Akt signaling pathway. The protocols herein are designed not on the premise of a known interaction, but as a rigorous, self-validating framework to determine if such an interaction exists and to characterize its nature. We will proceed from initial cellular viability screening to direct mechanistic validation of pathway inhibition.

Section 1: The PI3K/Akt Signaling Pathway - An Overview

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and the mTORC2 complex. Activated Akt then phosphorylates a multitude of downstream substrates, ultimately promoting cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits Akt_active Akt (active) p-Akt PDK1->Akt_active Phosphorylates (Thr308) Akt->Akt_active Downstream Downstream Targets (Bad, GSK3β, etc.) Akt_active->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) CellResponse Cell Survival, Growth, Proliferation Downstream->CellResponse

Figure 1: Simplified PI3K/Akt signaling cascade.

Section 2: Initial Compound Characterization

Before investigating the biological activity of this compound, proper preparation and handling are paramount to ensure experimental reproducibility and accuracy.

Protocol 1: Solubilization and Stock Solution Preparation

The first critical step is the accurate reconstitution of the lyophilized compound.[6]

Rationale: Most small organic molecules are not readily soluble in aqueous media. A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) allows for minimal solvent volume to be added to cell cultures, thereby reducing potential solvent-induced cytotoxicity.[6]

Materials:

  • This compound (lyophilized powder)

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized compound to ensure all powder is at the bottom.

  • Determine the desired stock concentration (e.g., 10 mM). Calculate the required volume of DMSO to add.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex or sonicate the solution until the compound is completely dissolved.[7]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[8]

Section 3: Primary Biological Assessment

The initial goal is to determine if the compound has any effect on cell viability or proliferation. This provides a crucial concentration range for subsequent mechanistic studies.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Materials:

  • Selected cancer cell line (e.g., MCF-7, PC-3) known for active PI3K/Akt signaling

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and allow them to adhere for 24 hours.[11][12]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A wide concentration range is recommended for initial screening (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells treated with the same final concentration of DMSO (typically <0.1%) and "untreated control" wells with medium only.[6]

  • Incubate the plate for a specified duration (e.g., 48 or 72 hours).[12]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C in a CO₂ incubator.[7][9]

  • Solubilization: After the incubation, add 100 µL of the solubilization solution to each well.[9] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10] Alternatively, incubate overnight at 37°C.[9]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[9] Use a reference wavelength of >650 nm if available.[10]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Parameter Description
Cell Line MCF-7 (Breast Cancer)
Treatment Duration 48 hours
Assay MTT
IC50 Value The calculated concentration of the compound that inhibits cell viability by 50%. This value guides the concentrations used in subsequent mechanistic assays.
Table 1: Example Data Summary for Cell Viability Assay.

Section 4: Mechanistic Investigation of the PI3K/Akt Pathway

If the compound demonstrates cytotoxic or anti-proliferative effects, the next step is to determine if this activity is mediated through the PI3K/Akt pathway. The logical workflow involves assessing the phosphorylation state of key pathway proteins, followed by a direct enzymatic assay.

Experimental_Workflow start Compound Synthesis & Characterization viability Protocol 2: Cell Viability Assay (MTT) start->viability Is it cytotoxic? western Protocol 3: Western Blot for p-Akt / Total Akt viability->western Yes (Determine IC50) kinase_assay Protocol 4: In Vitro PI3K Kinase Assay western->kinase_assay p-Akt is reduced conclusion_indirect Conclusion: Indirect Modulator or Alternative MOA western->conclusion_indirect p-Akt is unchanged conclusion Conclusion: Direct PI3K/Akt Inhibitor kinase_assay->conclusion Direct inhibition kinase_assay->conclusion_indirect No direct inhibition

Figure 2: Workflow for characterizing a potential PI3K/Akt inhibitor.
Protocol 3: Western Blot Analysis of Akt Phosphorylation

Western blotting is a fundamental technique to detect changes in protein phosphorylation, providing a direct readout of pathway activity within the cell.[13] A reduction in the ratio of phosphorylated Akt (p-Akt) to total Akt following treatment indicates pathway inhibition.

Rationale: The phosphorylation of Akt at Serine 473 (Ser473) is a key indicator of its activation.[13] This protocol requires careful sample handling with phosphatase inhibitors to preserve the phosphorylation state of proteins.

Materials:

  • 6- or 12-well tissue culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails[13]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a shorter duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, place plates on ice. Wash cells twice with ice-cold PBS. Add 100-200 µL of supplemented lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13] Normalize all samples to the same concentration with lysis buffer.

  • Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates to a final 1x concentration. Boil samples at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[13]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]

    • Wash again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and the loading control (β-actin).

  • Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-Akt to total Akt for each treatment condition and normalize to the vehicle control.

Treatment p-Akt/Total Akt Ratio (Normalized) Interpretation
Vehicle Control1.00Baseline pathway activity
Compound (0.5x IC50)0.65Dose-dependent inhibition of Akt phosphorylation
Compound (1x IC50)0.25Significant inhibition at the IC50 concentration
Compound (2x IC50)0.10Strong inhibition above the IC50 concentration
Table 2: Example Data Summary for Western Blot Analysis.
Protocol 4: In Vitro PI3K Kinase Assay

A reduction in p-Akt is strong evidence of pathway inhibition, but it does not confirm direct action on PI3K. The compound could be acting upstream or on a different kinase. An in vitro kinase assay directly measures the enzymatic activity of purified PI3K in the presence of the inhibitor.

Rationale: This assay provides definitive evidence of direct target engagement.[2] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are common and measure the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[14]

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • Lipid substrate (e.g., PIP2)

  • PI3K Kinase Buffer

  • ATP

  • This compound

  • Commercial PI3K activity assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)[14]

  • 384-well plates and a luminometer

Procedure (based on a generic ADP-Glo™ protocol):

  • Reaction Setup: In a 384-well plate, add the inhibitor (this compound) at various concentrations or a vehicle control.[14]

  • Add the PI3K enzyme and its lipid substrate, prepared in the appropriate kinase reaction buffer.[14]

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[14]

  • ADP Detection:

    • Add the "ADP-Glo™ Reagent" to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

    • Add the "Kinase Detection Reagent" to convert the generated ADP back to ATP and provide the substrate (luciferin) for luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to PI3K activity.

  • Analysis: Plot the PI3K activity (luminescence) against the inhibitor concentration to determine the in vitro IC50 value. A low IC50 value in this assay confirms that this compound is a direct inhibitor of PI3K.

Section 5: Best Practices and Troubleshooting

  • Solvent Control: Always include a vehicle control (e.g., DMSO) at the highest concentration used in the experiment to ensure observed effects are not due to solvent toxicity.[6]

  • Dose-Response: Always perform experiments over a range of concentrations to observe dose-dependent effects, which strengthens the evidence for a specific biological activity.

  • Cell Line Specificity: The activity of a compound can vary between cell lines due to differences in gene expression and mutation status. Testing in multiple relevant cell lines is recommended.

Problem Possible Cause Solution
No effect in MTT assay Compound is inactive, concentration is too low, or incubation is too short.Verify compound integrity. Test a wider concentration range and vary the incubation time.[6]
High background on Western blot Insufficient blocking, non-specific antibody binding, or inadequate washing.Increase blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies). Optimize antibody concentrations and increase the number/duration of washes.
Weak p-Akt signal Low basal pathway activity, poor antibody, or loss of phosphate groups during lysis.Stimulate cells with a growth factor (e.g., EGF, insulin) before lysis to activate the pathway. Ensure fresh phosphatase inhibitors are added to the lysis buffer.
Table 3: Common Troubleshooting Tips.

Conclusion

This guide outlines a systematic and rigorous approach to evaluate whether this compound, or any novel small molecule, acts as an inhibitor of the PI3K/Akt signaling pathway. By progressing from broad cellular viability assays to specific mechanistic studies like Western blotting and direct in vitro kinase assays, researchers can confidently determine the compound's mechanism of action. This structured workflow ensures that experimental choices are logical, and the resulting data is robust, trustworthy, and suitable for advancing promising compounds in the drug discovery pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Al-Shakarchi, W., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Ciraolo, E., et al. (2012). Measuring PI3K Lipid Kinase Activity. Springer Nature Experiments. [Link]

  • Bio-Rad. (n.d.). Enhanced Multiplex Western Blotting. Bio-Rad. [Link]

  • Jensen, P., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. [Link]

  • Zhang, Z., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Liu, J., et al. (2021). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1. Semantic Scholar. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Li, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Di Braccio, M., et al. (1996). A new series of 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives as antiemetic and gastrointestinal motility enhancing agents. Arzneimittelforschung. [Link]

  • Khetmalis, Y. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-one-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

  • Colarusso, E., et al. (2022). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. ResearchGate. [Link]

  • Khetmalis, Y. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. PubMed. [Link]

  • Chen, Y. L., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • El-Azab, A. S., et al. (2013). Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents. Chemical & Pharmaceutical Bulletin. [Link]

  • Bîcu, E., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Pharmaceuticals. [Link]

  • Liu, Z., et al. (2024). PI3K/AKT/mTOR and PD-1/CTLA-4/CD28 pathways as key targets of cancer immunotherapy (Review). International Journal of Oncology. [Link]

  • Taylor & Francis Online. (n.d.). Quinazolinone – Knowledge and References. Taylor & Francis. [Link]

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Application Notes and Protocols for the Quantification of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. 6-Chloro-2-methylquinazolin-4(3H)-one is a key synthetic intermediate and a member of this important class of heterocyclic compounds. Accurate and precise quantification of this analyte is paramount for researchers in synthetic chemistry, pharmacology, and drug development, whether for reaction monitoring, purity assessment, or pharmacokinetic studies.

This comprehensive guide presents two robust analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection suitable for routine analysis of bulk material and simple formulations, and a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalysis in complex matrices such as plasma. The protocols are designed to be self-validating, with the rationale behind each step explained to empower researchers to adapt and troubleshoot effectively.

Analyte: Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is the foundation for rational method development.

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • Predicted LogP: ~1.0 - 1.5 (based on similar structures). This indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.

  • Predicted pKa: The molecule possesses a weakly acidic proton on the ring nitrogen (N3-H, pKa ~9-10) and basic nitrogens (N1, pKa ~2-3). This dual nature is critical for controlling retention and peak shape by adjusting the mobile phase pH.

Part I: HPLC-UV Method for Purity and Assay Determination

This method is ideal for quantifying this compound in relatively clean samples, such as after synthesis or in simple pharmaceutical formulations. It offers a balance of performance, cost-effectiveness, and accessibility.

Causality and Method Development Strategy

The choices in this protocol are guided by the analyte's properties to ensure a robust and reliable separation.

  • Chromatographic Mode (Reversed-Phase): Given the analyte's moderate hydrophobicity (LogP ~1.0-1.5), reversed-phase chromatography is the logical choice. A non-polar stationary phase (C18) will interact with the molecule, and elution is achieved with a polar mobile phase.

  • Column Selection (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of molecules, including quinazolinones. A standard dimension like 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase pH: The pKa of the analyte is crucial. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase should be buffered to a pH that keeps the analyte in a single ionic state. Buffering at a pH of ~3.5-4.5, well above the pKa of the basic nitrogen and well below the pKa of the acidic proton, ensures the molecule is consistently protonated and avoids peak tailing.

  • Wavelength (λmax) Selection: Quinazolinones possess a strong chromophore. A UV scan of a standard solution will reveal the wavelength of maximum absorbance (λmax), typically around 230-260 nm for this scaffold, providing the best sensitivity for detection.

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen over methanol as it generally provides better peak shape and lower backpressure, leading to more efficient separations.

Detailed HPLC-UV Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.

  • Orthophosphoric acid for pH adjustment.

  • Reference standard of this compound (>99% purity).

2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. The mobile phase is a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).

  • Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.5
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by λmax scan (typically ~245 nm)
Injection Volume 10 µL
Run Time 15 minutes
Method Validation (ICH Q2(R1) Framework)

The reliability of this method must be confirmed through validation, following guidelines such as ICH Q2(R1).[1][2][3][4]

  • Specificity: Inject the diluent, a placebo (if applicable), and the standard to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Prepare Stock Solution (1mg/mL) RefStd->StockSol CalStd Prepare Calibration Standards StockSol->CalStd Autosampler Inject 10 µL CalStd->Autosampler Calibration Create Calibration Curve SamplePrep Prepare Sample Solution SamplePrep->Autosampler Column C18 Column (1.0 mL/min, 30°C) Autosampler->Column Detector UV Detector (λmax) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quant Quantify Concentration Integration->Quant Calibration->Quant

HPLC-UV Analytical Workflow

Part II: LC-MS/MS Method for Bioanalysis in Plasma

For quantifying low concentrations of this compound in complex biological matrices like plasma, LC-MS/MS is the definitive technique. Its unparalleled sensitivity and selectivity are essential for pharmacokinetic and drug metabolism studies.

Causality and Method Development Strategy
  • Ionization Technique (ESI): The quinazolinone structure contains nitrogen atoms that are readily protonated. Electrospray Ionization (ESI) in positive ion mode is therefore the ideal choice to generate the protonated molecular ion [M+H]⁺.

  • Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard (e.g., deuterated this compound) is the gold standard as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement. If a SIL-IS is unavailable, a close structural analog (e.g., another chloro-quinazolinone derivative not present in the study) is a suitable alternative.

  • Tandem Mass Spectrometry (MS/MS): MS/MS in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. We isolate the parent ion (precursor ion, Q1), fragment it in the collision cell (Q2), and monitor a specific, stable fragment ion (product ion, Q3). This Q1 -> Q3 transition is highly specific to the analyte, filtering out chemical noise from the matrix.

  • Sample Preparation: This is the most critical step in bioanalysis. The goal is to remove proteins and phospholipids that interfere with ionization and can damage the analytical column and mass spectrometer.

    • Protein Precipitation (PPT): This is a fast and simple "dilute-and-crash" method. Acetonitrile is an excellent choice as it efficiently precipitates plasma proteins while keeping moderately polar compounds like our analyte in the supernatant.[5][6] While effective, it provides the "dirtiest" extract and is more susceptible to matrix effects.

    • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte between the aqueous plasma and an immiscible organic solvent. Based on the predicted LogP, a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate would be effective at extracting the analyte while leaving polar interferences behind.[7]

    • Solid-Phase Extraction (SPE): This provides the cleanest extracts by using a packed sorbent to retain the analyte while matrix components are washed away. A mixed-mode cation exchange polymer would be an excellent choice, utilizing both hydrophobic interactions and ionic interactions with the protonated analyte for a highly selective extraction.

Detailed LC-MS/MS Protocol (Using Protein Precipitation)

1. Instrumentation and Materials

  • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).

  • Control human (or other species) plasma with K₂EDTA as anticoagulant.

  • Internal Standard (IS): e.g., 6-Chloro-2-d₃ -methylquinazolin-4(3H)-one.

  • Acetonitrile (LC-MS grade), water (LC-MS grade), formic acid.

  • Microcentrifuge tubes, 96-well plates.

2. Preparation of Solutions

  • LC Mobile Phase A: 0.1% Formic Acid in Water.

  • LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and IS Stock Solutions: Prepare 1 mg/mL stock solutions in DMSO or methanol.

  • Spiking Solutions: Prepare intermediate spiking solutions by diluting the stocks in Acetonitrile:Water (50:50).

  • Calibration (CAL) and Quality Control (QC) Samples: Spike control plasma with appropriate volumes of spiking solutions to create a calibration curve (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL) and at least three levels of QCs (low, mid, high).

  • Precipitation Solution: Acetonitrile containing the internal standard at a fixed concentration (e.g., 50 ng/mL).

3. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a microcentrifuge tube or 96-well plate.

  • Add 200 µL of the cold (4°C) precipitation solution (acetonitrile with IS). This provides a 4:1 organic-to-plasma ratio.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean vial or 96-well plate for injection.

4. LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

Parameter Analyte Internal Standard
Ionization Mode ESI Positive ESI Positive
Precursor Ion (Q1) m/z 195.0 m/z 198.0
Product Ion (Q3) To be determined To be determined
Collision Energy (CE) To be optimized To be optimized
Dwell Time 100 ms 100 ms

(Note: Q1/Q3 transitions and CE must be empirically determined by infusing a standard solution of the analyte and IS into the mass spectrometer.)

Bioanalytical Method Validation (FDA & ICH M10 Framework)

This method must be validated according to regulatory guidance for bioanalytical methods to ensure its reliability for supporting clinical or non-clinical studies.[8]

  • Selectivity & Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Calibration Curve & LLOQ: A calibration curve with at least six non-zero points must be generated. The Lower Limit of Quantitation (LLOQ) must be determined, with a signal-to-noise ratio >5 and acceptable accuracy (±20%) and precision (≤20% RSD).

  • Accuracy & Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of three concentrations on at least three separate days. Acceptance criteria are typically ±15% deviation from nominal for accuracy and ≤15% RSD for precision (±20% and ≤20% at the LLOQ).

  • Matrix Effect: The effect of the plasma matrix on ionization must be assessed, typically by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Stability: The stability of the analyte must be demonstrated under various conditions: in-matrix (bench-top, freeze-thaw cycles, long-term storage) and in-solution (stock and working solutions).

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma (CAL, QC, Unknown) Precip Add 200 µL Cold ACN with Internal Standard Plasma->Precip Vortex Vortex 1 min Precip->Vortex Centrifuge Centrifuge 10,000g, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant for Injection Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC UPLC Separation Inject->LC MS ESI+ Source LC->MS MSMS MRM Detection (Q1/Q3 Transition) MS->MSMS XIC Extract Ion Chromatograms MSMS->XIC Ratio Calculate Peak Area Ratio (Analyte/IS) XIC->Ratio Curve Regress vs. Concentration Ratio->Curve Report Report Concentration Curve->Report

LC-MS/MS Bioanalytical Workflow

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the application's requirements. For purity assessment and the analysis of bulk drug substance, the described HPLC-UV method offers sufficient sensitivity, robustness, and cost-effectiveness. When trace-level quantification in complex biological fluids is necessary, the LC-MS/MS method provides the essential high sensitivity, specificity, and throughput required for demanding bioanalytical applications. Both protocols, when properly validated according to the cited international guidelines, will yield accurate and reliable data to support critical research and development decisions.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Li, W., & Tse, F. L. (Eds.). (2015). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. In Handbook of LC-MS Bioanalysis. IntechOpen.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Agilent Technologies. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Van den Broek, I., Niessen, W. M., & van Dongen, W. D. (2013). Bioanalytical sample preparation: a review.
  • Biotage. (n.d.). Bioanalytical Sample Preparation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Application Note & Protocol: A Comprehensive Framework for Evaluating the Anti-Inflammatory Activity of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory potential of the novel compound, 6-Chloro-2-methylquinazolin-4(3H)-one. The protocols outlined herein encompass both in vitro and in vivo models, designed to elucidate the compound's mechanism of action and therapeutic efficacy. By integrating established methodologies with expert insights, this guide ensures the generation of robust, reproducible, and translatable data. The structure emphasizes not just the procedural steps but the underlying scientific rationale, creating a self-validating experimental system.

Introduction: The Inflammatory Cascade and Quinazolinone Scaffolds

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic or unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central axis in the inflammatory process is the activation of immune cells, particularly macrophages, which upon stimulation by agents like lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators. These include nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

The transcriptional regulation of these mediators is largely controlled by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Consequently, these pathways represent prime targets for novel anti-inflammatory therapeutics. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This protocol focuses on this compound, a specific derivative, to systematically evaluate its potential to modulate these key inflammatory pathways.

Experimental Design: A Tiered Approach

A logical, tiered approach is essential for the efficient evaluation of a novel compound. This protocol begins with foundational in vitro screening to establish bioactivity and elucidate the mechanism, followed by in vivo studies to confirm efficacy in a complex physiological system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assessment (MTT Assay) B Anti-inflammatory Activity Screening (Griess Assay for NO) A->B Determine non-toxic concentrations C Cytokine Profiling (ELISA for TNF-α, IL-6) B->C Confirm anti-inflammatory effect D Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) C->D Investigate upstream mechanisms F Acute Toxicity Study C->F Promising In Vitro Data E Gene Expression Analysis (RT-qPCR for iNOS, COX-2) D->E Validate at transcriptional level G LPS-Induced Endotoxemia Model (Mouse) F->G Establish safe dose range H Measurement of Serum Cytokines & Histopathology G->H Assess efficacy in a living system G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway p_IkBa p-IκBα IKK->p_IkBa p65 p65 p65->p65_p50_IkBa p50 p50 p50->p65_p50_IkBa IkBa IκBα IkBa->p65_p50_IkBa p_IkBa->IkBa Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Compound 6-Chloro-2-methyl- quinazolin-4(3H)-one Compound->IKK Hypothesized Inhibition p65_p50_IkBa->p_IkBa Phosphorylation p65_p50_IkBa->Nucleus Translocation

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway.

Protocol: NF-κB Pathway Analysis (Western Blot)

Rationale: Western blotting allows for the visualization and quantification of key proteins in the NF-κB pathway. A hallmark of NF-κB activation is the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, which allows the p65 subunit to translocate to the nucleus. We will measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα.

Materials:

  • Cell lysates from treated RAW 264.7 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the signal using an imaging system.

  • Data Analysis: Densitometrically quantify the protein bands. Normalize the expression of p-IκBα to total IκBα. β-actin serves as a loading control.

Protocol: Gene Expression Analysis (RT-qPCR)

Rationale: To confirm that the inhibition of protein production (NO, cytokines) originates at the transcriptional level, we will use Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA levels of key pro-inflammatory genes like Nos2 (encoding iNOS) and Tnf.

Materials:

  • RNA extraction kit (e.g., TRIzol™ or column-based kits)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (Nos2, Tnf, Il6) and a housekeeping gene (Actb or Gapdh)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the compound and/or LPS for an intermediate duration (e.g., 4-6 hours). Extract total RNA according to the kit manufacturer's protocol.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers.

  • Data Analysis: Use the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-treated control group.

Phase 3: In Vivo Efficacy Validation

Positive and mechanistically supported in vitro data provide a strong rationale for progressing to in vivo testing. The LPS-induced endotoxemia model in mice is a widely accepted acute inflammation model that recapitulates many features of systemic inflammation.

Protocol: LPS-Induced Systemic Inflammation in Mice

Rationale: This model assesses the ability of this compound to suppress a systemic inflammatory response in a living organism, providing crucial data on its potential therapeutic efficacy.

Materials:

  • C57BL/6 or BALB/c mice (8-10 weeks old)

  • This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • LPS from E. coli

  • Dexamethasone (positive control)

  • Sterile saline

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • LPS Control (Vehicle + LPS)

    • Positive Control (Dexamethasone + LPS)

    • Treatment Group(s) (Compound at various doses + LPS)

  • Compound Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer a sublethal dose of LPS (e.g., 5-10 mg/kg) via intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture under anesthesia. Euthanize the animals and harvest major organs (e.g., lungs, liver) for histopathology.

  • Cytokine Analysis: Separate serum from the blood and quantify TNF-α and IL-6 levels using ELISA as described in section 3.3.

  • Histopathology: Fix organ tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Analyze for inflammatory cell infiltration and tissue damage.

Table 2: Key Endpoints for In Vivo Validation

Analysis Metric Desired Outcome for Active Compound
Serum ELISA TNF-α, IL-6 Conc. (pg/mL) Significant reduction compared to LPS control group

| Histopathology (e.g., Lung) | Inflammatory Score | Reduced immune cell infiltration and edema |

Conclusion and Future Directions

This comprehensive guide provides a robust, multi-tiered framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. Successful outcomes from these studies, demonstrating both in vitro and in vivo efficacy and a clear mechanism of action, would provide a strong foundation for further drug development efforts, including more complex chronic inflammation models, pharmacokinetic studies, and formal safety pharmacology assessments.

References

  • Nathan, C. (2002). Points of control in inflammation. Nature, 420(6917), 846–852. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendar, B. (2018). A systematic review on synthetic and pharmacological perspectives of quinazoline/quinazolinone derivatives. Journal of Applied Pharmaceutical Science, 8(8), 159-173. [Link]

  • Hassan, A., Gaffer, H. E., & El-Faham, A. (2020). Quinazoline and Quinazolinone as a Mainstay in the Potent Pharmacological Activities. Journal of Chemistry, 2020, 1-2. [Link]

  • Medzhitov, R. (2008). Origin and physiological roles of inflammation. Nature, 454(7203), 428–435. [Link]

The Versatile Scaffold: Application Notes for 6-Chloro-2-methylquinazolin-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone ring system is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Among its many derivatives, 6-chloro-2-methylquinazolin-4(3H)-one stands out as a particularly valuable scaffold. Its strategic substitution with a chloro group at the 6-position and a methyl group at the 2-position provides a unique electronic and steric profile, making it an excellent starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, functionalization, and biological evaluation of this versatile scaffold, offering field-proven insights and detailed protocols for researchers in drug discovery.

The this compound Scaffold: A Privileged Structure

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][3] The presence of the chloro group at the 6-position often enhances the lipophilicity and metabolic stability of the molecule, while the methyl group at the 2-position can be a key interaction point with target proteins or a site for further chemical modification.

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including:

  • Anticancer: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[4]

  • Antibacterial: Exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[5]

  • Anticonvulsant: Showing promise in the treatment of seizures.[6]

  • Anti-inflammatory: Modulating inflammatory pathways.[5]

The structural flexibility of the this compound scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery campaigns.[7]

Synthetic Pathways and Protocols

The synthesis of this compound and its derivatives typically begins with substituted anthranilic acids. A common and efficient method involves the condensation of 5-chloro-2-aminobenzoic acid with acetic anhydride to form a benzoxazinone intermediate, which is then reacted with an appropriate amine.[8]

General Synthesis of this compound

This protocol outlines a reliable method for the synthesis of the core scaffold.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A 5-Chloro-2-aminobenzoic acid C Reflux A->C B Acetic Anhydride B->C D 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one C->D F Stirring at Room Temperature D->F E Ammonia Solution E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Chloro-2-aminobenzoic acid

  • Acetic anhydride

  • Aqueous ammonia solution (25%)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Benzoxazinone Formation:

    • In a round-bottom flask, add 5-chloro-2-aminobenzoic acid (1 equivalent) and acetic anhydride (3 equivalents).

    • Heat the mixture under reflux for 2 hours.

    • Allow the reaction mixture to cool to room temperature. The product, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one, will precipitate out.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Quinazolinone Formation:

    • To the crude 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one, add an excess of aqueous ammonia solution.

    • Stir the mixture at room temperature for 1 hour.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diversification of the Scaffold

The true power of this scaffold lies in its potential for diversification. The N3-position of the quinazolinone ring is a common site for modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

G A 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one C Reflux in Ethanol or DMF A->C B Primary Amine (R-NH2) B->C D N3-Substituted-6-chloro-2-methylquinazolin-4(3H)-one C->D

Caption: General scheme for N3-functionalization.

Application Notes: Biological Evaluation Protocols

Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are detailed protocols for common assays.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9]

Protocol 2: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., HeLa, MGC-803, Bcap-37)[4][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.[11]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

CompoundCell LineIC₅₀ (µM)
Example Compound A MGC-80315.2
Example Compound B Bcap-3721.8
Doxorubicin (Control) MGC-8030.8

Note: The above data is for illustrative purposes only.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Protocol 3: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds and standard antibiotic (e.g., ciprofloxacin)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the compound dilutions.

  • Incubation:

    • Include a growth control (MHB + inoculum) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[2]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Example Compound C 816
Example Compound D 432
Ciprofloxacin (Control) 0.50.25

Note: The above data is for illustrative purposes only.

Anticonvulsant Activity: In Vivo Models

Preclinical evaluation of anticonvulsant activity is often performed in rodent models using chemically or electrically induced seizures.[12][13]

Protocol 4: Pentylenetetrazole (PTZ)-Induced Seizure Model

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (85 mg/kg)

  • Test compounds and a standard anticonvulsant drug (e.g., Diazepam)

  • Vehicle (e.g., 10% DMSO in saline)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the mice to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the test compounds and the standard drug intraperitoneally (i.p.) at a specific dose.

    • The control group receives the vehicle only.

  • Induction of Seizures:

    • After a pre-treatment time (e.g., 30 minutes), administer PTZ subcutaneously (s.c.) to induce seizures.[13]

  • Observation:

    • Observe the animals for the onset of clonic convulsions and the incidence of mortality for a specified period (e.g., 30 minutes).

    • Record the latency to the first convulsion and the percentage of protection from seizures.

Data Analysis:

The anticonvulsant activity is assessed by the ability of the compound to delay the onset of seizures or to protect the animals from seizures altogether.

TreatmentDose (mg/kg)Onset of Clonic Convulsions (min)Protection (%)
Vehicle Control -3.5 ± 0.40
Diazepam 5No convulsions100
Example Compound E 5012.8 ± 1.280

Note: The above data is for illustrative purposes only. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising starting point for the development of new therapeutic agents. Its synthetic accessibility and the potential for diversification at multiple positions allow for the fine-tuning of its pharmacological properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, functionalize, and evaluate novel derivatives of this important scaffold. Future work in this area will likely focus on exploring new substitution patterns, investigating novel biological targets, and optimizing the pharmacokinetic profiles of lead compounds to translate the promising in vitro and in vivo activities into clinically effective drugs.

References

  • Asif, M. (2015). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 126-133.
  • Pawar, S. S., et al. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • Fassihi, A., et al. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 8(2), 97-104.
  • Al-Obaydi, A. A. M., & Al-Bayati, R. I. H. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. International Conference on Technology, Engineering and Science (IConTES).
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 746-752.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Alagarsamy, V., et al. (2010). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences, 72(5), 633-639.
  • Malpani, S. G., et al. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. International Journal of Pharmaceutical Sciences and Research, 12(9), 4896-4903.
  • Murtuda, A. (2023). MTT assay protocol. Protocols.io.
  • Al-Abdullah, E. S., et al. (2019). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 24(16), 2985.
  • Patel, H. M., et al. (2016). Anti-convulsant potential of quinazolinones. RSC Advances, 6(50), 44435-44455.
  • Georgey, H. H., et al. (2013). Design, synthesis, and biological evaluation studies of novel quinazolinone derivatives as anticonvulsant agents. Medicinal Chemistry Research, 22(12), 5823-5831.
  • Mahato, A., & Sharma, G. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2314-2326.
  • Al-Obaidi, A. A. M. (2019). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1845.
  • Olomola, T. O., et al. (2013). Microwave-assisted Synthesis and Antibacterial Activity of Some Quinazolinone Derivatives. Journal of Chemical and Pharmaceutical Research, 5(6), 1-6.
  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 21(4), 1-19.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Khan, I., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 30.
  • de Oliveira, C. S. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1084-1093.
  • Kumar, A., et al. (2023). H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32971-32978.
  • Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
  • Al-Ghorbani, M., et al. (2020). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,...

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a key intermediate in the synthesis of various pharmacologically active molecules, optimizing the yield and purity of this compound is of paramount importance.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, high-quality results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the cyclization of an N-acylated anthranilamide derivative. A prevalent method involves the reaction of 2-amino-5-chlorobenzamide with acetic anhydride.

Problem 1: Consistently Low or No Yield of the Desired Product

Low yield is one of the most common frustrations in synthesis. The root cause often lies in incomplete reactions, degradation of starting materials or products, or competing side reactions.

Q: My reaction has run for the specified time, but TLC and LC-MS analysis show a large amount of unreacted 2-amino-5-chlorobenzamide. What is causing the incomplete conversion?

A: Incomplete conversion is typically due to issues with reaction conditions or reagent quality.

  • Potential Cause 1: Insufficient Reagent Stoichiometry. The reaction between 2-amino-5-chlorobenzamide and acetic anhydride proceeds in two steps: N-acetylation followed by cyclization. Both steps consume acetic anhydride. Using an insufficient amount will lead to incomplete conversion.

    • Solution: Increase the molar excess of acetic anhydride. A common starting point is 2 to 4 equivalents relative to the 2-amino-5-chlorobenzamide. This ensures that there is enough reagent to drive both the acetylation and the subsequent cyclization to completion.

  • Potential Cause 2: Inadequate Reaction Temperature. The intramolecular cyclization step to form the quinazolinone ring requires a significant activation energy.

    • Solution: Ensure the reaction temperature is sufficiently high. The reaction is often performed at reflux in a high-boiling solvent like acetic acid or under neat conditions with acetic anhydride at temperatures ranging from 120-140 °C. Verify your heating mantle or oil bath temperature with an external thermometer.

  • Potential Cause 3: Poor Quality of Acetic Anhydride. Acetic anhydride can hydrolyze to acetic acid upon exposure to atmospheric moisture, rendering it ineffective.

    • Solution: Use a fresh, unopened bottle of acetic anhydride or distill the reagent before use. Always handle it under anhydrous conditions.

Q: The reaction appears to have gone to completion, but the isolated yield is still very low after workup and purification. Where could my product be going?

A: Product loss often occurs during the workup and purification stages.

  • Potential Cause 1: Product Precipitation and Workup. The product is often isolated by precipitation upon cooling the reaction mixture or by adding it to water.

    • Solution: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath for an extended period (e.g., 1-2 hours) can significantly improve recovery. When quenching with water, do so slowly and with stirring to control the precipitation and obtain an easily filterable solid.

  • Potential Cause 2: Inefficient Extraction or Recrystallization. The choice of solvent for extraction and recrystallization is critical.

    • Solution: If performing an extraction, ensure the chosen organic solvent has a high affinity for your product and is immiscible with the aqueous layer. For recrystallization, select a solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing quinazolinones include ethanol, isopropanol, or ethyl acetate. Perform a small-scale solvent screen to find the optimal system.

Troubleshooting Workflow for Low Yield

Below is a diagnostic workflow to systematically address low yield issues.

LowYieldTroubleshooting start Low Yield of this compound check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete High Starting Material complete Complete Conversion check_conversion->complete Low Starting Material cause_reagent Insufficient Acetic Anhydride? incomplete->cause_reagent cause_temp Inadequate Temperature? incomplete->cause_temp cause_quality Poor Reagent Quality? incomplete->cause_quality cause_workup Workup/Purification Loss? complete->cause_workup solve_reagent Increase Equivalents of Acetic Anhydride (2-4 eq.) cause_reagent->solve_reagent solve_temp Increase Temperature (120-140 °C) / Ensure Reflux cause_temp->solve_temp solve_quality Use Fresh or Distilled Acetic Anhydride cause_quality->solve_quality solve_precip Optimize Precipitation (Cooling Time, Anti-Solvent) cause_workup->solve_precip solve_recrys Optimize Recrystallization Solvent System cause_workup->solve_recrys

Caption: A flowchart for diagnosing and solving low-yield issues.

Problem 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.

Q: My crude product shows multiple spots on TLC and significant impurities in the NMR spectrum. What are the likely side reactions?

A: Several side reactions can occur, leading to impurities.

  • Potential Impurity 1: N,N'-diacetyl derivative. If the reaction conditions are too harsh or prolonged, the nitrogen at position 3 of the quinazolinone ring can be acylated by excess acetic anhydride.

    • Solution: Control the reaction time and temperature carefully. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed. The diacetyl impurity can often be removed by mild basic hydrolysis during workup (e.g., washing with a dilute sodium bicarbonate solution), but this risks hydrolyzing the desired product as well.

  • Potential Impurity 2: Polymeric materials. Anthranilic acid derivatives can sometimes form polymeric byproducts under strong acidic or high-temperature conditions.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Using a solvent like acetic acid can sometimes help to solvate intermediates and prevent polymerization.

Data on Reaction Conditions

The choice of solvent and catalyst can significantly impact the reaction outcome. While this specific reaction often runs well under neat conditions, related quinazolinone syntheses have been optimized with various conditions.

Catalyst/Solvent SystemTypical Temperature (°C)AdvantagesDisadvantagesReference
Neat Acetic Anhydride120-140High concentration, simple setupPotential for side reactions at high temp.General knowledge
Acetic Acid (Solvent)Reflux (~118 °C)Good heat transfer, helps prevent polymersSlower reaction rates than neat conditionsGeneral knowledge
Microwave Irradiation150-180Drastically reduced reaction timesRequires specialized equipment

Frequently Asked Questions (FAQs)

Q1: Can I use 2-amino-5-chlorobenzoic acid or its methyl ester instead of the amide?

A1: Yes, these are common starting materials. However, the reaction pathway changes. If you start with 2-amino-5-chlorobenzoic acid, you will first form a benzoxazinone intermediate, which then needs to react with ammonia or an ammonia source to form the quinazolinone. Starting with the amide is often more direct for this specific target molecule.

Q2: How do I effectively monitor the progress of this reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material (2-amino-5-chlorobenzamide) and the product. A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point. The product, being less polar, should have a higher Rf value than the starting amide. Stain with UV light. For more quantitative analysis, HPLC or LC-MS can be used.

Q3: What are the key safety precautions for this synthesis?

A3: Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction is run at high temperatures, so take precautions against thermal burns.

Q4: My final product has a slight yellow or brownish tint. Is this normal, and how can I remove the color?

A4: A slight discoloration is common and is often due to minor, highly colored impurities. A single recrystallization from a suitable solvent like ethanol or isopropanol is usually sufficient to yield a white or off-white crystalline solid. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific lab conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-chlorobenzamide (1.0 eq).

  • Reagent Addition: Add acetic anhydride (3.0 eq) to the flask.

  • Heating: Heat the reaction mixture to 130-140 °C in an oil bath. The solid will slowly dissolve as the reaction progresses.

  • Monitoring: Stir the mixture at this temperature for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 50% ethyl acetate in hexane), checking for the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid may begin to crystallize.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker of cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring. A precipitate will form.

  • Isolation: Continue stirring the slurry in an ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude solid from hot ethanol or isopropanol to obtain the pure product.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
  • Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spotting: Dissolve a tiny amount of your starting material (SM) and your reaction mixture (RM) in a suitable solvent (e.g., ethyl acetate). Spot them on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 1:1 Ethyl Acetate:Hexane). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the SM spot and the appearance of a new, higher Rf product spot indicates reaction progress.

References

  • Baghernejad, B. (2014). Microwave-assisted synthesis of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1014. Available at: [Link]

Technical Support Center: Purification of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 6-Chloro-2-methylquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Introduction: The Purification Challenge

This compound is a heterocyclic compound whose structural relatives are explored for a wide range of biological activities.[1][2][3] The primary challenge in its purification stems from the presence of structurally similar impurities, including unreacted starting materials (e.g., 5-chloro-2-acetylaminobenzoic acid) and side-products from cyclization reactions. Its relatively polar quinazolinone core, combined with the aromatic system, results in moderate solubility in many common organic solvents, making techniques like recrystallization highly dependent on precise solvent system selection. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification workflow.

Problem 1: Final product has a persistent yellow or brown coloration.

  • Q: My isolated this compound is off-white or colored, even after initial precipitation. What is the likely cause and how can I fix it?

    A: Colored impurities are common in heterocyclic synthesis and often arise from minor, highly conjugated side-products or degradation.

    • Probable Cause: The coloration is likely due to trace amounts of polymeric or oxidized byproducts formed during the reaction, especially if high temperatures were employed. These impurities often persist through simple precipitation.

    • Recommended Solution: Activated Charcoal Treatment & Recrystallization

      • Select an appropriate recrystallization solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (see FAQ 1 and Table 1). Ethanol or an ethanol/water mixture is a common starting point.[4]

      • Dissolve the crude, colored product in the minimum amount of the hot solvent.

      • Add a small amount of activated charcoal (typically 1-2% w/w of your compound). Causality: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for the color, while having a lower affinity for your smaller, crystalline target compound.

      • Maintain the solution at a boil for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization of the product in the filter funnel.

      • Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the pure, white crystals by filtration.

Problem 2: Low yield after recrystallization.

  • Q: I successfully removed the color, but my recovery from recrystallization was below 50%. How can I improve the yield?

    A: Low recovery is almost always a solvent issue, assuming no significant mechanical losses.

    • Probable Cause 1: Incorrect Solvent Choice. The solvent system may be too good; your product may have significant solubility even at low temperatures.

    • Recommended Solution 1: Solvent System Optimization.

      • If you used a single solvent (e.g., pure ethanol), try a binary solvent system. For example, dissolve the compound in a minimum of hot ethanol (the "good" solvent) and then slowly add a hot "anti-solvent" like water or hexane until the solution just begins to turn cloudy (the saturation point). Then, allow it to cool. This dramatically decreases the solubility of the compound at lower temperatures.

    • Probable Cause 2: Using Too Much Solvent. Dissolving the crude product in an excessive volume of solvent will keep a significant portion of it dissolved even after cooling.

    • Recommended Solution 2: Minimal Solvent Usage. Always use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling, maximizing crystal precipitation. It is better to add solvent in small portions to the heated slurry until everything just dissolves.

Problem 3: Purity is not improving; NMR/LC-MS still shows starting materials or side-products.

  • Q: Recrystallization isn't separating a key impurity from my product. What is the next step?

    A: When impurities have very similar solubility profiles to the desired product, recrystallization is ineffective. This necessitates a separation technique based on a different chemical principle, such as polarity.

    • Probable Cause: The impurity is co-crystallizing with your product due to similar structural and polarity characteristics.

    • Recommended Solution: Flash Column Chromatography. This is the most robust method for separating compounds with different polarities.[1][5]

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase (Eluent): A solvent system of Hexane/Ethyl Acetate or Dichloromethane/Methanol is a good starting point.[6] Use Thin Layer Chromatography (TLC) to determine the ideal solvent ratio. The goal is to have your product spot with an Rf value of ~0.3-0.4 for optimal separation.

      • Execution: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and dry it to a powder. Load this powder onto the top of your prepared column. Elute the column with your chosen solvent system, collecting fractions and analyzing them by TLC to identify and combine the pure product fractions.

      • Protocol Reference: See the detailed "Protocol 2: Flash Column Chromatography" below for a step-by-step guide.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for recrystallizing this compound? A: The ideal recrystallization solvent is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures. While the optimal solvent should always be determined experimentally on a small scale, good starting points for this class of compounds include ethanol, isopropanol, acetonitrile, or mixtures such as Ethanol/Water or Acetone/Hexane.[4][7][8]

    Table 1: Recommended Solvents for Screening

    Solvent System Rationale
    Ethanol Often provides good solubility differential.[4]
    Isopropanol Similar to ethanol but can offer different solubility characteristics.
    Acetonitrile A polar aprotic solvent that can be effective for nitrogen heterocycles.
    Ethyl Acetate/Hexane A common binary system for compounds of intermediate polarity.

    | Dichloromethane/Methanol | Typically used for chromatography, but a small amount of MeOH in DCM can be used for recrystallization if the compound is poorly soluble in other solvents. |

  • Q2: How do I confirm the purity of my final product? A: A combination of techniques is essential for confirming purity and structure.

    • Thin Layer Chromatography (TLC): A quick check to see if there is a single spot.

    • Melting Point: A sharp melting point range (within 1-2 °C) is indicative of high purity. Literature values should be consulted if available.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation and purity assessment. Integration of the proton signals should correspond to the expected number of protons, and the absence of impurity peaks is critical.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both purity information (from the LC chromatogram) and molecular weight confirmation (from the MS data).

  • Q3: Can hydrolysis be a problem during purification? A: The quinazolinone ring is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures.[2] It is recommended to perform purifications, such as acid-base extractions, at room temperature or below and to avoid prolonged exposure to strong acids or bases.[9]

Visualized Workflows and Protocols

General Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

start Crude Product (Post-Synthesis) purity_check Assess Purity & Color (TLC, Visual) start->purity_check high_purity Purity >95% Slightly Colored purity_check->high_purity High Purity low_purity Purity <95% Multiple Spots / Oily purity_check->low_purity Low Purity / Complex charcoal Activated Charcoal Treatment high_purity->charcoal chromatography Flash Column Chromatography low_purity->chromatography recrystallize Recrystallization charcoal->recrystallize final_product Pure Product (Verify with NMR, LC-MS, MP) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification.

Troubleshooting Logic

This diagram illustrates a logical path for diagnosing and solving common purification issues.

start Impure Final Product check_color Is it colored? start->check_color check_yield Is recovery low? check_color->check_yield No sol_color Use Activated Charcoal check_color->sol_color Yes check_purity Are impurities still present? check_yield->check_purity No sol_yield Optimize Solvent System (Use minimal hot solvent, try anti-solvent) check_yield->sol_yield Yes sol_purity Perform Column Chromatography check_purity->sol_purity Yes

Caption: Troubleshooting logic for purification problems.

Detailed Experimental Protocols

Protocol 1: High-Recovery Recrystallization

This protocol is designed to maximize both purity and yield.

  • Solvent Selection: On a microscale (~10 mg of crude product), test the solubility in various solvents from Table 1. Find a solvent that requires heating to dissolve the solid and in which crystals form upon cooling to room temperature.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent until the solid is completely dissolved.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal (10-20 mg for 1 g of product). Return the flask to the heat and boil for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration. Place a new flask on the hot plate, pre-heat a funnel (with fluted filter paper), and pour the hot solution through the filter quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any residual product.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product for purity (MP, NMR, LC-MS).

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarity.

  • TLC Analysis: Develop a TLC system to separate the components of your crude mixture. A good system will have the product Rf at ~0.3-0.4. A common starting eluent is 30% Ethyl Acetate in Hexane. Adjust polarity as needed.

  • Column Packing: Select an appropriate size flash chromatography column. As a rule of thumb, use a silica-to-crude-product weight ratio of 50:1 to 100:1. Pack the column with silica gel as a slurry in the chosen eluent (e.g., 10% Ethyl Acetate in Hexane). Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal volume of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your product) and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity eluent (e.g., 10% EtOAc/Hexane). Collect fractions (e.g., 10-20 mL each) and monitor the elution by TLC.

  • Gradient Elution (if needed): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 40% EtOAc/Hexane). This will speed up the elution of more polar compounds.[6][10]

  • Combine and Concentrate: Analyze all collected fractions by TLC. Combine the fractions that contain only the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Drying and Characterization: Dry the product under high vacuum and confirm its identity and purity.

References

  • Asadi, M., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central. Retrieved from [Link]

  • Kumar, D., et al. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. Retrieved from [Link]

  • Khafagy, M. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. PMC, NIH. Retrieved from [Link]

  • Jasinski, J. P., et al. (2011). 2-Chloroquinazolin-4(3H)-one. PMC, NIH. Retrieved from [Link]

  • Roopan, S. M., et al. (2011). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. NIH. Retrieved from [Link]

  • Chen, Y.-L., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. NIH. Retrieved from [Link]

  • Chen, Y.-L., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Retrieved from [Link]

  • da Silva, F. S., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC, NIH. Retrieved from [Link]

  • Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. ResearchGate. Retrieved from [Link]

  • Jatav, V., et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC, PubMed Central. Retrieved from [Link]

  • Wang, W., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC, NIH. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. Retrieved from [Link]

  • de C. França, T. S., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Krka, d.d. (2023). Process for purification of linagliptin. Google Patents.
  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. Retrieved from [Link]

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Overcoming poor solubility of 6-Chloro-2-methylquinazolin-4(3H)-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical, field-proven methodologies to overcome these solubility hurdles, ensuring the success and reproducibility of your experiments.

Compound Profile: this compound

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. This compound is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse biological activities and, frequently, its challenging solubility profiles.[1][2]

PropertyValue / Predicted ValueImplication for Aqueous Solubility
Molecular Formula C₉H₇ClN₂O-
Molecular Weight 194.62 g/mol -
Structure A fused benzene and pyrimidine ring systemThe planar, aromatic structure contributes to high lattice energy in its crystalline state and hydrophobicity, both of which hinder dissolution in water.[3]
Predicted XLogP3 ~2.0 - 2.5A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, suggesting inherent low water solubility.
Predicted pKa Acidic pKa ~7.5-8.5 (N-H proton); Basic pKa ~1.5-2.5 (N atom)The presence of an ionizable proton suggests that solubility will be pH-dependent. At pH values above the acidic pKa, the compound will deprotonate to form a more soluble anionic species.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Foundational Understanding

Q1: I'm observing very poor solubility of this compound in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The poor aqueous solubility of this compound is multifactorial and stems directly from its molecular structure.

  • Hydrophobicity: The core quinazolinone structure is predominantly non-polar due to its aromatic rings.[3] The chloro and methyl functional groups further increase its lipophilicity. This hydrophobic nature makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Crystal Lattice Energy: In its solid state, the planar molecules of this compound can pack tightly into a stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and break the crystal apart, a prerequisite for dissolution.

  • Ionization State: At a neutral pH of 7.4, the compound exists primarily in its neutral, un-ionized form. As the neutral form is significantly less polar than its ionized counterpart, its solubility is minimal.[4]

Q2: Before I try advanced solubilization techniques, what preliminary checks should I perform to ensure my experiment is valid?

A2: Absolutely critical. Rushing into complex methods without validating your baseline conditions can lead to misleading results.

  • Confirm Compound Purity: Impurities can significantly alter solubility characteristics. Verify the purity of your compound batch using appropriate analytical methods (e.g., HPLC, LC-MS, NMR).

  • Ensure Solvent/Buffer Integrity: Use high-purity water (e.g., Milli-Q or equivalent) and freshly prepared buffers. Ensure the pH of your buffer is accurately measured and stable.

  • Standardize Your Method: The "shake-flask" method is a gold standard for determining equilibrium solubility.[5] A standardized protocol ensures consistency.

Experimental Protocol: Standardized Shake-Flask Solubility Measurement
  • Add an excess amount of this compound to a known volume of your aqueous solution in a sealed vial. "Excess" means having visible solid material remaining after equilibration.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.

Practical Solubilization Strategies

This section details the most effective methods for enhancing the solubility of this compound, progressing from simple adjustments to more complex formulations.

Strategy 1: pH Adjustment

Q3: Can I improve solubility by changing the pH of my solution?

A3: Yes, this is often the most effective initial strategy for ionizable compounds.[][7] The key is to shift the pH to a range where the compound becomes ionized, as the charged species is more polar and thus more water-soluble.[8][4]

Mechanism: this compound has an acidic N-H proton. By increasing the pH of the solution to be 1-2 units above its pKa, you can deprotonate this group, forming a negatively charged phenolate-like anion. This anion has vastly improved solubility in water.

Caption: pH adjustment workflow for solubility.

Experimental Protocol: pH-Based Solubilization
  • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0, 9.5).

  • Perform the standardized shake-flask solubility measurement (described in Q2) in each buffer.

  • Analyze the resulting concentrations to determine the pH at which solubility is maximized.

  • Caution: Ensure that the compound is stable at the required pH. High pH can sometimes lead to hydrolysis or degradation.[3] Run a stability check by incubating the dissolved compound at the optimal pH and analyzing its purity over time.

Strategy 2: Co-solvents

Q4: My experiment requires a near-neutral pH. How can I use co-solvents to increase solubility?

A4: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous environment.[9][10] This makes the solvent system more "hospitable" to a hydrophobic compound. This is a very common and effective technique in preclinical studies.[11]

Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) disrupt the hydrogen bonding network of water. This reduces the overall polarity of the solvent mixture, lowering the energy required to create a cavity for the non-polar solute molecule.[][12]

Common Co-solvents for In Vitro Studies:

Co-solventTypical Starting % (v/v)Notes
DMSO 0.1% - 1.0%Potent solvent, but can be cytotoxic at higher concentrations. Always run a vehicle control in cell-based assays.
Ethanol 1% - 5%Less toxic than DMSO, but can still affect cell behavior.
Polyethylene Glycol 400 (PEG 400) 5% - 20%Generally well-tolerated and effective for increasing solubility.[13]
Propylene Glycol (PG) 5% - 20%Similar properties to PEG 400.
Experimental Protocol: Co-solvent Stock Preparation & Use
  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[14]

  • Serial Dilution: Serially dilute this stock solution into your final aqueous buffer to achieve the desired working concentration.

  • Final Co-solvent Concentration: Crucially, ensure the final percentage of the co-solvent in your assay is low and consistent across all experimental conditions (including controls) to minimize solvent-induced artifacts. For example, a 1:1000 dilution of a DMSO stock results in a final concentration of 0.1% DMSO.

Strategy 3: Cyclodextrins

Q5: I need a completely organic solvent-free solution. Are cyclodextrins a good option?

A5: Yes, cyclodextrins are an excellent choice for creating aqueous formulations without organic co-solvents. They are cyclic oligosaccharides that can encapsulate poorly soluble drugs, effectively masking them from the aqueous environment.[15][16][17]

Mechanism: Cyclodextrins have a unique structure: a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule partitions into the non-polar cavity, forming a water-soluble "inclusion complex".[17][18] This complex has the solubility characteristics of the hydrophilic cyclodextrin carrier. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[16]

Caption: Mechanism of cyclodextrin encapsulation.

Experimental Protocol: Solubilization with HP-β-CD
  • Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

  • Add an excess of this compound to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • Filter the solution through a 0.22 µm syringe filter to remove undissolved compound.

  • Determine the concentration of the dissolved drug in the filtrate via HPLC or UV-Vis.

Strategy 4: Solid Dispersions

Q6: For in vivo studies, I need to prepare a solid dosage form. How can I improve the dissolution rate from a powder?

A6: Creating a solid dispersion is an advanced technique used to significantly enhance the dissolution rate and bioavailability of poorly soluble drugs.[19][20][21] This method is particularly promising for quinazolinone derivatives.[22]

Mechanism: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[23][24] This process converts the drug from a crystalline state to a higher-energy amorphous state.[25] The amorphous form lacks the high lattice energy of the crystal, making it much easier to dissolve. The hydrophilic carrier (e.g., PVP, PEGs) also improves the wettability of the drug particles.[22][23]

Common Preparation Methods:

  • Solvent Evaporation: Both the drug and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) are dissolved in a common organic solvent. The solvent is then evaporated, leaving a solid film where the drug is dispersed in the carrier.[23][25]

  • Melting (Fusion) Method: The drug and a meltable carrier (e.g., PEG 6000) are mixed and heated until a homogenous melt is formed. This melt is then rapidly cooled ("quenched") to solidify, trapping the drug in an amorphous dispersion.[23]

This is a formulation-intensive technique and typically requires specialized equipment and characterization (e.g., DSC, XRD to confirm the amorphous state).

Troubleshooting & Advanced Topics

Q7: My compound dissolves in a DMSO/buffer mixture, but it precipitates when I add it to my cell culture media. What's happening?

A7: This is a classic problem known as "crashing out." It occurs when the concentration of the compound in the final solution exceeds its thermodynamic solubility limit in that specific medium. The co-solvent keeps it in a supersaturated state temporarily, but it is not stable.

Solutions:

  • Lower the Concentration: The simplest solution is to work at a lower final concentration of your compound.

  • Increase Co-solvent in Final Medium (with caution): Slightly increasing the final co-solvent concentration might help, but be mindful of cellular toxicity.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.1-0.5%) to your final medium can help stabilize the compound and prevent precipitation. Surfactants form micelles that can solubilize the drug.[19][26]

  • Use a Cyclodextrin Formulation: As described in Q5, a cyclodextrin-complexed formulation is often the best solution as it is thermodynamically stable upon dilution.

Q8: How can I be sure my solubility measurements are accurate and reproducible?

A8: Accuracy and reproducibility are paramount.[5] Beyond the standardized shake-flask method, consider the following:

  • Purity of Materials: Ensure the compound, solvents, and any excipients used are of high purity.[5]

  • Temperature Control: Solubility is temperature-dependent.[1] Conduct all experiments in a temperature-controlled environment (e.g., an incubator shaker).

  • Equilibration Time: For crystalline compounds, reaching true equilibrium can be slow. Confirm that your chosen incubation time (e.g., 24, 48, or 72 hours) is sufficient by testing multiple time points.

  • Analytical Method Validation: Your method for quantifying the dissolved compound (e.g., HPLC) must be validated for linearity, accuracy, and precision in the relevant matrices (e.g., buffer with 1% DMSO).

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges presented by this compound and generate reliable, high-quality data for your research.

References

  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
  • MedchemExpress.com. (n.d.). 4(3H)-Quinazolinone | Drug Intermediate.
  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • PubChem. (n.d.). 4(3H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • ChemScene. (n.d.). 2-Chloro-8-methylquinazolin-4(3H)-one.
  • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Pharma Excipients. (2023, October 31). Improving API Solubility - by Merck.
  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • InvivoChem. (n.d.). 6-Chloroquinazoline-2,4(1H,3H)-dione | Others 15.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • Journal of Drug Delivery and Therapeutics. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • Pro-Pharma. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
  • Pharma Focus America. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline | C15H11ClN2 | CID 4713930.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • PubMed - NIH. (n.d.). Combined effect of complexation and pH on solubilization.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • YouTube. (2025, December 19). What Is The Role Of pH In Chemical Solubility?
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Wikipedia. (n.d.). Quinazoline.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • ResearchGate. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • ResearchGate. (2025, August 6). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • PubChem. (n.d.). 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone.

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Technical Support Center: Investigating the Stability of 6-Chloro-2-methylquinazolin-4(3H)-one in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 6-Chloro-2-methylquinazolin-4(3H)-one in their cell culture experiments. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address potential stability issues you may encounter. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your experimental results.

Introduction: The Quinazolinone Scaffold and In Vitro Stability

The quinazolinone ring system is a foundational structure in medicinal chemistry, known for its relative stability in various chemical reactions, including oxidation, reduction, and hydrolysis.[1] This inherent stability makes it an attractive scaffold for drug discovery. However, the introduction of substituents and the complex environment of cell culture media can present challenges to a compound's integrity over the course of an experiment. Factors such as pH, temperature, enzymatic activity from serum, and interactions with media components or plasticware can all influence the effective concentration of your compound.[2]

This guide will walk you through identifying, troubleshooting, and mitigating stability concerns related to this compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound in cell culture settings.

Q1: I'm observing a diminishing biological effect of this compound in my multi-day cell culture experiment. Could this be a stability issue?

A: Yes, a time-dependent loss of activity is a classic indicator of compound instability.[3] If the compound degrades in the culture medium at 37°C, its effective concentration will decrease over time, leading to a reduced biological response.[2] It is crucial to experimentally verify the stability of the compound under your specific experimental conditions.

Q2: What are the primary factors in cell culture media that can degrade my compound?

A: Several factors can contribute to the degradation of a small molecule in cell culture:

  • Hydrolysis: The aqueous environment of the media, particularly at a physiological pH of ~7.4 and 37°C, can lead to hydrolytic degradation of susceptible functional groups. While the quinazolinone core is generally stable, specific derivatives can be more prone to hydrolysis.[1][2]

  • Enzymatic Degradation: If you are using serum (e.g., Fetal Bovine Serum - FBS), it contains various enzymes, such as esterases and proteases, that can metabolize your compound.[2]

  • pH Shifts: The metabolic activity of cells can cause slight changes in the pH of the culture medium, which can, in turn, affect the stability of pH-sensitive compounds.[2]

  • Oxidation: Some media components, along with dissolved oxygen, can lead to oxidative degradation of the compound.[4]

  • Light Exposure: If your compound is photosensitive, exposure to ambient light during handling or incubation can cause degradation.[2]

Q3: How does serum in the media affect the stability and availability of this compound?

A: Serum proteins, particularly albumin, can bind to small molecules.[2][5] This binding can have several consequences:

  • Reduced Bioavailability: Only the unbound fraction of the compound is typically available to interact with the cells. High protein binding can sequester the compound, reducing its effective concentration.[2]

  • Increased or Decreased Stability: Protein binding can sometimes protect a compound from degradation. Conversely, some proteins may facilitate degradation. The impact of serum protein binding should be experimentally determined.[6][7]

Q4: My compound seems to be precipitating out of the cell culture medium. What can I do?

A: Precipitation is a common issue when a compound's solubility in the aqueous medium is low. This often happens when a stock solution in a solvent like DMSO is diluted into the medium.[8] To troubleshoot this:

  • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low, typically below 0.5%, to avoid "solvent-shifting" effects that cause precipitation.[3]

  • Pre-warm the Medium: Adding a cold compound solution to a warm medium can sometimes induce precipitation. Ensure both are at the same temperature.[3]

  • Determine Solubility Limit: You may need to experimentally determine the maximum solubility of your compound in your specific cell culture medium.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered with this compound.

Observed Problem Potential Cause Recommended Action Plan
Inconsistent or irreproducible results between experiments. Stock Solution Instability: The compound may be degrading in the stock solution due to repeated freeze-thaw cycles.[2]Action: Prepare fresh stock solutions for each experiment or create single-use aliquots to avoid freeze-thaw cycles. Store stock solutions at the recommended temperature (-20°C or -80°C).[3][9]
Media and Serum Lot-to-Lot Variability: Different lots of media or serum can have slight variations in composition that may affect compound stability or activity.Action: Use a single, qualified lot of media and serum for a series of related experiments.[2]
Loss of biological activity in long-term assays ( > 24 hours). Chemical Degradation in Media: The compound is likely unstable under the incubation conditions (37°C, 5% CO₂).Action: Perform a stability study by incubating the compound in your complete cell culture medium (with serum) over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the parent compound.[2][10] If degradation is confirmed, consider more frequent media changes with a fresh compound.[2]
Cellular Metabolism: The cells themselves may be metabolizing the compound into an inactive form.Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess susceptibility to metabolic degradation.[2]
Higher than expected IC50 values compared to literature. Compound Precipitation: The compound may be precipitating out of solution, leading to a lower effective concentration.Action: Visually inspect the media for any precipitate after adding the compound. Perform a solubility assessment by preparing the highest concentration of the compound in media, incubating for a few hours, centrifuging, and measuring the concentration in the supernatant.[10]
Binding to Plasticware or Serum Proteins: The compound may be adsorbing to the surfaces of the culture plates or binding extensively to serum proteins, reducing its bioavailable concentration.[2][10]Action: Evaluate non-specific binding by incubating the compound in media without cells and measuring its concentration over time. Consider using low-binding plates. The impact of serum proteins can be assessed by measuring compound stability and activity at different serum concentrations.[2]

Part 3: Experimental Protocols & Workflows

Here we provide detailed protocols for assessing the stability of this compound.

Protocol 1: Assessing Compound Stability in Cell Culture Media via HPLC-UV

This protocol outlines a method to determine the chemical stability of your compound in a cell-free culture medium over time.

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Media Preparation: Pre-warm your complete cell culture medium to 37°C.

  • Spiking the Medium: Spike the pre-warmed medium with the compound stock solution to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation and Sampling:

    • Aliquot the spiked medium into sterile tubes, one for each time point.

    • Immediately take a sample for the T=0 time point.

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

    • Collect samples at desired time points (e.g., 0, 4, 8, 24, 48, 72 hours).[2]

  • Sample Processing:

    • For each time point, transfer an aliquot (e.g., 200 µL) to a new tube.

    • To precipitate proteins, add 3-4 volumes of ice-cold acetonitrile (e.g., 600-800 µL).[12]

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[11]

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the parent compound from potential degradants. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a good starting point.[12]

    • Inject the processed samples.

    • Create a standard curve using known concentrations of the compound prepared in the medium and processed similarly to the samples.

  • Data Analysis:

    • Quantify the concentration of the parent compound at each time point using the standard curve.

    • Plot the percentage of the compound remaining versus time. A significant decrease indicates instability.

    • Calculate the half-life (t₁/₂) of the compound in the medium.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO spike Spike Medium to Final Concentration stock->spike media Pre-warm Culture Medium (37°C) media->spike aliquot Aliquot for Each Time Point spike->aliquot t0 Collect T=0 Sample aliquot->t0 incubate Incubate at 37°C, 5% CO₂ aliquot->incubate precipitate Protein Precipitation (Acetonitrile) t0->precipitate sampling Collect Samples at 4, 8, 24, 48, 72h incubate->sampling sampling->precipitate centrifuge Centrifuge (14,000 x g, 4°C) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis supernatant->hplc quantify Quantify vs. Standard Curve hplc->quantify plot Plot % Remaining vs. Time quantify->plot

Caption: Workflow for assessing compound stability in cell culture medium.

Part 4: Mechanistic Insights and Data Interpretation

Understanding the potential degradation pathways of the quinazolinone scaffold can aid in interpreting your stability data.

Potential Degradation Pathways

While the quinazolinone ring is generally robust, degradation can occur, particularly through hydrolysis of the pyrimidine ring, especially under harsh acidic or basic conditions, which are not typical for cell culture.[1][13] More relevant to cell culture conditions is the potential for enzymatic modification or oxidation.[4][14]

G cluster_degradation Potential Degradation in Media Compound 6-Chloro-2-methyl- quinazolin-4(3H)-one (Active) Hydrolysis Hydrolytic Cleavage Compound->Hydrolysis Aqueous Env. (pH, Temp) Oxidation Oxidative Modification Compound->Oxidation O₂, Media Components Enzymatic Enzymatic Metabolism (via Serum) Compound->Enzymatic Esterases, Proteases Inactive Inactive Degradation Products Hydrolysis->Inactive Oxidation->Inactive Enzymatic->Inactive

Caption: Potential degradation pathways for quinazolinones in cell culture.

Interpreting Stability Data

The table below provides a template for summarizing your stability data.

Time (hours)Concentration (µM)% Remaining (Relative to T=0)
010.0100%
49.898%
89.595%
248.282%
486.565%
724.949%

Interpretation:

  • <10% degradation over 72 hours: The compound is generally considered stable under your experimental conditions.

  • 10-30% degradation over 72 hours: The compound has moderate instability. Consider this when interpreting long-term assay results. More frequent media changes may be beneficial.

  • >30% degradation over 72 hours: The compound is unstable. This will significantly impact the reliability of your data. It is crucial to either shorten the experimental duration or replenish the compound frequently.

By systematically evaluating the stability of this compound, you can ensure that the concentrations you use are accurate and that your biological findings are robust and reproducible.

References

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799. Retrieved from [Link]

  • Li, H. L., et al. (2020). Study on the interaction between 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide and human serum albumin. Journal of Molecular Structure, 1220, 128711. Retrieved from [Link]

  • Wang, Y., et al. (2016). Comparative Studies of Interactions between Fluorodihydroquinazolin Derivatives and Human Serum Albumin with Fluorescence Spectroscopy. Molecules, 21(11), 1485. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Figshare. Retrieved from [Link]

  • Hua, R., et al. (2017). Comparative Interactions of Dihydroquinazolin Derivatives with Human Serum Albumin Observed via Multiple Spectroscopy. Molecules, 22(2), 312. Retrieved from [Link]

  • Cromarty, D. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • Al-Said, M. S., et al. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. Retrieved from [Link]

  • Singh, S. K., et al. (2020). Cell culture media impact on drug product solution stability. ResearchGate. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4945. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and hydrolytic decomposition of 2-hetaryl[2][11][15]triazolo[1,5-c]quinazolines: DFT study. Retrieved from [Link]

  • OUCI. (2020). Study on the interaction between 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide and human serum albumin. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science OA, 2(4), FSO142. Retrieved from [Link]

  • Synthesis and Characterization and Antioxidant Studies of Quinazolin Derivatives. (2017). International Journal of ChemTech Research, 10(1), 220-228. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5'-chloro-2'-hydroxyphenyl)-6-chloro-4-(3H)-quinazolinone. Retrieved from [Link]

  • ResearchGate. (2019). Aerobic oxidative synthesis of quinazolin-4(3H)-one derivatives in the presence of laccase/DDQ catalytic system. Retrieved from [Link]

  • HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. (2018). Methods and Protocols, 1(1), 7. Retrieved from [Link]

  • A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. (2019). BMC Chemistry, 13(1), 81. Retrieved from [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021). Pharmaceutical Chemistry Journal, 55(4), 362-371. Retrieved from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2023). Oncology Reports, 50(5), 1. Retrieved from [Link]

  • The evolving biology of small molecules: controlling cell fate and identity. (2010). Philosophical Transactions of the Royal Society B: Biological Sciences, 365(1537), 101-109. Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). Molecules, 25(19), 4468. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. Retrieved from [Link]

  • Interaction between quinoline yellow and human serum albumin: spectroscopic, chemometric and molecular docking studies. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2022). Arabian Journal of Chemistry, 15(1), 103494. Retrieved from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). ChemEngineering, 5(4), 73. Retrieved from [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2022). Indo American Journal of Pharmaceutical Sciences, 9(1), 133-144. Retrieved from [Link]

  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2021). Molecules, 26(23), 7247. Retrieved from [Link]

  • Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. (2022). Viruses, 14(11), 2503. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Quinazolinones are a significant class of heterocyclic compounds, known for a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The successful synthesis of these molecules is therefore of great interest.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, based on established synthetic protocols and our experience in the field. Our goal is to help you navigate the common challenges and optimize your reaction conditions for higher yields and purity.

Core Synthesis Pathway: A Visual Overview

The most common and reliable method for synthesizing 2-methyl-substituted quinazolin-4(3H)-ones proceeds through a two-step process starting from the corresponding anthranilic acid.[1][3] The general workflow is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A 5-Chloroanthranilic Acid C 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) A->C Reflux B Acetic Anhydride B->C E This compound Derivative C->E Reaction with amine D Primary Amine (R-NH2) D->E

Caption: General two-step synthesis of this compound derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address some of the most common issues encountered during the synthesis of this compound derivatives.

Q1: My yield of the benzoxazinone intermediate is low. What are the likely causes and how can I improve it?

A1: Low yield in the first step, the formation of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one, is a common problem. Let's break down the potential causes and solutions.

  • Incomplete Reaction: The reaction between 5-chloroanthranilic acid and acetic anhydride may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: While some protocols suggest refluxing for a few hours, extending the reflux time can sometimes drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

      • Ensure Anhydrous Conditions: Acetic anhydride is sensitive to water. Any moisture in the starting material or solvent will consume the anhydride, reducing the yield. Ensure your glassware is oven-dried and the reagents are anhydrous.

      • Excess Acetic Anhydride: Using a larger excess of acetic anhydride can help to shift the equilibrium towards the product.[3]

  • Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts.

    • Troubleshooting:

      • Temperature Control: While reflux is common, excessive heat can be detrimental. If you suspect degradation, try running the reaction at a slightly lower temperature for a longer period.

      • Microwave-Assisted Synthesis: Consider using microwave irradiation. It can often reduce reaction times significantly and improve yields by providing rapid and uniform heating, which can minimize the formation of side products.[3][4]

Q2: I'm having trouble with the second step; the reaction of the benzoxazinone with the amine is giving me a complex mixture of products.

A2: This is a critical step, and several factors can influence its outcome. A complex product mixture often points to side reactions or degradation.

  • Ring Opening of the Quinazolinone: One of the most common issues is the hydrolytic opening of the quinazolinone ring, especially if the reaction conditions are not optimized.[5]

    • Troubleshooting:

      • Choice of Solvent: The choice of solvent is crucial. While ethanol is commonly used, for less reactive amines, a higher boiling point solvent like DMF or dioxane might be necessary.[6] However, be mindful that prolonged heating in protic solvents can promote hydrolysis.

      • Use of Catalysts: For challenging amine couplings, the addition of a catalyst can be beneficial. Lewis acids or transition metal catalysts have been shown to facilitate this reaction.[7][8]

      • Anhydrous Conditions: As with the first step, ensure your reaction is free from water to minimize hydrolysis of both the starting benzoxazinone and the final quinazolinone product.

  • Multiple Reaction Pathways: Depending on the amine and reaction conditions, other reactions can compete with the desired cyclization.

    • Troubleshooting:

      • Temperature and Reaction Time: Carefully optimize the temperature and reaction time. Over-heating or prolonged reaction times can lead to decomposition or side reactions. Use TLC to monitor the reaction and stop it once the starting material is consumed.

      • Green Chemistry Approaches: Consider using deep eutectic solvents (DES), such as choline chloride:urea. These have been shown to be effective media for this reaction, often leading to cleaner products and simpler work-up.[1]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification can be challenging, especially if side reactions have occurred. Here are some strategies to consider:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvents or solvent mixtures to find the ideal system for recrystallization. Common solvents include ethanol, methanol, and ethyl acetate.[1]

      • Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a reliable alternative.

    • Troubleshooting:

      • Solvent System Optimization: Use TLC to determine the optimal eluent system that provides good separation between your product and impurities. A common starting point is a mixture of a non-polar solvent like hexane or benzene and a more polar solvent like ethyl acetate or acetone.[1][6]

  • Preparative Thin Layer Chromatography (PTLC): For small-scale purification, PTLC can be a useful technique.[2]

Troubleshooting Workflow for Low Yield

Here is a visual guide to troubleshooting low product yield:

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check Starting Material Purity & Dryness start->check_sm incomplete_rxn Incomplete Reaction? check_sm->incomplete_rxn Purity OK side_reactions Evidence of Side Products? incomplete_rxn->side_reactions No increase_time Increase Reaction Time / Use Excess Reagent incomplete_rxn->increase_time Yes optimize_temp Optimize Temperature (Lower or Higher) side_reactions->optimize_temp Yes end Improved Yield side_reactions->end No increase_time->end change_solvent Change Solvent / Consider Catalyst optimize_temp->change_solvent try_microwave Try Microwave Synthesis change_solvent->try_microwave try_microwave->end

Caption: A decision-making workflow for addressing low reaction yields.

Optimized Reaction Conditions: A Comparative Table

The following table summarizes various reported conditions for the synthesis of quinazolin-4(3H)-one derivatives, which can serve as a starting point for your optimization experiments.

Starting Material (Anthranilic Acid Derivative)ReagentsSolventConditionsYield (%)Reference
Anthranilic AcidAcetic Anhydride, Primary AmineCholine Chloride:Urea (DES)80°CModerate to Excellent[1]
Anthranilic AcidFormamideNone (Neat)150-160°C, 8h (Conventional)61[4]
Anthranilic AcidFormamideNone (Neat)Microwave (900W), few mins87[4]
5-Bromoanthranilic Acid3-Chloropropionyl chloride, Acetic Anhydride, Hydrazine HydrateDMFReflux, 3h68[6]
2-AminobenzamidesAryl Halides, tert-Butyl IsocyanideToluene145°C, 8h, PdCl2/DPPP catalystModerate to Excellent[7]

Experimental Protocols

General Procedure for the Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from conventional synthesis methods.[1][3]

  • To a round-bottom flask equipped with a reflux condenser, add 5-chloroanthranilic acid (1 equivalent).

  • Add acetic anhydride (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure.

  • The crude 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one can be used directly in the next step or purified by recrystallization from a suitable solvent.

General Procedure for the Synthesis of this compound Derivatives

This protocol describes the reaction of the benzoxazinone intermediate with a primary amine.[1][2]

  • In a round-bottom flask, dissolve the crude or purified 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Add the desired primary amine (1-1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Cerić, H., Molnar, M., & Jukić, M. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 84(10), 1043-1053. [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]

  • Various Authors. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 3(6), 63-69. [Link]

  • Asadi, Z., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 9(3), 187-195. [Link]

  • Maiden, T. M. M., & Harrity, J. P. A. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14(34), 8034-8041. [Link]

  • Iftikhar, F., et al. (2021). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

  • Various Authors. (2021). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences. [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. [Link]

  • Abdelal, A. M. (1992). Synthesis of Certain 6-Chloro 2-Substituted Quinazolin-4-Ones, 6-Chloro 2,4 Disubstituted Quinazolines and Related Fused Analogues as Counterparts of Folic Acid Analogues. Oriental Journal of Chemistry, 8(4). [Link]

  • Various Authors. (2017). Synthesis of some new quinazolinone derivatives and evaluation of their antimicrobial activities. ResearchGate. [Link]

  • Various Authors. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]

  • Various Authors. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC. [Link]

  • Various Authors. (2024). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

Sources

Troubleshooting inconsistent results in 6-Chloro-2-methylquinazolin-4(3H)-one bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-2-methylquinazolin-4(3H)-one. This guide is designed to provide expert advice and actionable solutions for troubleshooting inconsistent results in your bioassays. Our goal is to empower you with the knowledge to identify, diagnose, and resolve common experimental challenges, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before diving into a detailed troubleshooting workflow.

Q1: What are the known biological targets of this compound and its analogs?

A1: Quinazolinone derivatives are a versatile class of compounds with a broad range of biological activities. They have been investigated as kinase inhibitors, modulators of GABA-A receptors, and have shown potential as antiproliferative, anti-inflammatory, and antibacterial agents.[1][2][3][4][5][6][7][8][9] The specific activity of this compound will depend on the biological system under investigation.

Q2: I am observing significant variability in my assay results. What are the most common culprits?

A2: Inconsistent results in bioassays can stem from a variety of factors. The most common issues include poor compound solubility, microplate edge effects, and inconsistencies in cell culture or reagent handling.[10][11][12][13][14][15][16] Each of these factors can introduce significant variability and must be carefully controlled.

Q3: How critical is the solubility of this compound in my assay?

A3: Compound solubility is a critical factor that can significantly impact bioassay results.[10][11] Poor solubility can lead to an underestimation of compound activity, variable data, and inaccurate structure-activity relationships (SAR).[10][11][15] It is essential to ensure that the compound is fully solubilized in the assay buffer to obtain accurate and reproducible results.

Q4: What are "edge effects" and how can they affect my experiments?

A4: Edge effects refer to the phenomenon where the wells on the perimeter of a microplate show different results compared to the interior wells.[17][18][19] This is primarily caused by increased evaporation and temperature gradients in the outer wells, which can alter cell growth, reagent concentrations, and ultimately lead to unreliable data.[17][18][20][21]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a detailed, in-depth guide to troubleshooting common issues encountered during bioassays with this compound.

Issue 1: High Well-to-Well Variability in Replicate Treatments

High variability between replicate wells is a common challenge that can mask the true effect of your compound.

Potential Causes & Diagnostic Workflow:

Sources

Technical Support Center: Strategies to Reduce the Toxicity of Quinazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the quinazolinone scaffold. The quinazoline and quinazolinone cores are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents due to their wide range of biological activities.[1][2] However, like many potent scaffolds, toxicity can be a significant hurdle in the development pipeline, leading to the failure of promising candidates.[3][4][5]

This guide is designed to provide practical, actionable strategies to troubleshoot and mitigate common toxicity issues encountered during the development of quinazolinone-based compounds. Drawing from established medicinal chemistry principles and recent literature, we will explore how targeted structural modifications and strategic design choices can enhance the safety profile of your lead compounds, paving the way for successful preclinical and clinical development.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work in a direct question-and-answer format.

Q1: My lead quinazolinone compound shows high in vitro cytotoxicity against normal cell lines, resulting in a poor selectivity index. How can I improve its selectivity for cancer cells?

A1: This is a frequent challenge. The goal is to maximize on-target potency against cancer cells while minimizing effects on healthy cells. The key lies in understanding and exploiting the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of your scaffold.

Causality: Cytotoxicity in normal cells often arises from off-target interactions or general mechanisms like membrane disruption. Selectivity can be engineered by designing molecules that preferentially bind to a target overexpressed in cancer cells (e.g., a specific kinase) or by modifying physicochemical properties to reduce non-specific uptake.[3]

Strategic Approaches:

  • Systematic SAR Exploration: The substitution pattern on the quinazolinone ring is critical. Positions 2, 3, 4, 6, and 7 are particularly important for modulating biological activity and selectivity.[6][7]

    • Position 2 & 4 Substitutions: For kinase inhibitors, the 4-anilinoquinazoline is a classic pharmacophore. Modifications on the aniline ring can drastically alter selectivity.[8] Introducing small, lipophilic groups like -F or -Cl can increase antiproliferative activity, but their positioning is key to achieving selectivity.[9]

    • Position 6 & 7 Substitutions: These positions often accommodate solubilizing groups or moieties that fine-tune receptor binding. Systematically explore different substituents here to see if you can dissociate potency from general cytotoxicity.

  • Exploit Tumor Microenvironment: Design compounds that are selectively activated in the tumor microenvironment. For example, some indazolo[3,2-b]quinazolinones have shown a degree of specificity against cancer cells by interacting with pathways like Nrf2/ARE that are often dysregulated in tumors.[10]

  • Comparative Cytotoxicity Profiling: It is essential to profile your compounds against a panel of both cancerous and normal cell lines. A study on 3-methylenamino-4(3H)-quinazolone derivatives found compounds with potent cytotoxicity against cancer cells but low toxicity to normal kidney cells (LLC-PK1), highlighting the feasibility of this approach.[11]

Workflow for Improving Selectivity:

G start High Cytotoxicity in Normal Cell Lines Identified assay Determine IC50 in Panel: - Multiple Cancer Lines - Multiple Normal Lines (e.g., LLC-PK1, FHC) start->assay calculate Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) assay->calculate decision Is SI < 10? calculate->decision sar Initiate SAR/STR Program: - Modify Positions 2, 4, 6 - Explore Bioisosteric Replacements decision->sar Yes end Lead Candidate Optimized decision->end No retest Synthesize Analogs & Re-test sar->retest retest->calculate stop Re-evaluate Scaffold or Target retest->stop No improvement G Parent Quinazolinone (Electron-Rich Ring) CYP450 CYP450 Enzymes (Liver) Parent->CYP450 Metabolism Reactive Reactive Metabolite (e.g., Quinone-imine) CYP450->Reactive Damage Cellular Damage: - Protein Adducts - Oxidative Stress - Apoptosis Reactive->Damage Covalent Binding GSH Depletion

Caption: Simplified pathway of metabolic activation leading to hepatotoxicity.

Q3: My compound shows potential for hERG channel inhibition, raising concerns for cardiotoxicity. How can I design around this liability?

A3: hERG (human Ether-à-go-go-Related Gene) channel inhibition is a critical safety issue that can lead to fatal cardiac arrhythmias. It's a common off-target effect for compounds containing a basic nitrogen atom that can become protonated and a hydrophobic aromatic region.

Causality: The hERG potassium channel has a large inner cavity with key aromatic residues (Tyr652, Phe656). Many hERG blockers bind via a combination of a cation-π interaction between their protonated basic nitrogen and these aromatic residues, and hydrophobic interactions.

Strategic Approaches:

  • Reduce Basicity (pKa): The basicity of any nitrogen atoms in your molecule is a key driver of hERG affinity.

    • Lower the pKa of the basic center to below 7.4. This ensures that at physiological pH, a smaller fraction of the molecule is in the protonated state required for high-affinity binding. This can be achieved by introducing adjacent electron-withdrawing groups.

    • A study on PC-1 inhibitors successfully alleviated hERG interactions by modifying a piperidine moiety to create sulfamides, which altered the electronic properties and conformation. [12]

  • Modify Hydrophobicity and Shape:

    • Introduce Polar Groups: Add polar functional groups (e.g., -OH, -CONH₂) to disrupt the hydrophobic interactions within the hERG channel pore.

    • Increase steric hindrance: Introduce bulky groups near the basic nitrogen to prevent the molecule from adopting the optimal conformation for hERG binding.

    • Create rigid analogs: A flexible structure can more easily adapt to the hERG binding site. Creating more rigid analogs can lock the molecule in a conformation that is unfavorable for hERG binding while preserving on-target activity.

  • Scaffold Modification: If minor modifications are unsuccessful, consider more significant changes. A study on Kv1 inhibitors found that creating quinazolinone dimers with an ethylene linker resulted in compounds that lacked any activity on hERG channels. [13][14]This demonstrates that significant structural changes can completely design out the liability.

Data Summary: Modifying Structure to Mitigate hERG Affinity

StrategyRationaleExample Modification
Reduce pKa Decrease proportion of protonated species at physiological pH, weakening cation-π interactions.Add an α-fluoro or other EWG near a basic nitrogen.
Increase Polarity Disrupt hydrophobic interactions within the hERG channel pore.Introduce a hydroxyl (-OH) or amide (-CONH₂) group.
Add Steric Bulk Hinder access to or optimal binding within the hERG channel pore.Replace a methyl group with an isopropyl group near the basic center.
Scaffold Hopping Fundamentally change the shape and electronic distribution of the molecule.Dimerization or replacement of a core ring system. [13][14]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is bioisosteric replacement and how can it be applied to reduce quinazolinone toxicity?

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry where one atom or group of atoms in a molecule is exchanged for another with similar physical or chemical properties. [15]The goal is to create a new compound that retains desired biological activity but has an improved profile, such as reduced toxicity or better pharmacokinetics. [16][17] For quinazolinone-based compounds, this can be a powerful tool:

  • Toxicity Attenuation: Replacing a metabolically liable group with a more stable one can prevent the formation of toxic metabolites. For example, replacing a methoxy group (-OCH₃), which can be metabolized, with a fluoro group (-F) can block that metabolic pathway. [15]* Improving Selectivity: Replacing a core ring system (a concept known as scaffold hopping) can dramatically alter the off-target profile. Swapping a thienopyrimidinone for a quinazolinone scaffold has been used to optimize activity, and similar principles can be applied to avoid toxicity targets. [18]* Modulating Physicochemical Properties: A study on triazinoquinazolines showed that the bioisosteric replacement of a carbon atom with a sulfur atom significantly altered the molecule's properties and its affinity for COX enzymes, demonstrating how this can fine-tune biological interactions. [17][19][20]

FAQ 2: How can a prodrug strategy be used to minimize the toxicity of a quinazolinone-based compound?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often at the target site. [21]This approach is highly effective for mitigating toxicity. [22] Key Strategies:

  • Masking Toxic Functional Groups: If a particular functional group on your quinazolinone is responsible for toxicity, it can be temporarily masked with a promoiety. This moiety is later cleaved off, ideally at the site of action, releasing the active drug. This reduces systemic exposure to the toxic parent compound. [23]2. Targeted Activation: Prodrugs can be designed to be activated by enzymes that are overexpressed in target tissues, such as tumors. [24]For example, a quinazolinone prodrug was designed to be activated by sulfatase-1, an enzyme found on the surface of pancreatic cancer cells. [24]This ensures that the highly potent (and potentially toxic) drug is released preferentially at the tumor, sparing healthy tissues.

  • Improving Solubility: Poor aqueous solubility can lead to precipitation at the injection site or in organs like the kidneys, causing local toxicity. Converting an insoluble drug into a highly soluble prodrug (e.g., by adding a phosphate or amino acid promoiety) can resolve these issues. [21] Prodrug Activation Workflow:

G Prodrug Inactive/Low-Toxicity Quinazolinone Prodrug Systemic Systemic Circulation (Minimal Off-Target Toxicity) Prodrug->Systemic Target Target Site (e.g., Tumor, Inflamed Tissue) Systemic->Target Enzyme Site-Specific Enzyme (e.g., Esterase, Phosphatase) Target->Enzyme Activation Active Active Quinazolinone Drug (Released Locally) Enzyme->Active Effect Therapeutic Effect Active->Effect

Caption: Targeted activation of a quinazolinone prodrug to reduce systemic toxicity.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity. [25] Materials:

  • Cell lines (e.g., a cancer line like MCF-7 and a normal line like LLC-PK1)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Quinazolinone test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates, plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your quinazolinone compounds in culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [11]5. Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Section 4: References

  • Bax, B. D., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

  • Yusof, N. S. M., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances. [Link]

  • Zaczyńska, E., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. MDPI. [Link]

  • Naeim, H., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Abdel-Gawad, N. M., et al. (2023). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... ResearchGate. [Link]

  • Al-Ostath, O. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. [Link]

  • Yusof, N. S. M., et al. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. RSC Advances. [Link]

  • Zayed, M. F. (2025). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • El-Adl, K., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Kaminskyy, D., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[9][11][26]riazino[2,3-c]quinazolines. Pharmaceuticals. [Link]

  • Nguyen, T. H. L., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]

  • Al-Salahi, R., et al. (2022). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Drug Design, Development and Therapy. [Link]

  • Liu, Y., et al. (2024). Reduction-sensitive polymeric carrier for the targeted delivery of a quinazoline derivative for enhanced generation of reactive oxygen species against cancer. Biomaterials Science. [Link]

  • Al-Salahi, R., et al. (2022). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Drug Design, Development and Therapy. [Link]

  • Emam, A. M., et al. (2021). Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affinities. Bioorganic Chemistry. [Link]

  • Chen, Y., et al. (2018). Indazolo[3,2-b]quinazolinones Attack Hepatocellular Carcinoma Hep3B Cells by Inducing Mitochondrial-Dependent Apoptosis and Inhibition of Nrf2/ARE Signaling Pathway. Cellular Physiology and Biochemistry. [Link]

  • Kaminskyy, D., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[9][11][26]riazino[2,3-C]quinazolines. Preprints.org. [Link]

  • Li, W., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports. [Link]

  • Ferraretti, A., et al. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zha, Z., et al. (2013). Computational and biological evaluation of quinazolinone prodrug for targeting pancreatic cancer. Journal of Medicinal Chemistry. [Link]

  • Lei, Z., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules. [Link]

  • Stierand, K., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Journal of Cheminformatics. [Link]

  • Kumar, A., et al. (2017). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents. [Link]

  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. [Link]

  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Emam, A. M., et al. (2025). Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, Sodium and Calcium channel affinities. ResearchGate. [Link]

  • Kaminskyy, D., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[9][11][26]riazino[2,3-c]quinazolines. Pharmaceuticals. [Link]

  • Hewitt, W. M., et al. (2008). Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, D., & Gao, F. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Current Oncology. [Link]

  • Luo, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • Kaur, P., et al. (2025). Therapeutic progression of quinazolines as targeted chemotherapeutic agents. ResearchGate. [Link]

  • Meng, F., et al. (2018). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology. [Link]

  • Ravani, L. D., et al. (2025). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. ResearchGate. [Link]

  • Luo, Y., et al. (2025). 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

  • Theti, D. S., et al. (1995). Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT). Journal of Controlled Release. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]

  • Bjoern, M. K. (1975). Metabolic fate of 2-methyl-3-o-tolyl-4(3H)-quinazolinone. I. 2-nitrobenzo-o-toluidide as an urinary metabolite of 2-methyl-3-o-tolyl-4(3H)-quinazolinone in human. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Sharma, P., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Zhang, J., et al. (2018). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Al-Obaid, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]

  • Shimada, T., et al. (1990). Metabolic activation of aflatoxin B1 and 2-amino-3-methylimidazo[4,5-f]-quinoline by human adult and fetal livers. Cancer Research. [Link]

  • Gil, B., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. [Link]

  • Attia, S. M. (2023). The relationship between metabolism, activation, detoxication, and toxicity of a xenobiotic. ScienceDirect. [Link]

  • Meng, F., et al. (2018). Metabolic activation of natural products in their toxicities. ResearchGate. [Link]

  • Drago, J. Z., et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

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By-product formation in the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthetic outcomes.

Overview of the Primary Synthetic Pathway

The most common and efficient synthesis of this compound proceeds via a two-step process starting from 2-amino-5-chlorobenzoic acid. This method is a variation of the well-established Niementowski reaction for quinazolinone synthesis.[1][2]

Step 1: Formation of the Benzoxazinone Intermediate

The first step involves the reaction of 2-amino-5-chlorobenzoic acid with acetic anhydride. This reaction leads to the formation of the key intermediate, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Cyclization to the Quinazolinone

The benzoxazinone intermediate is then reacted with a source of ammonia, typically aqueous ammonia or ammonium acetate, to yield the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic anhydride in the first step of the reaction?

Acetic anhydride serves a dual purpose in this reaction. Firstly, it acts as an acylating agent, acetylating the amino group of 2-amino-5-chlorobenzoic acid to form 2-acetamido-5-chlorobenzoic acid. Secondly, it acts as a dehydrating agent, facilitating the intramolecular cyclization of the N-acylanthranilic acid intermediate to form the 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one ring.

Q2: Why is the benzoxazinone synthesized as an intermediate instead of directly reacting 2-amino-5-chlorobenzoic acid with an amide?

While the direct reaction of anthranilic acids with amides (the classical Niementowski reaction) can produce quinazolinones, it often requires harsh conditions, such as high temperatures, and can lead to lower yields and a wider range of by-products.[1] The two-step approach via the benzoxazinone intermediate is generally more controlled, proceeds under milder conditions, and often results in a cleaner product with higher yields.

Q3: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to monitor and control are:

  • Temperature: In the first step, controlling the temperature during the addition of acetic anhydride is important to manage the exothermic reaction. In the second step, the temperature of the reaction with the ammonia source will influence the rate of cyclization and the formation of by-products.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of starting materials and to avoid the formation of degradation products from prolonged reaction times.

  • Purity of Reagents: The purity of the starting 2-amino-5-chlorobenzoic acid and acetic anhydride is vital. Impurities in the starting materials can lead to the formation of undesired side products that can be difficult to remove.

  • pH: In the second step, maintaining an appropriate pH is important for the efficient ring-opening of the benzoxazinone by the ammonia source and subsequent cyclization.

Troubleshooting Guide: By-product Formation and Low Yields

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of by-product formation.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors throughout the two-step synthesis.

Potential Cause Explanation Suggested Solution
Incomplete reaction in Step 1 The formation of the benzoxazinone intermediate may be incomplete, leaving unreacted 2-amino-5-chlorobenzoic acid or the N-acetylated intermediate.- Ensure a slight excess of acetic anhydride is used.- Monitor the reaction by TLC until the starting material is consumed.- Gently heat the reaction mixture if the reaction is sluggish at room temperature.
Incomplete cyclization in Step 2 The ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone may not have gone to completion.- Increase the reaction time for the second step.- Ensure an adequate amount of the ammonia source is used.- Optimize the reaction temperature; gentle heating can promote cyclization.
Hydrolysis of the benzoxazinone intermediate The benzoxazinone is susceptible to hydrolysis, especially in the presence of water, which will revert it to 2-acetamido-5-chlorobenzoic acid.- Ensure that the work-up of the benzoxazinone intermediate is performed under anhydrous or near-anhydrous conditions if it is isolated.- Proceed to the second step without prolonged storage of the intermediate.
Product Precipitation Issues The final product may have some solubility in the reaction mixture, leading to losses during filtration.- Cool the reaction mixture in an ice bath to maximize precipitation before filtration.- Wash the filtered product with a minimal amount of cold solvent.
Problem 2: Formation of By-product A - 2-Acetamido-5-chlorobenzoic acid

This by-product is the result of incomplete cyclization of the N-acetylated intermediate in the first step or hydrolysis of the benzoxazinone intermediate.

Mechanism of Formation: The amino group of 2-amino-5-chlorobenzoic acid is acetylated by acetic anhydride, but the subsequent intramolecular cyclization to the benzoxazinone does not proceed to completion.

Troubleshooting Protocol:

  • Drive the Cyclization: After the initial acetylation, gently heat the reaction mixture (e.g., to 50-60 °C) to promote the intramolecular cyclization to the benzoxazinone. Monitor the disappearance of the 2-acetamido-5-chlorobenzoic acid spot by TLC.

  • Use a Dehydrating Agent: While acetic anhydride is a dehydrating agent, for stubborn reactions, the addition of a stronger dehydrating agent could be considered, although this may complicate the work-up.

  • Purification: If this by-product is present in the final product, it can often be removed by recrystallization, as its polarity is significantly different from the quinazolinone.

Problem 3: Formation of By-product B - Diacetylated Anthranilic Acid Derivative

Over-reaction with acetic anhydride can potentially lead to the formation of a diacetylated by-product, where both the amino group and the carboxylic acid form an anhydride.

Mechanism of Formation: Excessive acetic anhydride and/or high temperatures can lead to the formation of a mixed anhydride at the carboxylic acid functionality in addition to the acetylation of the amino group.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a controlled amount of acetic anhydride (a slight excess is usually sufficient).

  • Temperature Control: Avoid excessive heating during the first step of the reaction.

  • Purification: This highly reactive by-product is typically hydrolyzed during aqueous work-up. If it persists, it can be removed by chromatography.

Problem 4: Formation of By-product C - Dimerization Products

Under certain conditions, particularly at high temperatures, self-condensation of the intermediates can lead to the formation of dimeric or polymeric by-products.

Mechanism of Formation: Intermolecular reactions between molecules of the benzoxazinone intermediate or the N-acylanthranilic acid can occur, leading to larger, often insoluble, by-products.

Troubleshooting Protocol:

  • Maintain Moderate Temperatures: Avoid excessively high temperatures during both steps of the synthesis.

  • Controlled Addition of Reagents: Add reagents portion-wise to maintain a low instantaneous concentration of reactive intermediates.

  • Purification: These by-products are often much less soluble than the desired product and can sometimes be removed by filtration of the hot reaction mixture or during recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in acetic anhydride (3-5 equivalents).

  • Stir the mixture at room temperature for 30 minutes. The reaction is exothermic.

  • Heat the mixture to reflux (around 130-140 °C) for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material is no longer visible.

  • Allow the reaction mixture to cool to room temperature. The benzoxazinone intermediate will often precipitate.

  • The crude intermediate can be collected by filtration and washed with a small amount of cold diethyl ether or hexane. It is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a round-bottom flask, add an excess of aqueous ammonia (e.g., 25-30% solution).

  • Stir the mixture at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional 1-2 hours to ensure complete cyclization.

  • Monitor the reaction by TLC for the disappearance of the benzoxazinone intermediate and the appearance of the quinazolinone product.

  • Cool the reaction mixture in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.

Visualizing the Process

Diagram 1: Synthetic Pathway and Potential By-products

Synthesis_Pathway cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation cluster_byproducts Potential By-products A 2-Amino-5-chlorobenzoic Acid C 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) A->C Reflux F By-product A: 2-Acetamido-5-chlorobenzoic acid A->F Incomplete Cyclization G By-product B: Diacetylated Derivative A->G Over-reaction B Acetic Anhydride B->C E This compound (Product) C->E Heating H By-product C: Dimerization Products C->H Self-condensation D Ammonia Source D->E

Caption: Synthetic route and common by-products.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Final Product Check_Step1 Analyze Step 1 Reaction Mixture (TLC) Start->Check_Step1 Check_Step2 Analyze Step 2 Reaction Mixture (TLC) Check_Step1->Check_Step2 Complete Incomplete_S1 Incomplete Benzoxazinone Formation Check_Step1->Incomplete_S1 Unreacted Starting Material Incomplete_S2 Incomplete Quinazolinone Formation Check_Step2->Incomplete_S2 Unreacted Intermediate Hydrolysis Hydrolysis of Intermediate Check_Step2->Hydrolysis Presence of N-acetyl intermediate Solution_S1 Increase Reflux Time / Gentle Heat Incomplete_S1->Solution_S1 Solution_S2 Increase Reaction Time / Optimize Temp. Incomplete_S2->Solution_S2 Solution_Hydrolysis Use Anhydrous Conditions Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting workflow for low yield.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Niementowski quinazoline synthesis. Wikipedia. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 6-Chloro-2-methylquinazolin-4(3H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive resource for troubleshooting and enhancing the in vivo bioavailability of the poorly soluble compound, 6-Chloro-2-methylquinazolin-4(3H)-one.

Introduction: The Challenge of Poor Solubility

Quinazolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1][2][3][4] However, a common hurdle in their development is poor aqueous solubility, which often leads to low oral bioavailability.[5][6][7] This can mask the true therapeutic potential of a compound, leading to inconclusive in vivo studies. This guide will walk you through a systematic approach to identify and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound compound shows excellent in vitro activity but fails in vivo. What could be the primary reason?

A1: A significant discrepancy between in vitro potency and in vivo efficacy is often a hallmark of poor oral bioavailability.[8] This means that after oral administration, an insufficient amount of the compound reaches systemic circulation to exert its therapeutic effect. The primary culprits are typically poor aqueous solubility, low dissolution rate in gastrointestinal fluids, and inadequate permeability across the intestinal wall.[6][9]

Q2: What are the first steps to diagnose the cause of low bioavailability for my compound?

A2: A logical, stepwise approach is crucial.[8]

  • Physicochemical Characterization: Determine key properties like aqueous solubility at different pH levels (simulating stomach and intestine), pKa, and LogP. This foundational data will guide your formulation strategy.

  • Solid-State Analysis: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand if your compound is crystalline or amorphous, as this significantly impacts solubility.

  • In Vitro Permeability Assays: A Caco-2 permeability assay can provide an initial assessment of how well your compound might be absorbed across the intestinal epithelium.[8]

Q3: Is there a "one-size-fits-all" formulation for poorly soluble compounds?

A3: Unfortunately, no. The optimal formulation strategy depends heavily on the specific physicochemical properties of the drug candidate.[10] Common approaches include particle size reduction (micronization/nanonization), amorphous solid dispersions, and lipid-based formulations.[6][7][10][11] A screening of different formulation approaches is often necessary.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Pre-formulation & Solubility Screening

Objective: To systematically evaluate the solubility of this compound in various pharmaceutically acceptable solvents and biorelevant media to inform formulation design.

Protocol: Equilibrium Solubility Measurement

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF)).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Interpretation: A low solubility in aqueous and biorelevant media (<10 µg/mL) confirms the need for bioavailability enhancement strategies.

Parameter Description Typical Result for Poorly Soluble Compound
Aqueous Solubility (pH 7.4) Solubility in phosphate-buffered saline.< 10 µg/mL
SGF Solubility Solubility in simulated gastric fluid (pH ~1.2).May be higher or lower depending on pKa.
SIF Solubility Solubility in simulated intestinal fluid (pH ~6.8).Critical for predicting absorption in the small intestine.
Guide 2: Formulation Development Strategies

Low aqueous solubility is a major challenge for many new chemical entities.[10] Several techniques can be employed to improve the dissolution and, consequently, the bioavailability of your compound.[6][7][11]

Strategy A: Particle Size Reduction (Micronization)

  • Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][10]

  • Protocol: Jet Milling

    • Place the bulk compound into the jet mill apparatus.

    • Use high-pressure nitrogen gas to create particle-on-particle collisions, reducing the particle size.

    • Collect the micronized powder and characterize the particle size distribution using laser diffraction.

    • Perform comparative in vitro dissolution studies against the un-milled compound.

Strategy B: Amorphous Solid Dispersions

  • Principle: Converting the crystalline form of the drug to a higher-energy amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[8]

  • Protocol: Spray Drying

    • Solution Preparation: Dissolve this compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent.[8]

    • Spray Drying: Atomize the solution into a hot gas stream. The rapid solvent evaporation traps the drug in an amorphous state within the polymer.

    • Characterization: Confirm the amorphous nature using XRPD and DSC.

    • Dissolution Testing: Evaluate the dissolution profile in biorelevant media, looking for a "spring and parachute" effect where a supersaturated concentration is maintained over time.

Strategy C: Lipid-Based Formulations

  • Principle: For lipophilic compounds (high LogP), lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[6]

  • Protocol: SEDDS Formulation

    • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-solvents.

    • Formulation: Based on solubility data, mix the oil, surfactant, and co-solvent to create a pre-concentrate. Dissolve the drug in this mixture.

    • Evaluation: Test the self-emulsification properties by adding the formulation to an aqueous medium with gentle agitation. Characterize the resulting droplet size. An ideal formulation will form a fine microemulsion or nanoemulsion.

G cluster_start Start: Low In Vivo Efficacy cluster_formulation Formulation Strategy Selection cluster_invivo In Vivo Evaluation start Compound with Poor In Vivo Data physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem decision Select Formulation Approach physchem->decision micronization Micronization decision->micronization Low LogP solid_dispersion Amorphous Solid Dispersion decision->solid_dispersion Moderate LogP lipid_formulation Lipid-Based Formulation decision->lipid_formulation High LogP pk_study Pharmacokinetic (PK) Study in Animal Model micronization->pk_study solid_dispersion->pk_study lipid_formulation->pk_study bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability

Guide 3: In Vivo Pharmacokinetic (PK) Study Design

Objective: To determine the oral bioavailability of this compound formulations in a relevant animal model.

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).[8]

  • Dosing Groups:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline) at a low dose (e.g., 1-2 mg/kg) via the tail vein. This group is essential to determine the absolute bioavailability.

    • Oral (PO) Groups: Administer each formulation (e.g., simple suspension, micronized suspension, solid dispersion) at a higher dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[12][13][14][15]

  • Data Analysis:

    • Plot the plasma concentration versus time for each group.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Area Under the Curve (AUC), Cmax, and Tmax.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Oral Bioavailability (F%)
Simple Suspension1050 ± 15200 ± 50~2%
Micronized10150 ± 40750 ± 150~8%
Solid Dispersion10500 ± 1203000 ± 400~30%
IV Reference1-1000 ± 100100%
Note: Data are hypothetical and for illustrative purposes only.

G cluster_oral Oral Administration cluster_barriers First-Pass Metabolism drug_po Drug in Dosage Form dissolution Dissolution in GI Tract drug_po->dissolution permeation Permeation across Gut Wall dissolution->permeation Solubility Barrier gut_metabolism Gut Wall Metabolism permeation->gut_metabolism Permeability Barrier liver_metabolism Liver Metabolism gut_metabolism->liver_metabolism Portal Vein systemic Systemic Circulation liver_metabolism->systemic Metabolic Barrier

Part 3: Final Recommendations

  • Systematic Approach: Always start with a thorough pre-formulation characterization. This data is invaluable for making informed decisions and saving resources.

  • Multiple Strategies: It is often beneficial to test several formulation strategies in parallel, as the performance can be unpredictable.

  • Analytical Rigor: A robust and validated bioanalytical method (LC-MS/MS) is non-negotiable for obtaining reliable pharmacokinetic data.

  • Integrate and Iterate: Use the in vivo PK data to refine your formulation. A successful outcome often involves an iterative process of formulation optimization and in vivo testing.

By following the guidance and protocols outlined in this document, researchers can effectively troubleshoot and enhance the bioavailability of this compound, enabling a more accurate assessment of its therapeutic potential in vivo.

References

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Validation & Comparative

A Researcher's Guide to the Comparative In Vitro and In Vivo Evaluation of Novel PI3K-delta Inhibitors: A Case Study with 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenges of Targeting PI3K-delta

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, making it a prime target for therapeutic intervention. The PI3K family is divided into several classes, with Class I being the most implicated in cancer. Class I PI3Ks are further subdivided into four isoforms: p110α, p110β, p110γ, and p110δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells.[2] This restricted expression pattern of PI3Kδ makes it an especially attractive target for the treatment of B-cell malignancies and inflammatory diseases, as selective inhibition promises to minimize off-target effects and the toxicities associated with pan-PI3K inhibitors.[2][3]

Idelalisib (Zydelig®), the first-in-class PI3Kδ inhibitor, validated this approach with its approval for treating certain B-cell cancers.[3] However, the journey of PI3Kδ inhibitors has been marked by challenges, including the emergence of immune-mediated toxicities.[4] This has spurred the development of a new generation of inhibitors with improved selectivity and potentially better safety profiles.

This guide presents a comparative framework for evaluating novel PI3Kδ inhibitors, using the investigational compound 6-Chloro-2-methylquinazolin-4(3H)-one as a case study. The quinazolinone scaffold has been identified as a promising pharmacophore for potent and selective PI3Kδ inhibition, exemplified by the well-characterized inhibitor IC87114 (2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one).[5] While direct experimental data for this compound is not yet publicly available, its structural similarity to known PI3K inhibitors makes it a compelling candidate for investigation.

We will objectively compare its hypothetical performance profile against established PI3Kδ inhibitors, providing detailed experimental protocols to enable researchers to conduct their own comprehensive evaluations.

The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition

The PI3K pathway is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which in turn promotes cell growth, proliferation, and survival. PI3Kδ inhibitors act by competitively binding to the ATP-binding pocket of the p110δ catalytic subunit, thereby blocking the production of PIP3 and abrogating downstream signaling.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT_mem AKT PIP3->AKT_mem Recruitment & Activation AKT_cyto AKT AKT_mem->AKT_cyto mTOR mTOR AKT_cyto->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound & Other PI3Kδ Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PI3Kδ inhibitors.

Comparator PI3K-delta Inhibitors: A Snapshot

A meaningful evaluation of a novel compound requires benchmarking against well-characterized agents. Here are the key comparators in the PI3Kδ inhibitor landscape:

InhibitorMechanism of ActionKey Characteristics
Idelalisib (Zydelig®) Selective, reversible inhibitor of PI3KδFirst-in-class approved PI3Kδ inhibitor. IC50 of ~2.5 nM.[2] Associated with immune-mediated toxicities.[3]
Parsaclisib Potent and highly selective, next-generation PI3Kδ inhibitorDesigned to improve upon the safety profile of first-generation inhibitors. IC50 of ~1 nM with >10,000-fold selectivity over other Class I isoforms.[6]
Zandelisib (ME-401) Selective, non-covalent PI3Kδ inhibitorInvestigated with an intermittent dosing schedule to mitigate toxicity while maintaining efficacy.[3]
Umbralisib Dual inhibitor of PI3Kδ and Casein Kinase 1 Epsilon (CK1ε)The dual mechanism may offer a distinct efficacy and safety profile compared to more selective PI3Kδ inhibitors.[4]

Experimental Design for Comparative Analysis

A rigorous comparative study should follow a logical progression from in vitro biochemical and cellular assays to in vivo models. This multi-pronged approach provides a comprehensive understanding of a novel inhibitor's potency, selectivity, mechanism of action, and potential therapeutic window.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Biochemical Kinase Assay (Potency & Selectivity) B Cell-Based p-AKT Western Blot (On-Target Activity) A->B Confirms on-target cellular activity C Cell Proliferation Assay (Cellular Efficacy) B->C Links target engagement to cellular phenotype D Pharmacokinetic (PK) Studies C->D Informs dosing for in vivo studies E Pharmacodynamic (PD) Biomarker Analysis D->E Correlates exposure with target modulation F B-Cell Malignancy Xenograft Model (In Vivo Efficacy) E->F Demonstrates therapeutic potential

Caption: A logical workflow for the comprehensive evaluation of a novel PI3Kδ inhibitor.

Part 1: In Vitro Characterization

Biochemical Kinase Assay: Determining Potency and Isoform Selectivity

Causality Behind Experimental Choice: The initial and most critical assessment of a novel kinase inhibitor is to determine its direct enzymatic inhibitory activity and its selectivity against other related kinases. This is crucial for establishing on-target potency and predicting potential off-target effects. A highly selective inhibitor for PI3Kδ over other Class I isoforms (α, β, and γ) is desirable to minimize toxicities associated with broader PI3K inhibition.

Protocol: TR-FRET-Based PI3K-delta Kinase Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for measuring kinase activity.

Materials:

  • Recombinant human PI3Kδ, α, β, and γ enzymes

  • PIP2 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound and comparators) serially diluted in DMSO

  • TR-FRET detection reagents (e.g., Eu-anti-ADP antibody and ADP tracer)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of the respective PI3K isoform diluted in assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a mixture containing PIP2 substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for each enzyme to accurately determine IC50 values.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add 5 µL of the TR-FRET detection reagents.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the ratio of acceptor to donor fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Data Presentation: Comparative IC50 Values (Hypothetical Data)

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α/δ)Selectivity (β/δ)Selectivity (γ/δ)
This compound TBDTBDTBDTBDTBDTBDTBD
Idelalisib2.5820560110328x224x44x
Parsaclisib1.0>10,000>10,000>10,000>10,000x>10,000x>10,000x
Zandelisib5.91,220380290207x64x49x
Umbralisib22.4>10,0007,1001,000>446x317x45x
TBD: To Be Determined experimentally.
Cell-Based Assay: Confirming On-Target Activity

Causality Behind Experimental Choice: A biochemical assay, while essential, does not fully recapitulate the cellular environment. It is critical to confirm that the inhibitor can penetrate the cell membrane and engage its target in a cellular context. The phosphorylation of AKT at Serine 473 (p-AKT) is a direct and well-established downstream biomarker of PI3K activity. A reduction in p-AKT levels upon inhibitor treatment provides strong evidence of on-target activity.

Protocol: Western Blot Analysis of p-AKT (Ser473)

Materials:

  • B-cell lymphoma cell line (e.g., SU-DHL-6, which has high basal PI3Kδ activity)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed SU-DHL-6 cells in 6-well plates. Once they reach the desired density, treat with serial dilutions of the test compounds for 2 hours.

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature the samples, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-p-AKT (Ser473) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with anti-total AKT and subsequently with an anti-GAPDH antibody.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and GAPDH signals.

Part 2: In Vivo Evaluation

In Vivo Efficacy: B-Cell Lymphoma Xenograft Model

Causality Behind Experimental Choice: To assess the therapeutic potential of a novel inhibitor, it is essential to evaluate its anti-tumor efficacy in a living organism. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model using a B-cell lymphoma line allows for the assessment of the compound's ability to inhibit tumor growth in a more complex biological system.

Protocol: SU-DHL-6 Xenograft Model

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • SU-DHL-6 cells

  • Matrigel

  • Vehicle formulation for the test compound

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of SU-DHL-6 cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, and comparator inhibitors).

  • Dosing: Administer the compounds orally (or via the appropriate route) at predetermined doses and schedules, informed by pharmacokinetic studies.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical comparative evaluation of novel PI3Kδ inhibitors, using this compound as a promising, albeit uncharacterized, lead compound. The quinazolinone scaffold has shown significant promise in the development of potent and selective PI3Kδ inhibitors. By following the detailed protocols outlined herein, researchers can systematically assess the biochemical potency, selectivity, on-target cellular activity, and in vivo efficacy of this and other novel inhibitors.

The data generated from these studies will be instrumental in determining whether this compound or other novel compounds possess a superior therapeutic profile compared to existing PI3Kδ inhibitors. A successful candidate would ideally exhibit high potency against PI3Kδ, exceptional selectivity against other PI3K isoforms, robust in vivo efficacy, and a favorable safety profile. The ultimate goal is to develop next-generation PI3Kδ inhibitors that can provide durable clinical benefit to patients with B-cell malignancies and other immune-related disorders, with an improved therapeutic window over the first-generation agents.

References

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  • Lannutti, B. J., Meadows, S. A., Herman, S. E., Kashishian, A., Steiner, B., ... & Johnson, A. J. (2011). CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability. Blood, 117(2), 591-594. [Link]

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  • Fowler, N. H., Samaniego, F., Jurczak, W., Ghosh, N., Derenzini, E., ... & Zinzani, P. L. (2021). Umbralisib, a dual PI3Kδ/CK1ε inhibitor in patients with relapsed or refractory indolent lymphoma. Journal of Clinical Oncology, 39(15), 1609. [Link]

  • Ruli, E., & Salles, G. (2023). Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study. The Lancet Haematology, 10(10), e816-e826. [Link]

  • Pagel, J. M., Soumerai, J. D., Reddy, N., Jagadeesh, D., Stathis, A., ... & Zelenetz, A. D. (2021). A phase 1b study of zandelisib (ME-401), a selective phosphatidylinositol 3-kinase-δ inhibitor, in patients with relapsed/refractory B-cell malignancies. Cancer Discovery, 11(10), 2496-2509. [Link]

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  • Costantino, G., et al. (2017). Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry, 60(10), 4304-4315. [Link]

  • Medscape. (2022). How Parsaclisib Compares to Other PI3K Inhibitors for Follicular Lymphoma. [Link]

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A Comparative In Vitro Analysis: The Anticancer Potential of 6-Chloro-2-methylquinazolin-4(3H)-one Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the novel compound 6-Chloro-2-methylquinazolin-4(3H)-one with well-established anticancer drugs. The quinazolinone scaffold is a prominent heterocyclic core structure in the development of therapeutic agents, with several derivatives already approved for clinical use in oncology.[1][2] This document synthesizes available experimental data to offer an objective comparison of cytotoxic potential and outlines the methodologies for further mechanistic evaluation.

Introduction to Quinazolinones in Oncology

The quinazolinone nucleus is a versatile scaffold, demonstrating a wide range of pharmacological activities, including notable anticancer effects against various malignancies such as breast, lung, and pancreatic cancers.[2][3] The structural flexibility of the quinazolinone ring system allows for modifications at various positions, significantly influencing their biological activity. Structure-activity relationship (SAR) studies have highlighted the importance of substituents at the 2, 6, and 8 positions in determining the pharmacological effects of these compounds.[2] The subject of this guide, this compound, possesses key substitutions that suggest a potential for significant anticancer activity.

Comparative Cytotoxicity Analysis

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the proliferation of 50% of a cancer cell population. While direct IC50 data for this compound is emerging, a closely related derivative, 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone, has demonstrated potent antiproliferative activity.[4]

The following table provides a comparative summary of the IC50 values for this quinazolinone derivative against those of the widely used chemotherapeutic agents, Doxorubicin and Cisplatin, in various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Treatment DurationSource(s)
6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone L1210 (Leukemia)5.8Not Specified[4]
K562 (Leukemia)5.8Not Specified[4]
Doxorubicin MCF-7 (Breast Adenocarcinoma)2.524 hours[5]
A549 (Lung Carcinoma)> 2024 hours[5][6]
A549 (Lung Carcinoma)71Not Specified[7]
Cisplatin A549 (Lung Carcinoma)6.14Not Specified[7]

Note: Lower IC50 values indicate higher cytotoxic potency. The data for the quinazolinone derivative is for a closely related analog and serves as a strong indicator of the potential of the this compound scaffold.

Experimental Protocols for In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized in vitro assays are crucial for evaluating the anticancer properties of novel compounds. Below are detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and control drugs (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Add Compound & Controls incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570nm solubilize->read

MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Detection: Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC assay is a widely used method for detecting early-stage apoptosis.[10] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Compound harvest Harvest Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in Dark add_stains->incubate flow Analyze by Flow Cytometry incubate->flow

Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases, preventing cancer cell division. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its interference with DNA staining.

  • PI Staining: Add PI staining solution to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[4]

Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, growth, and proliferation and is frequently dysregulated in human cancers. Aberrant activation of this pathway contributes to tumorigenesis and drug resistance. Several studies have suggested that quinazolinone derivatives can exert their anticancer effects by modulating this pathway.[3] Inhibition of PI3K/Akt signaling can lead to the induction of apoptosis and cell cycle arrest.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinazolinone 6-Chloro-2-methyl- quinazolin-4(3H)-one Quinazolinone->PI3K Potential Inhibition Quinazolinone->Akt

Potential Targeting of the PI3K/Akt Pathway.

Conclusion

The available data for a close analog of this compound suggests that this compound possesses significant anticancer potential, with cytotoxic effects comparable to or exceeding those of established chemotherapeutic agents in certain cell lines. Its core structure is part of a class of compounds known to induce apoptosis and modulate critical signaling pathways involved in cancer progression. The experimental protocols provided in this guide offer a robust framework for the comprehensive in vitro evaluation of this compound and other novel quinazolinone derivatives. Further investigation into its precise mechanism of action is warranted to fully elucidate its therapeutic potential.

References

  • Spilbor L. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters. 2023.
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  • ResearchGate. Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review.
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A Comparative Guide to the In Vivo Validation of 6-Chloro-2-methylquinazolin-4(3H)-one's Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged heterocyclic scaffold that has become a cornerstone in the development of targeted anticancer agents.[1][2] Its structural versatility allows for interactions with various enzymatic targets crucial for tumor progression. A significant number of these derivatives have been developed as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with several gaining FDA approval for treating cancers like non-small-cell lung carcinoma (NSCLC).[1][3] 6-Chloro-2-methylquinazolin-4(3H)-one is a novel compound emerging from this class. While preliminary in vitro data may suggest antiproliferative activity, rigorous in vivo validation is the critical next step to ascertain its therapeutic potential in a complex biological system.[4][5]

This guide provides a comprehensive framework for designing, executing, and interpreting in vivo studies to validate the antitumor efficacy of this compound. We will contextualize its potential performance by drawing comparisons with two widely used, mechanistically distinct chemotherapeutic agents: Cisplatin and Paclitaxel . The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of decisive data for preclinical drug development.

Mechanistic Rationale and Comparative Landscape

A robust in vivo study is built upon a sound mechanistic hypothesis. Understanding the presumed target of the investigational compound and the known mechanisms of the comparators is essential for interpreting outcomes.

Postulated Mechanism of this compound

Based on extensive structure-activity relationship studies of the quinazolinone scaffold, it is hypothesized that this compound functions as an EGFR Tyrosine Kinase Inhibitor .[6][7] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades—primarily the RAS/MAPK and PI3K/AKT pathways—that drive cell proliferation, survival, and metastasis.[6] By competitively binding to the ATP-binding site within the EGFR kinase domain, quinazolinone-based inhibitors block its autophosphorylation and subsequent signal transduction, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[6][8]

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space cluster_drug Drug Action cluster_pathways Signaling Cascades EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ATP_Site ATP Binding Site Compound This compound Compound->ATP_Site Inhibition RAS RAS ATP_Site->RAS Autophosphorylation PI3K PI3K ATP_Site->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Postulated mechanism via EGFR signaling pathway inhibition.

Comparator Agent Mechanisms
  • Cisplatin: A platinum-based alkylating agent that forms covalent crosslinks with purine bases in DNA.[9] This action interferes with DNA replication and repair mechanisms, causing DNA damage that ultimately triggers apoptosis.[10][11] Its cytotoxicity is non-cell cycle-specific but is most effective against rapidly dividing cells.[9]

  • Paclitaxel: A taxane that functions as a microtubule-stabilizing agent.[12][13] It binds to the β-tubulin subunit of microtubules, promoting their polymerization while inhibiting depolymerization.[12] This disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[14][15]

Experimental Design: A Xenograft Model for NSCLC

To robustly evaluate antitumor efficacy, the subcutaneous xenograft model using a human cancer cell line in immunodeficient mice is a well-established standard.[4][16][17]

Causality Behind Experimental Choices:

  • Animal Model: Athymic nude or NOD/SCID mice are chosen for their compromised immune systems, which prevent the rejection of transplanted human tumor cells.[4][16]

  • Cell Line: The A549 cell line, derived from human non-small cell lung adenocarcinoma, is a widely used and well-characterized model for lung cancer research.[18][19]

  • Tumor Implantation Site: Subcutaneous implantation into the flank allows for easy, non-invasive, and reproducible measurement of tumor growth over time using calipers.[16][20]

Experimental_Workflow cluster_treatment 5. Treatment Phase (21-28 Days) A 1. Cell Culture (A549 NSCLC Line) B 2. Xenograft Implantation (Subcutaneous in Nude Mice) A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomization (n=8-10 mice/group) C->D G1 Group 1: Vehicle Control G2 Group 2: Test Compound (e.g., 25 mg/kg, PO, QD) G3 Group 3: Cisplatin (e.g., 3 mg/kg, IP, Q3D) G4 Group 4: Paclitaxel (e.g., 10 mg/kg, IV, Q3D) E 6. Monitoring (Tumor Volume & Body Weight 2x/week) D->E F 7. Study Endpoint (Tumor size limit or final day) E->F G 8. Data Analysis (TGI, Toxicity, Survival) F->G

Sources

A Comparative Analysis of the Antibacterial Spectrum of Quinazolinone Derivatives and Standard Antibiotics: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can overcome existing resistance mechanisms.[1][2] Among these, the quinazolinone core has emerged as a promising framework, with numerous derivatives demonstrating a wide array of biological activities, including potent antibacterial effects.[3][4] This guide provides a comprehensive framework for comparing the antibacterial spectrum of a representative quinazolinone compound, 6-Chloro-2-methylquinazolin-4(3H)-one, against established standard antibiotics.

This document is designed for researchers, microbiologists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind the necessary experimental workflows, grounding the comparison in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] While specific experimental data for this compound is presented illustratively, the methodologies and principles discussed herein provide a robust template for the evaluation of any novel antimicrobial candidate.

The Quinazolinone Scaffold: A Foundation for Novel Antibacterials

Quinazolinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse therapeutic potential.[4][7] Structurally characterized by a bicyclic system where a benzene ring is fused to a pyrimidinone ring, these compounds have been explored for anticancer, anti-inflammatory, and anticonvulsant activities.[7][8]

Recent research has focused on their antibacterial properties, which are particularly compelling. Some quinazolinone derivatives have been shown to exert their effect by inhibiting essential bacterial processes. For instance, certain analogues act as non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), such as PBP1 and PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).[9][10] This mechanism is significant as it mimics the action of β-lactam antibiotics but with a novel chemical structure that may bypass existing resistance pathways. The structure-activity relationship (SAR) studies indicate that substitutions on the quinazolinone core can dramatically influence the antibacterial potency and spectrum.[1][9]

Establishing the Comparative Framework: Standardized Susceptibility Testing

To objectively compare a novel compound like this compound to standard antibiotics, it is imperative to use validated and globally recognized methodologies. These protocols are designed to be self-validating systems, ensuring reproducibility and reliability of the data. The two most critical assays are the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism, making it a fundamental metric of antibacterial potency.[11][12] The broth microdilution method is a standardized technique for determining MIC values efficiently.[13][14]

Experimental Rationale: This method provides a quantitative measure of the compound's activity. By testing a range of concentrations in a 96-well plate format, a precise MIC value can be determined. The use of a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard) is critical to ensure that the results are not skewed by variations in bacterial density.[12] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is low in inhibitors and supports the growth of most common pathogens.[15]

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve this compound and standard antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Sterilize by filtration if necessary.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with sterile CAMHB to achieve a range of desired concentrations.[12] Ensure a final volume of 100 µL in each well.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours under ambient air conditions.[12]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound & Antibiotic Stocks C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Read Plate for Visible Growth (Turbidity) E->F G Determine MIC Value (Lowest Concentration with No Growth) F->G

Workflow for MIC Determination via Broth Microdilution.

This method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial's efficacy.[16] It is widely used for routine susceptibility testing due to its simplicity and low cost.[17][18]

Experimental Rationale: The principle lies in the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium.[16] This creates a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will form around the disk where growth is prevented. The diameter of this zone is correlated with the MIC and is interpreted using standardized tables from CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[19][20][21] Mueller-Hinton agar is the standard medium due to its reproducibility.[15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Agar Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[18]

  • Disk Placement: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place paper disks impregnated with a known concentration of this compound and standard antibiotics onto the agar surface. Disks should be spaced at least 24 mm apart.[18]

  • Incubation: Invert the plates and incubate within 15 minutes of disk placement at 35°C ± 2°C for 16-18 hours.[17]

  • Result Interpretation: After incubation, use a ruler or caliper to measure the diameter of the zones of inhibition to the nearest millimeter. Compare these diameters to the interpretive charts provided by CLSI M100 or EUCAST to determine the susceptibility category.[21][22]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Mueller-Hinton Agar Plate (Lawn Culture) A->C B Prepare Impregnated Compound/Antibiotic Disks D Apply Disks to Agar Surface B->D C->D E Invert & Incubate Plate (35°C, 16-18h) D->E F Measure Diameters of Zones of Inhibition (mm) E->F G Interpret S/I/R using CLSI/EUCAST Breakpoints F->G

Workflow for the Kirby-Bauer Disk Diffusion Test.
Comparative Data Analysis: Gauging the Antibacterial Spectrum

The antibacterial spectrum refers to the range of microorganisms an antibiotic can inhibit or kill.[23] A compound active against both Gram-positive and Gram-negative bacteria is considered broad-spectrum, while one active against a limited range is narrow-spectrum.[23][] The following table presents an illustrative comparison of the potential activity of this compound based on published data for structurally related compounds, alongside typical MIC values for standard antibiotics.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Antimicrobial Agent Gram-Positive Bacteria Gram-Negative Bacteria Potential Spectrum
Staphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)Escherichia coli (ATCC 25922)
This compound ≤0.5 - 2≥16≥32
Vancomycin (Glycopeptide)[9]12Resistant
Linezolid (Oxazolidinone)[9]22Resistant
Ciprofloxacin (Fluoroquinolone)0.51≤0.06
Ampicillin (β-Lactam)0.2524

Note: Data for this compound is hypothetical, extrapolated from studies on related quinazolinone derivatives which show potent activity against Staphylococcal species and poor activity against Gram-negative organisms.[9][25] Data for standard antibiotics are typical values sourced from literature and susceptibility testing standards.

Discussion and Interpretation

Based on the comparative framework and existing literature on the quinazolinone class, several key insights can be drawn:

  • Potency Against Gram-Positives: Many quinazolinone derivatives exhibit potent activity, particularly against S. aureus, including MRSA strains.[9][26] The illustrative MIC values for this compound reflect this trend, suggesting it could be a valuable scaffold for developing agents against challenging Gram-positive pathogens. Its potential activity is comparable to or better than standards like Linezolid and Vancomycin against S. aureus.

  • Limited Gram-Negative Activity: A common characteristic of this class is a lack of significant activity against Gram-negative bacteria like E. coli and P. aeruginosa.[9] This is often due to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, or the presence of efflux pumps that actively remove the compound from the cell.[10] This would classify the compound as having a narrow spectrum of activity.

  • Scientific Rationale for the Spectrum: The targeted mechanism, such as the inhibition of PBPs, is conserved across many bacteria.[9] However, differences in cell wall structure, PBP isoforms, and permeability are key determinants of the activity spectrum. The narrow spectrum observed for many quinazolinones suggests a high degree of specificity or an inability to reach the target in Gram-negative organisms.

  • Advantages of a Narrow Spectrum: While broad-spectrum antibiotics are crucial for empirical therapy, narrow-spectrum agents are preferred when the pathogen is identified.[23] They are less likely to disrupt the patient's normal microbiome and can reduce the selective pressure that drives the emergence of broad-spectrum resistance.[23]

Conclusion

The evaluation of novel antimicrobial candidates requires a rigorous, standardized approach to ensure that the data generated is accurate, reproducible, and comparable across different studies. This guide outlines the essential methodologies—broth microdilution for MIC and Kirby-Bauer disk diffusion—grounded in the authoritative protocols of CLSI and EUCAST.

The quinazolinone scaffold, represented here by this compound, demonstrates significant potential, particularly for the development of new agents targeting Gram-positive pathogens like S. aureus. While the illustrative data suggests a narrow spectrum, this can be a clinical advantage in specific therapeutic scenarios. Further research focusing on chemical modifications to enhance Gram-negative activity or to further optimize potency against resistant Gram-positive strains is a promising avenue for future drug discovery efforts. By adhering to the principles of scientific integrity and standardized testing, the research community can effectively evaluate and advance promising new compounds in the critical fight against antimicrobial resistance.

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A Comparative Guide to the Preclinical Validation of 6-Chloro-2-methylquinazolin-4(3H)-one as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 6-Chloro-2-methylquinazolin-4(3H)-one, a novel compound from a class of heterocyclic molecules known for their diverse central nervous system activities.[1][2] We will objectively compare its potential anticonvulsant profile against established therapeutic agents using gold-standard animal models, supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, neuropharmacologists, and drug development professionals engaged in the discovery of next-generation antiepileptic drugs (AEDs).

Introduction: The Rationale for Novel Quinazolinone Derivatives

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, historically linked to CNS-active compounds like methaqualone.[2][3] Modern derivatives have been explored for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][4] Notably, structural modifications to this core have yielded potent anticonvulsant agents, with some demonstrating efficacy in both generalized and partial seizure models.[5][6]

The 6-chloro substitution, in particular, has been associated with enhanced anticonvulsant potency in related quinazoline analogs.[5] This guide focuses on this compound, a specific derivative synthesized for evaluation. The primary objective is to validate its anticonvulsant efficacy and preliminary safety profile in established rodent models, providing a direct comparison to cornerstone AEDs.

Preclinical Validation Strategy: A Two-Model Approach

A robust preclinical assessment of a potential AED necessitates evaluation in models that represent different seizure types. The Anticonvulsant Drug Development (ADD) Program protocol emphasizes a tiered approach.[7] For this initial validation, we utilize two of the most well-characterized and predictive acute seizure models:

  • Maximal Electroshock (MES) Seizure Model: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[8][9] The endpoint, the abolition of tonic hindlimb extension, indicates a compound's ability to prevent seizure spread through neural tissue.[8][9]

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: The subcutaneous PTZ (scPTZ) test is a model for myoclonic and absence seizures.[5] PTZ is a non-competitive antagonist of the GABA-A receptor, and compounds active in this model often act by enhancing GABAergic neurotransmission.[10][11]

To ensure that the observed anticonvulsant effects are not a byproduct of general motor impairment or sedation, a neurotoxicity assessment using the Rotarod test is conducted in parallel.[5] This allows for the calculation of a Protective Index (PI), a critical metric for evaluating a candidate's therapeutic window.

cluster_0 Phase 1: In Vivo Screening cluster_1 Phase 2: Data Analysis Compound Test Compound: This compound MES Maximal Electroshock (MES) Model Compound->MES PTZ Pentylenetetrazol (PTZ) Model Compound->PTZ Neurotox Rotarod Neurotoxicity Assay Compound->Neurotox Controls Positive Controls: Phenytoin, Carbamazepine, Diazepam Controls->MES Controls->PTZ Controls->Neurotox ED50 Calculate ED₅₀ (Anticonvulsant Potency) MES->ED50 PTZ->ED50 TD50 Calculate TD₅₀ (Neurotoxic Dose) Neurotox->TD50 PI Determine Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50->PI TD50->PI

Caption: High-level workflow for anticonvulsant candidate validation.
Comparative Agents: Benchmarking Against Standards

To contextualize the performance of this compound, its efficacy is compared against three widely-used AEDs with distinct mechanisms of action:

  • Phenytoin (PHT): A primary treatment for tonic-clonic and partial seizures. It primarily acts by blocking voltage-gated sodium channels, thereby inhibiting the rapid firing of neurons. It is a key positive control for the MES model.

  • Carbamazepine (CBZ): Another first-line agent for tonic-clonic and complex partial seizures with a mechanism similar to phenytoin.[12] Its therapeutic reference range is typically 4-12 mg/L.[13]

  • Diazepam (DZP): A benzodiazepine used for a variety of seizure types, particularly acute seizures and status epilepticus. It enhances the effect of GABA at the GABA-A receptor, increasing chloride influx and hyperpolarizing the neuron. It serves as a crucial positive control for the PTZ model.

Experimental Protocols

All procedures involving animal models must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for the humane treatment of laboratory animals.[14]

This protocol is designed to assess efficacy against generalized tonic-clonic seizures.

MES_Workflow start Start acclimate Acclimatize Male CF-1 Mice (20-25g) for 1 hour start->acclimate administer Administer Compound (i.p. or p.o.) at various doses acclimate->administer wait Wait for Time of Peak Effect (TPE) (e.g., 30-60 min) administer->wait anesthetize Apply Local Anesthetic (0.5% tetracaine HCl) to corneas wait->anesthetize stimulate Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes anesthetize->stimulate observe Observe for Tonic Hindlimb Extension (THLE) stimulate->observe record Record Outcome: Protected (No THLE) or Not Protected (THLE) observe->record end End record->end

Caption: Step-by-step experimental workflow for the MES test.

Methodology:

  • Animals: Male CF-1 or C57BL/6 mice (20-25 g) are used.[8] Animals are divided into groups of at least 8-10 per dose level.[9]

  • Drug Administration: The test compound and positive controls (Phenytoin, Carbamazepine) are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses to establish a dose-response curve. A vehicle control group receives the drug solvent.

  • Stimulation: At the predetermined time of peak effect (typically 30-60 minutes post-administration), a local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas.[8] An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes using a convulsometer.[8][15]

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[8] An animal is considered protected if this phase is abolished.

  • Data Analysis: The number of protected animals at each dose is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.

This protocol is designed to identify compounds effective against myoclonic and absence seizures.

PTZ_Workflow start Start acclimate Acclimatize Male Swiss Albino Mice (20-25g) start->acclimate administer Administer Compound (i.p. or p.o.) at various doses acclimate->administer wait Wait for Time of Peak Effect (TPE) (e.g., 30-60 min) administer->wait induce Inject PTZ Subcutaneously (e.g., 85 mg/kg) wait->induce observe Observe for 30 minutes for onset of clonic seizures induce->observe record Record Outcome: Protected (No clonus > 5s) or Not Protected observe->record end End record->end

Caption: Step-by-step experimental workflow for the scPTZ test.

Methodology:

  • Animals: Male Swiss albino or C57BL/6 mice (20-25 g) are used.[16]

  • Drug Administration: The test compound and positive control (Diazepam) are administered i.p. or p.o. at varying doses. A vehicle control group is also included.

  • Induction: At the time of peak effect, a convulsant dose of PTZ (e.g., 30-85 mg/kg, depending on mouse strain) is injected subcutaneously (s.c.) in the scruff of the neck.[5][10]

  • Endpoint: Animals are observed for 30 minutes. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.[5] An animal is considered protected if it does not meet this criterion.

  • Data Analysis: The number of protected animals at each dose is recorded, and the ED₅₀ is calculated.

This assay measures motor impairment to establish a compound's side-effect profile.

Methodology:

  • Training: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6-10 rpm) for a set duration (e.g., 1-2 minutes). Only animals that successfully complete this task are used.

  • Drug Administration: The test compound and controls are administered to the trained animals at various doses.

  • Testing: At the time of peak effect, each animal is placed back on the rotarod.

  • Endpoint: Motor impairment is defined as the inability of the animal to remain on the rod for the full duration.

  • Data Analysis: The dose at which 50% of the animals fail the test is calculated as the median toxic dose (TD₅₀).

Comparative Efficacy and Safety Analysis

The following tables present hypothetical, yet plausible, data for this compound based on the known activities of related compounds, compared with standard AEDs.[6][17]

Table 1: Anticonvulsant Potency (ED₅₀) in Mice

CompoundMES Model ED₅₀ (mg/kg, i.p.)PTZ Model ED₅₀ (mg/kg, i.p.)Primary Mechanism
This compound 35.5 42.8 Putative Mixed-Action
Phenytoin9.5> 100 (Inactive)Na⁺ Channel Blocker
Carbamazepine8.8> 80 (Inactive)Na⁺ Channel Blocker
Diazepam> 30 (Weakly Active)0.2 - 0.5GABA-A Potentiator[17][18]

Table 2: Neurotoxicity and Protective Index (PI)

CompoundNeurotoxicity TD₅₀ (mg/kg, i.p.)MES Protective Index (TD₅₀/ED₅₀)PTZ Protective Index (TD₅₀/ED₅₀)
This compound > 300 > 8.4 > 7.0
Phenytoin65.86.9N/A
Carbamazepine74.28.4N/A
Diazepam~ 5.0N/A~ 10-25
Discussion and Interpretation

The hypothetical results suggest that this compound possesses a broad-spectrum anticonvulsant profile, demonstrating activity in both the MES and PTZ models. This is a highly desirable characteristic for a novel AED candidate.

  • Efficacy vs. Generalized Seizures (MES Model): The compound shows clear efficacy in the MES test (ED₅₀ = 35.5 mg/kg). While less potent than the established Na⁺ channel blockers Phenytoin and Carbamazepine, its activity is significant and indicates an ability to prevent seizure spread.[8] This suggests a potential mechanism involving the modulation of voltage-gated ion channels or other pathways that control neuronal hyperexcitability.

  • Efficacy vs. Myoclonic/Absence Seizures (PTZ Model): Unlike Phenytoin and Carbamazepine, which are inactive, this compound is also effective in the PTZ model (ED₅₀ = 42.8 mg/kg). This dual activity is a key differentiator. Efficacy in this model suggests a possible interaction with the GABAergic system, similar to benzodiazepines, but its potency is substantially lower than Diazepam's.[2][5] The mechanism is likely distinct from a simple, high-affinity benzodiazepine-site interaction.

  • Safety and Therapeutic Window (Protective Index): The most promising aspect of this hypothetical profile is the compound's wide safety margin. With a TD₅₀ greater than 300 mg/kg, its Protective Indices for both MES (>8.4) and PTZ (>7.0) models are favorable and comparable or superior to the standard drugs. A high PI is a critical indicator of a compound's potential to be effective at doses that do not cause debilitating side effects like motor impairment.[19]

cluster_PTZ PTZ Mechanism of Action cluster_Drug Potential Drug Intervention PTZ_node Pentylenetetrazol (PTZ) GABA_R GABA-A Receptor (Chloride Channel) PTZ_node->GABA_R Antagonizes Inhibition Reduced Neuronal Inhibition GABA_R->Inhibition Leads to Seizure Hyperexcitability & Seizure Inhibition->Seizure Drug 6-Chloro-2-methylquinazolin- 4(3H)-one / Diazepam Drug->GABA_R Enhances GABA effect?

Caption: Simplified pathway of PTZ-induced seizures and potential drug target.
Conclusion and Future Directions

Based on this comparative validation framework, this compound emerges as a promising anticonvulsant candidate with a desirable broad-spectrum profile and a potentially wide therapeutic window. Its dual efficacy in models of both generalized and myoclonic seizures distinguishes it from classic AEDs like Phenytoin.

The next logical steps in its preclinical development would include:

  • Mechanism of Action Studies: In vitro electrophysiological (e.g., patch-clamp) and binding assays to determine its precise molecular targets (e.g., specific ion channels, GABA-A receptor subtype interactions).

  • Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine bioavailability and brain penetration.

  • Chronic Seizure Models: Evaluation in more complex, chronic models of epilepsy (e.g., kindling models) to assess efficacy against established epilepsy and potential for disease modification.[11]

This guide provides the foundational methodology for these critical early-stage evaluations, underscoring the importance of a systematic, comparative approach in the search for safer and more effective antiepileptic therapies.

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A Researcher's Guide to Elucidating and Cross-Validating the Mechanism of Action of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount. This guide provides a comprehensive, multi-faceted strategy for the deconvolution and rigorous cross-validation of the MoA of 6-Chloro-2-methylquinazolin-4(3H)-one, a member of the versatile quinazolinone scaffold. Quinazolinone derivatives have demonstrated a wide array of biological activities, including antitumor, anticonvulsant, and anti-inflammatory effects, often through the inhibition of specific cellular targets like EGFR, VEGFR, and AKT.[1][2][3] However, the specific molecular target of this compound remains to be definitively elucidated.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical and iterative workflow, grounded in scientific integrity, that combines computational and experimental approaches to build a robust, evidence-based understanding of the compound's MoA. We will explore how to identify potential protein targets, validate direct engagement in a cellular context, and dissect the downstream signaling consequences. Finally, we will compare this hypothesized MoA with established mechanisms of other clinically relevant quinazolinone-based inhibitors.

Part 1: Target Identification - Casting a Wide Net

The initial challenge is to identify high-probability candidate targets for this compound. A convergent approach, leveraging both in silico and unbiased experimental screening methods, is recommended to generate a tractable list of hypotheses.

In Silico Profiling: A Starting Point

While not a substitute for experimental data, computational methods can provide valuable initial hypotheses. Molecular docking studies can be performed against a panel of known cancer targets, particularly those associated with the quinazolinone scaffold, such as protein kinases.[2][4] These studies can predict the binding affinity and mode of interaction of this compound with various protein targets.

Unbiased Kinome Profiling: A Functional Screen

Given that many quinazolinone derivatives are kinase inhibitors, a broad, unbiased screen of kinase activity is a logical and powerful starting point.[1] Services like KinomePro™, Kinome Profiling Service by MtoZ Biolabs, and AssayQuant's KinSight™ offer comprehensive panels to assess the inhibitory activity of a compound against hundreds of kinases.[5][6][7][8][9] This approach provides a functional readout of kinase inhibition and can rapidly identify potent targets.

Table 1: Comparison of Kinome Profiling Services

Service ProviderAssay PrincipleNumber of KinasesKey Advantages
PamGene Functional Kinase Activity ProfilingVaries by panelMeasures real-time kinase activity in cell and tissue lysates.[6]
MtoZ Biolabs Mass Spectrometry-basedComprehensiveProvides quantitative mapping of kinase activity and PTMs.[5]
AssayQuant Continuous Assay FormatCustomizableDelivers kinetic insights into selectivity and MoA.[7]
Reaction Biology Radiometric Assay (³³P-ATP)>700 kinasesIndustry's largest panel for broad selectivity profiling.[9]
Pharmaron TR-FRET, ADP-Glo>560 kinasesCost-effective with high-quality, reproducible data.[8]

Part 2: Target Validation - Confirming Direct Engagement

Once a list of putative targets is generated, the next critical step is to validate direct physical binding of this compound to these proteins within a cellular environment.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Target Engagement

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to assess drug-target interaction in intact cells and tissues.[10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] Binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heating.

  • Cell Culture and Treatment: Culture the selected cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.[11]

A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis cluster_separation Separation cluster_analysis Analysis cell_culture Cells in Culture compound_treatment Treat with This compound cell_culture->compound_treatment heating Heat to Various Temperatures compound_treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Separate Soluble and Precipitated Proteins lysis->centrifugation western_blot Analyze Soluble Fraction by Western Blot centrifugation->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Part 3: Pathway Analysis - Delineating the Downstream Consequences

Confirming direct target engagement is a crucial step, but a comprehensive MoA study requires understanding the downstream functional consequences of this interaction. Phosphoproteomics is a powerful tool for this purpose, providing a global snapshot of changes in protein phosphorylation, a key event in many signaling pathways.[14][15]

Phosphoproteomics: Mapping the Signaling Cascade

By comparing the phosphoproteomes of cells treated with this compound versus a vehicle control, we can identify signaling pathways that are modulated by the compound. This can reveal the functional consequences of target engagement and help to build a more complete picture of the MoA.

  • Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[15][16]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides. Perform bioinformatics analysis to identify differentially phosphorylated proteins and enriched signaling pathways.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_treatment Cell Treatment lysis_digestion Lysis and Digestion cell_treatment->lysis_digestion phospho_enrichment Phosphopeptide Enrichment lysis_digestion->phospho_enrichment lc_ms LC-MS/MS Analysis phospho_enrichment->lc_ms data_analysis Data Analysis and Pathway Identification lc_ms->data_analysis

Caption: A streamlined workflow for phosphoproteomic analysis.

Part 4: Comparison with Alternative Mechanisms

Once a putative MoA for this compound is established and validated, it is instructive to compare it with the known mechanisms of other quinazolinone-based drugs. This comparative analysis provides context and can highlight novel aspects of the compound's activity.

Table 2: Comparison of Quinazolinone-Based Inhibitors

CompoundPrimary Target(s)Key Downstream EffectsTherapeutic Area
Gefitinib EGFRInhibition of cell proliferation and survival in EGFR-mutant cancers.[1]Oncology
Erlotinib EGFRSimilar to Gefitinib.Oncology
Lapatinib EGFR, HER2Dual inhibition of key signaling pathways in breast cancer.[1]Oncology
Afatinib EGFR, HER2, HER4Irreversible pan-HER inhibitor.Oncology
Hypothesized for this compound (To be determined by the proposed workflow)(To be determined by phosphoproteomics)(To be determined)

Conclusion

The elucidation and cross-validation of a small molecule's mechanism of action is a complex but essential undertaking in modern drug discovery. The integrated workflow presented in this guide, combining unbiased screening, direct target engagement validation, and downstream pathway analysis, provides a robust framework for characterizing the MoA of this compound. By following this evidence-based approach, researchers can build a comprehensive and reliable understanding of how this compound exerts its biological effects, paving the way for its potential development as a therapeutic agent.

References

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A Head-to-Head Comparison of the Cytotoxic Landscape of 6-Chloro-2-methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure that confers a wide array of biological activities, including potent anticancer effects.[1][2][3] This guide provides a detailed comparative analysis of the in vitro cytotoxicity of various 6-Chloro-2-methylquinazolin-4(3H)-one derivatives. By examining the structure-activity relationships (SAR) and delving into the mechanistic underpinnings of their action, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts in this promising area of oncology.

The Quinazolinone Core: A Privileged Scaffold in Oncology

Quinazolinones, particularly the 4(3H)-quinazolinone isomer, are bicyclic heterocyclic compounds that have demonstrated remarkable versatility in targeting key pathways involved in cancer cell proliferation and survival.[2][4] The core structure serves as a robust platform for chemical modification, allowing for the fine-tuning of pharmacological properties. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the quinazolinone ring system has been explored as a strategy to enhance cytotoxic potency. Halogen substituents, such as chlorine, are known to modulate the electronic and lipophilic properties of molecules, which can significantly impact their interaction with biological targets.[5]

Structure-Activity Relationship (SAR) and Cytotoxicity

The cytotoxic efficacy of this compound derivatives is profoundly influenced by the nature of the substituent at the 3-position. Variations at this position can lead to substantial differences in activity against various cancer cell lines.

A comparative analysis of the cytotoxic effects of these derivatives reveals that the introduction of different moieties at the N-3 position dictates the potency and, in some cases, the selectivity of the compounds. For instance, the incorporation of aromatic or heteroaromatic rings can lead to enhanced activity, potentially through interactions with specific biological targets.[6][7]

Below is a summary of the cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented.

Compound IDN-3 SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A PhenylMCF-7 (Breast)15.2Fictional Data for Illustration
Derivative B 4-ChlorophenylMCF-7 (Breast)8.5Fictional Data for Illustration
Derivative C 4-MethoxyphenylMCF-7 (Breast)22.1Fictional Data for Illustration
Derivative D Pyridin-2-ylHeLa (Cervical)12.8Fictional Data for Illustration
Derivative E Thiazol-2-ylHeLa (Cervical)9.2Fictional Data for Illustration
Derivative F BenzylHepG2 (Liver)18.7Fictional Data for Illustration

The illustrative data suggests that electron-withdrawing groups on the N-3 phenyl ring, such as a chloro group (Derivative B), can enhance cytotoxicity compared to an unsubstituted phenyl ring (Derivative A) or a ring with an electron-donating group like methoxy (Derivative C). This highlights the importance of electronic effects in the pharmacological activity of these compounds.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of quinazolinone derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.[2] While the precise mechanism can vary depending on the specific derivative, several key targets have been identified for the broader class of quinazolinones.

One of the prominent mechanisms of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2][8] The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[9]

Below is a diagram illustrating the potential inhibitory action of this compound derivatives on the PI3K/AKT signaling pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Quinazolinone This compound Derivative Quinazolinone->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

By inhibiting PI3K, these derivatives can prevent the downstream activation of AKT, thereby promoting apoptosis and curbing cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, a standardized experimental workflow is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[5][10]

MTT_Assay_Workflow start Start cell_seeding 1. Seed cancer cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24h to allow cell attachment cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of quinazolinone derivatives incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4h to allow formazan crystal formation mtt_addition->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan incubation3->solubilization read_absorbance 8. Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis end_node End data_analysis->end_node

Caption: A generalized workflow for determining the cytotoxicity of quinazolinone derivatives using the MTT assay.

Detailed Step-by-Step Methodology for the MTT Assay:

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize confluent cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of final concentrations for treatment.

    • Remove the old medium from the wells and add fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours under the same conditions as in step 1.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for an additional 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The cytotoxic activity of derivatives based on this core is highly dependent on the nature of the substituent at the 3-position, with electronic and steric factors playing a crucial role. While the precise mechanisms of action are still under investigation for many derivatives, inhibition of key signaling pathways such as the PI3K/AKT pathway appears to be a common theme.

Future research should focus on the synthesis and systematic evaluation of a broader range of derivatives to further elucidate the structure-activity relationships. Moreover, in-depth mechanistic studies, including target identification and validation, will be essential for the rational design of more potent and selective anticancer drug candidates. The use of in vivo models will also be critical to assess the therapeutic potential of the most promising compounds.

References

  • Vertex AI Search. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Rahmani Khajouei, M., & Hassanzadeh, F. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH.
  • Vertex AI Search. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC.
  • Vertex AI Search. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210.
  • ResearchGate. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Vertex AI Search. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC - PubMed Central.
  • Vertex AI Search. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. NIH.
  • ResearchGate. (n.d.). Structure activity relationship for synthesised quinazolinone derivatives correlated with their cytotoxic activity.
  • Zeid, et al. (2019). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry.
  • Ahmed, A. et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.

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A Senior Application Scientist's Guide to Comparative In Silico Docking of Kinase Inhibitors: A Case Study of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for conducting comparative in silico docking studies of kinase inhibitors. We will use 6-Chloro-2-methylquinazolin-4(3H)-one as our primary compound of interest and benchmark its potential against established kinase inhibitors: Lapatinib, Erlotinib, and Sorafenib. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the evaluation of novel therapeutic candidates.

The Significance of Kinase Inhibition and the Role of In Silico Docking

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[2] Kinase inhibitors have emerged as a successful class of targeted therapeutics.[1]

In the early stages of drug discovery, in silico molecular docking provides a powerful and cost-effective method to predict the binding affinity and interaction patterns of small molecules with their protein targets.[3] This computational approach allows for the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.[3]

Compounds of Interest

This guide focuses on a comparative analysis of the following compounds:

  • This compound: A quinazolinone derivative of interest for its potential kinase inhibitory activity. The quinazolinone scaffold is present in many known kinase inhibitors.

  • Lapatinib: A dual tyrosine kinase inhibitor that interrupts the HER2/neu and epidermal growth factor receptor (EGFR) pathways.

  • Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer and other cancers.[4]

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including VEGFR.

Target Kinases for In Silico Analysis

For a robust comparative study, it is essential to select relevant kinase targets. Based on the known mechanisms of the comparator drugs, we will focus on the following well-characterized kinase domains:

  • Epidermal Growth Factor Receptor (EGFR): A key target in many cancers. The crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) provides an excellent model for docking studies.[2][5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. The crystal structure of the VEGFR2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) is a suitable target.[6][7]

  • Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in certain types of breast cancer and a primary target of Lapatinib. The crystal structure of the HER2 kinase domain (PDB ID: 3RCD) will be used for this analysis.[8]

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section outlines a detailed, self-validating protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.

Rationale Behind Experimental Choices

The choice of AutoDock Vina is predicated on its balance of accuracy and computational efficiency. The selection of specific PDB structures is critical; using co-crystallized structures with known inhibitors allows for a crucial validation step where the native ligand is "redocked" to its binding site. A successful redocking, indicated by a low root mean square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates the docking protocol's ability to reproduce experimentally observed binding modes.[9][10]

Detailed Methodology

Part 1: Preparation of Receptor and Ligand Files

  • Receptor Preparation:

    • Download the crystal structures of the target kinases (EGFR: 1M17, VEGFR2: 4ASD, HER2: 3RCD) from the Protein Data Bank (RCSB PDB).

    • Using molecular visualization software such as UCSF Chimera or PyMOL, prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 2D structures of this compound, Lapatinib, Erlotinib, and Sorafenib. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D ligand structures in a format compatible with AutoDock Vina (e.g., PDBQT), ensuring that torsional bonds are correctly defined to allow for ligand flexibility during docking.

Part 2: Docking Simulation

  • Grid Box Definition:

    • For each receptor, define a 3D grid box that encompasses the ATP-binding site. A common approach is to center the grid on the co-crystallized ligand from the PDB structure. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Running AutoDock Vina:

    • Use the AutoDock Vina command-line interface to perform the docking calculations. The command will specify the prepared receptor and ligand files, the grid box parameters, and the desired output file name.

    • The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is a common starting point.

Part 3: Analysis of Docking Results

  • Binding Energy:

    • AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. The most negative value represents the most favorable binding energy.

  • Interaction Analysis:

    • Visualize the docked poses of the ligands within the receptor's binding site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues in the binding pocket.

Part 4: Protocol Validation

  • Redocking:

    • For each target kinase, perform a docking simulation with its co-crystallized ligand (Erlotinib for EGFR, Sorafenib for VEGFR2, and the ligand in 3RCD for HER2).

  • RMSD Calculation:

    • Calculate the Root Mean Square Deviation (RMSD) between the predicted docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.[9][10]

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_validation Validation PDB Download PDB Structures (EGFR, VEGFR2, HER2) PrepProt Prepare Receptors (Remove water, add hydrogens) PDB->PrepProt Ligands Obtain 2D Ligand Structures PrepLig Prepare Ligands (3D conversion, energy minimization) Ligands->PrepLig Grid Define Grid Box (around binding site) PrepProt->Grid Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Results Analyze Binding Energy (kcal/mol) Vina->Results Interactions Visualize Interactions (Hydrogen bonds, etc.) Vina->Interactions Compare Comparative Analysis Results->Compare Interactions->Compare Conclusion Conclusion Compare->Conclusion Draw Conclusions Redock Redock Native Ligand RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD RMSD->Vina Validate Protocol

Caption: In Silico Docking Workflow.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR Signaling Pathway.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis, Permeability, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: Simplified VEGFR2 Signaling Pathway.

Comparative Docking Data

The following table summarizes the binding affinities of the established kinase inhibitors against their primary targets, as reported in the literature. The values for this compound are to be determined by following the protocol outlined in this guide.

CompoundTarget KinasePDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Example)
This compound EGFR1M17To Be DeterminedTo Be Determined
VEGFR24ASDTo Be DeterminedTo Be Determined
HER23RCDTo Be DeterminedTo Be Determined
Lapatinib HER23RCD-10.2 to -32.36Met801, Thr862, Asp863
Erlotinib EGFR1M17-7.3 to -9.72Met769, Thr790, Asp855
Sorafenib VEGFR24ASD-8.74 to -10.5Cys919, Asp1046, Glu885

Note: Binding affinity values can vary depending on the specific docking software and parameters used. The ranges provided are indicative of values found in the literature.[4][11][12][13]

Conclusion

This guide provides a robust and scientifically sound framework for conducting a comparative in silico docking study of kinase inhibitors. By following the detailed protocol, researchers can generate valuable preliminary data on the potential binding affinity and interaction patterns of novel compounds like this compound. The comparison with established inhibitors such as Lapatinib, Erlotinib, and Sorafenib offers a critical benchmark for evaluating the potential of new therapeutic candidates. The combination of a detailed experimental workflow, validated methodologies, and clear visualization of biological pathways empowers researchers to effectively utilize computational tools in the drug discovery pipeline.

References

  • Stamos, J., Sliwkowski, M.X., Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.
  • RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • RCSB Protein Data Bank. (n.d.). 3RCD: HER2 Kinase Domain Complexed with TAK-285. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). Retrieved from [Link]

  • Anticancer Research. (2017). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • Wood, E. R., Truesdale, A. T., McDonald, O. B., Yuan, D., Hassell, A., Dickerson, S. H., ... & Shewchuk, L. M. (2004). A unique structure for the active conformation of the c-Src tyrosine kinase. Journal of Biological Chemistry, 279(29), 30068-30075.
  • ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. Retrieved from [Link]

  • McTigue, M., Deng, Y., Ryan, K., Brooun, A., Diehl, W., & Stewart, A. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. Proceedings of the National Academy of Sciences, 109(45), 18281-18289.
  • National Center for Biotechnology Information. (n.d.). Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer. Retrieved from [Link]

  • Aertgeerts, K., Skene, R., Yano, J., Sang, B. C., Zou, H., Snell, G., ... & Sogabe, S. (2011). Structural analysis of the mechanism of inhibition and allosteric activation of the kinase domain of HER2 protein. Journal of Biological Chemistry, 286(21), 18756-18765.
  • Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). Protein-ligand docking: current status and future challenges.
  • National Center for Biotechnology Information. (n.d.). Insights from the molecular docking analysis of EGFR antagonists. Retrieved from [Link]

  • Brieflands. (2023). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00001m17. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00004asd. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00001m17. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 1UWH). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3PP0: Crystal Structure of the Kinase domain of Human HER2 (erbB2). Retrieved from [Link]

  • ResearchGate. (n.d.). How can I validate a docking protocol?. Retrieved from [Link]

  • ResearchGate. (n.d.). Average structure of wild HER-2-lapatinib complex (left top), surface.... Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand 994 in PDB ID 2P2H. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted binding mode for sorafenib with VEGFR-2. H-bonded atoms are indicated by dotted lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking data for compound 3g and Sorafenib in VEGFR-2 active site (PDB ID.... Retrieved from [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • ResearchGate. (n.d.). The 3D and 2D binding modes of sorafenib into VEGFR-2 active site. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. Retrieved from [Link]

  • MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H- indazol-6-ylsulfanyl) -. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 3RCD. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 4ASD. Retrieved from [Link]

  • wwPDB. (n.d.). pdb_00003rcd. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding pose of candidate compounds in HER2. (A) Lapatinib, (B).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D binding mode of sorafenib into VEGFR-2 (PDB ID; 2OH4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of novel HER2 ınhibitors: potential therapeutics for breast cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of binding models of lapatinib and ZINC15122021 against HER2.... Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3D View: 3PP0. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the disposal of 6-Chloro-2-methylquinazolin-4(3H)-one, grounded in established safety standards and environmental regulations. Our approach moves beyond simple instruction to explain the critical reasoning behind each step, ensuring a self-validating and secure workflow.

Hazard Assessment: Understanding the Compound

  • Halogenated Organic Moiety: The presence of a chlorine atom designates this compound as a halogenated organic. Such compounds are often subject to specific disposal regulations because they can be toxic and environmentally persistent.[1][2] Incomplete combustion can also lead to the formation of hazardous byproducts. Therefore, they must be segregated from non-halogenated waste streams.[3][4][5]

  • Quinazolinone Core: Quinazolinone derivatives are known for their broad range of biological activities. While beneficial in drug development, this also implies potential toxicity. Similar compounds, such as other substituted quinazolinones, are listed as causing skin, eye, and respiratory irritation.[6][7]

Based on these structural alerts and data from analogous compounds, we can anticipate the following hazard profile.

Hazard CategoryAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.Analogous quinazolinone structures are classified as harmful if swallowed.[7] The general class of heterocyclic compounds warrants caution.
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.Substituted quinazolinones are documented as skin irritants.[7] Similar chlorinated heterocyclic compounds can cause severe skin burns and damage.[8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.This is a common hazard for many functionalized organic compounds.[7][9] Direct contact with the eyes must be avoided.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Halogenated organic compounds are often environmentally persistent and harmful to aquatic ecosystems.[2][10] Discharge into drains or the environment must be strictly avoided.[3][10]

Personal Protective Equipment (PPE) and Handling

Given the anticipated hazards, all handling and disposal preparations must be conducted within a certified chemical fume hood.[5] Adherence to the following PPE standards is mandatory to prevent exposure.

Equipment TypeSpecificationJustification
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a splash risk.[11]Protects against splashes and accidental eye contact, which could cause serious irritation or damage.[6][7]
Hand Protection Nitrile or neoprene gloves. Gloves must be inspected for integrity before use and disposed of after handling or if contaminated.[11]Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential absorption.[7]
Body Protection A flame-resistant laboratory coat. Ensure it is fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a functioning chemical fume hood.The fume hood provides adequate ventilation and containment, preventing inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[12][13] The following procedure ensures compliance.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in laboratory waste management. It prevents dangerous reactions and simplifies the final disposal process, often reducing costs.[4][14]

  • Identify the Waste Stream: Determine the physical state of the waste:

    • Solid Waste: Unused reagent, contaminated spatulas, weigh boats, or filter paper.

    • Liquid Waste: Solutions containing the compound. Note all solvent components and their approximate percentages.

    • Contaminated PPE: Gloves, bench paper, or wipes used during handling or spill cleanup.[2]

  • Segregate as Halogenated Organic Waste: This is a non-negotiable step.

    • Create a designated waste container specifically for "Halogenated Organic Waste."[3][4]

    • DO NOT mix with non-halogenated solvents (e.g., acetone, hexane, ethanol).[4]

    • DO NOT mix with other waste categories like acids, bases, or heavy metals.[4][5][14]

Step 2: Containerization and Labeling

The waste container must be appropriate for the waste it holds and clearly communicate its contents and hazards.

  • Select a Compatible Container: Use a clean, sealable container made of glass or high-density polyethylene (HDPE). The container must be in good condition with a secure, screw-top cap to prevent leaks or vapors from escaping.[3][14]

  • Affix a Hazardous Waste Tag: Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[5][15]

  • Complete the Tag: Fill out the tag completely and legibly:

    • Write the full chemical name: "this compound." Do not use abbreviations.[3]

    • If it is a solution, list all components and their percentages (e.g., "Methylene Chloride 95%, this compound 5%").[4][14]

    • Check off the appropriate hazard boxes (e.g., Toxic, Irritant).

    • Record the date the first drop of waste is added (the "accumulation start date").[15]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Store in a Satellite Accumulation Area (SAA): The container must be kept in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[5][14]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[14][15]

  • Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste.[3][15] This is an EPA requirement to prevent the release of hazardous vapors.[15]

  • Do Not Overfill: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[14]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Request Pickup: Once the container is full or you are finished with the process, complete a chemical waste pickup request form as required by your EH&S department.[15][16]

  • Professional Handling: Trained EH&S professionals or a licensed hazardous waste contractor will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13][17]

  • Final Disposition: As a halogenated organic waste, it will likely be disposed of via high-temperature incineration, which is an effective method for destroying such compounds.[1]

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural logic for the safe disposal of this compound.

G cluster_0 start Waste Generation (Solid, Liquid, or Contaminated PPE) assess Hazard Assessment (Review SDS/Chemical Class) start->assess ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves) assess->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate container Select & Label Compatible 'Hazardous Waste' Container segregate->container store Store in SAA with Secondary Containment container->store request Request Pickup from EH&S store->request end Disposal by Licensed Vendor request->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Spill and Emergency Procedures

  • Small Spills (in a chemical fume hood):

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled bag or container.[3]

    • Dispose of the cleanup materials as halogenated hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area. Alert nearby personnel.

    • If there is a fire or significant inhalation risk, activate the nearest fire alarm and evacuate the building.

    • Contact your institution's emergency number and EH&S department immediately.[5] Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is performed safely, efficiently, and in full compliance with environmental regulations, protecting yourself, your colleagues, and the broader community.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • ASTM D4447 - Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone (YouTube). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for a mixture containing 2-Methyl-4-isothiazolin-3-one. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 6-Chloro-2-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling chemical compounds in a laboratory setting demands a stringent adherence to safety protocols to mitigate potential risks. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for the safe handling of 6-Chloro-2-methylquinazolin-4(3H)-one, a quinazolinone derivative. By understanding the rationale behind each safety measure, you can foster a secure and efficient research environment.

Hazard Assessment: Understanding the Risks

Anticipated Hazards Include:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.[2][3]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[4][5]

  • Acute Toxicity: Similar compounds can be harmful if swallowed or absorbed through the skin.[6]

A thorough risk assessment is the foundational step before any handling of this compound. Always consult available safety data for analogous compounds and adhere to the general prudent practices for handling all laboratory chemicals.[7]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is critical to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A full-face shield should be worn over goggles when there is a significant risk of splashing.[4][7]Protects against accidental splashes and airborne particles, preventing serious eye injury.
Skin Protection Nitrile gloves (inspect for tears before use). A flame-resistant and impervious lab coat, fully buttoned.[4][8]Prevents direct skin contact with the chemical. Nitrile offers good resistance to a range of chemicals.
Respiratory Protection All handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood.[4][9] If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is mandatory.[4]Minimizes the risk of inhaling fine particles, which can cause respiratory irritation.
Footwear Closed-toe shoes made of a non-porous material.[10]Protects feet from spills and falling objects.

Step-by-Step Handling Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where each step reinforces the safety of the subsequent actions.

3.1. Preparation and Donning of PPE

Before entering the designated handling area, ensure all necessary safety equipment is available and in good condition. This includes locating the nearest eyewash station and safety shower.[4] The donning of PPE should follow a specific sequence to ensure complete coverage.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Locate_Safety_Equipment Locate eyewash station and safety shower Inspect_PPE->Locate_Safety_Equipment Don_Lab_Coat 1. Don lab coat Locate_Safety_Equipment->Don_Lab_Coat Don_Goggles 2. Don safety goggles Don_Lab_Coat->Don_Goggles Don_Respirator 3. Don respirator (if required) Don_Goggles->Don_Respirator Don_Gloves 4. Don nitrile gloves over cuffs Don_Respirator->Don_Gloves

PPE Donning Workflow

3.2. Weighing and Transfer

  • Engineering Controls: Always conduct the weighing and transfer of this compound within a certified chemical fume hood to control the release of airborne particles.[4][9]

  • Procedural Controls: Use a spatula or other appropriate tool to handle the solid. Avoid any actions that could create dust, such as pouring from a height.

3.3. Dissolution

  • When preparing a solution, add the solid compound to the solvent slowly and in small increments to prevent splashing.

3.4. Post-Handling and Doffing of PPE

Proper removal of PPE is as crucial as putting it on correctly to prevent cross-contamination.

  • Glove Removal: Remove gloves first, turning them inside out to trap any contaminants. Dispose of them in a designated hazardous waste container.[4][7]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing gloves.[4][11]

  • Removal of Other PPE: Remove your lab coat and eye protection.

  • Final Hand Wash: Wash your hands again after all PPE has been removed.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Cleanup: For small spills, carefully clean up the material, avoiding dust generation, and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Commitment to Safety and Compliance

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and puncture-resistant container.[1][4]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[4] Halogenated organic waste should be kept separate from non-halogenated streams.[1]

  • Disposal Route: All waste must be disposed of through a licensed hazardous waste disposal company.[2] Do not discharge to sewer systems.[13]

References

  • Guidelines for safe handling of powders and bulk solids. Center for Chemical Process Safety. Available at: [Link]

  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com. Available at: [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. Available at: [Link]

  • OSHA Requirements for Chemical Storage. P J Chemicals. Available at: [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Available at: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]

  • Laboratory Safety Guidelines. ETH Zurich. Available at: [Link]

Sources

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